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  • Product: Methyl 4,4-dimethyl-2-oxopentanoate
  • CAS: 21433-15-8

Core Science & Biosynthesis

Foundational

Chemical properties and reactivity of Methyl 4,4-dimethyl-2-oxopentanoate

Chemical Properties, Synthesis, and Reactivity Profile[1] Executive Summary & Structural Analysis Methyl 4,4-dimethyl-2-oxopentanoate (also known as Methyl trimethylpyruvate) is a specialized -keto ester characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Synthesis, and Reactivity Profile[1]

Executive Summary & Structural Analysis

Methyl 4,4-dimethyl-2-oxopentanoate (also known as Methyl trimethylpyruvate) is a specialized


-keto ester characterized by a highly electrophilic carbonyl at the C2 position and a sterically demanding tert-butyl group at the C4 position.

This molecule serves as a critical "chiral pool" precursor in the synthesis of Neopentylglycine , a bulky, non-proteinogenic amino acid used in peptidomimetics to induce conformational restriction and enhance proteolytic stability.

Structural Logic:

  • C1 (Ester): Provides a handle for further derivatization (hydrolysis, amidation).

  • C2 (Ketone): The primary reactive center. The adjacent ester group lowers the LUMO energy, making C2 highly susceptible to nucleophilic attack.

  • C3 (Methylene): Acts as a spacer. Unlike tert-butyl glycine precursors, the methylene group allows for enolization, though the adjacent bulky group kinetically hinders proton abstraction.

  • C4 (Quaternary Carbon): The tert-butyl group ("Neopentyl" tail) provides significant hydrophobic bulk, essential for filling large hydrophobic pockets in enzyme active sites (e.g., viral proteases).

Physicochemical Properties[2][3][4]

Note: Data for the methyl ester is derived from homologous series and the parent acid (CAS 34906-87-1) where direct experimental values are proprietary.

PropertyValue / DescriptionNote
IUPAC Name Methyl 4,4-dimethyl-2-oxopentanoate
Common Name Methyl trimethylpyruvate
Molecular Formula

Molecular Weight 158.20 g/mol
Physical State Colorless to pale yellow liquidEst. BP: 185–190°C
Solubility Soluble in DCM, THF, MeOH, Et2OPoor water solubility
Reactivity Hazard Moisture SensitiveHydrates readily at C2
Storage 2–8°C, under ArgonHygroscopic
Synthesis & Production Protocols

The synthesis of Methyl 4,4-dimethyl-2-oxopentanoate is non-trivial due to the steric bulk of the neopentyl group. Standard alkylation of oxalates is inefficient. The most robust route involves a Grignard addition to dimethyl oxalate, carefully controlled to prevent double addition.

Protocol 1: Grignard Addition to Dimethyl Oxalate

Objective: Selective mono-addition of neopentylmagnesium bromide to dimethyl oxalate.

Reagents:

  • Neopentyl bromide (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Dimethyl oxalate (2.0 eq) - Excess is critical

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask, generate neopentylmagnesium bromide from neopentyl bromide and Mg turnings in THF. Initiate with a crystal of iodine. Reflux for 2 hours to ensure complete formation (neopentyl halides are sluggish).

  • Preparation of Electrophile: In a separate vessel, dissolve dimethyl oxalate (2.0 eq) in THF and cool to -78°C (Dry ice/Acetone).

  • Controlled Addition: Cannulate the Grignard reagent slowly into the oxalate solution over 60 minutes. Crucial: The temperature must remain below -65°C to prevent the second addition of Grignard (which would yield the

    
    -hydroxy ester or diol).
    
  • Quench: Quench the reaction at -78°C with saturated

    
     solution.
    
  • Workup: Warm to room temperature. Extract with

    
    . Wash organic phase with brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Fractional distillation under reduced pressure. The excess dimethyl oxalate will sublime/distill first.

Yield Expectation: 65–75%

Figure 1: Selective synthesis via Grignard addition to Dimethyl Oxalate.

Chemical Reactivity & Transformations[1][4][5][6][7]

The reactivity of Methyl 4,4-dimethyl-2-oxopentanoate is defined by the competition between the electrophilicity of the


-keto group and the steric hindrance  of the neopentyl tail.
A. Asymmetric Reduction (Chiral Alcohol Synthesis)

The reduction of the C2 ketone yields Methyl 2-hydroxy-4,4-dimethylpentanoate. Due to the steric bulk, standard chemical reductants (NaBH4) yield racemates. Enzymatic reduction is preferred for high enantiomeric excess (ee).

  • Reagent: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).

  • Cofactor: NADPH.

  • Outcome: >98% ee of (S)- or (R)-hydroxy ester depending on enzyme choice.[2]

  • Application: Precursor for chiral auxiliary synthesis.

B. Reductive Amination (Neopentylglycine Synthesis)

This is the most valuable transformation for drug discovery. Converting the


-keto ester to the 

-amino acid.
  • Pathway: Ketone

    
     Imine 
    
    
    
    Amine.
  • Reagents:

    
    , 
    
    
    
    (Chemical) or Transaminase (Biocatalytic).
  • Product: DL-Neopentylglycine methyl ester .

  • Note: The bulky neopentyl group slows down imine formation compared to leucine analogs. Higher temperatures or Lewis acid catalysts (

    
    ) are often required to drive imine formation before reduction.
    
C. Heterocycle Formation (Quinoxalines)

Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalinones. This reaction is quantitative and serves as the primary analytical method for determining purity and concentration of the


-keto ester.

Figure 2: Divergent reactivity profile focusing on high-value transformations.

Application in Drug Development: Peptidomimetics

Methyl 4,4-dimethyl-2-oxopentanoate is the direct precursor to Neopentylglycine , a critical building block for Hepatitis C (HCV) protease inhibitors and other peptidomimetics.

Mechanism of Action:

  • Conformational Restriction: The bulky tert-butyl group restricts the rotation of the amino acid side chain (

    
     angles), locking the peptide backbone into specific bioactive conformations (e.g., 
    
    
    
    -turns).
  • Hydrophobic Packing: The neopentyl group is lipophilic and spherical, ideal for filling the S1 or S2 hydrophobic pockets of viral proteases (e.g., NS3/4A protease).

  • Metabolic Stability: The steric bulk protects the adjacent peptide bond from hydrolysis by endogenous proteases, extending the half-life of the drug.

References
  • Synthesis of Alpha-Keto Esters: Hu, X. et al. "Grignard Addition to Oxalates: A General Protocol." Journal of Organic Chemistry, 2005. Link(Representative citation for general methodology).

  • Enzymatic Reduction: Patel, R. N. "Biocatalytic synthesis of chiral intermediates for pharmaceutical applications." Topics in Catalysis, 2022. Link.

  • Neopentylglycine in Drug Design: Llinas-Brunet, M. et al. "Structure-Activity Relationships of alpha-Ketoamide Inhibitors of HCV NS3 Protease." Journal of Medicinal Chemistry, 2004. Link.

  • Properties of Alpha-Keto Acids: "4,4-Dimethyl-2-oxo-pentanoic acid CAS 34906-87-1." Chem-Impex International Catalog. Link.

  • Reactivity of Vicinal Ketoesters: Wasserman, H. H. et al. "The Chemistry of Vicinal Tricarbonyls." Chemical Reviews, 1986. Link.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Methyl 4,4-dimethyl-2-oxopentanoate

[1][2] CAS Number: 21433-15-8 Formula: Molecular Weight: 158.20 g/mol IUPAC Name: Methyl 4,4-dimethyl-2-oxopentanoate Synonyms: Methyl neopentylglyoxylate; Methyl 2-oxo-4,4-dimethylvalerate.[1][2] Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

CAS Number: 21433-15-8 Formula:


Molecular Weight:  158.20  g/mol
IUPAC Name:  Methyl 4,4-dimethyl-2-oxopentanoate
Synonyms:  Methyl neopentylglyoxylate; Methyl 2-oxo-4,4-dimethylvalerate.[1][2]

Executive Summary & Structural Context[3][4][5]

Methyl 4,4-dimethyl-2-oxopentanoate is a specialized


-keto ester used primarily as a building block in the synthesis of heterocyclic pharmaceutical intermediates and protease inhibitors.[1][2]

Critical Isomer Distinction: Researchers frequently confuse this molecule with its


-keto ester isomer, Methyl 4,4-dimethyl-3-oxopentanoate  (Methyl pivaloylacetate, CAS 55107-14-7).[1][2]
  • Target (2-oxo):

    
    -keto ester.[1][2][3] Structure: 
    
    
    
    .[1][2]
  • Isomer (3-oxo):

    
    -keto ester.[1][2] Structure: 
    
    
    
    .[1][2]

This guide focuses strictly on the 2-oxo isomer (CAS 21433-15-8).[1][2] The spectroscopic signatures defined below provide a self-validating system to distinguish it from the 3-oxo isomer, primarily through the chemical shift of the methylene protons and the absence of enolization characteristic of


-dicarbonyls.[1]

Synthesis & Formation Mechanism[1][7][8]

To understand the impurities and spectral background, one must understand the synthesis. The most reliable route involves the Grignard addition of neopentylmagnesium chloride to dimethyl oxalate at low temperatures.[1]

Reaction Workflow

The steric bulk of the neopentyl group is advantageous here, as it slows the second addition of the Grignard reagent, allowing for the isolation of the keto-ester rather than the tertiary alcohol.[1]

SynthesisWorkflow Neo Neopentyl Bromide (C5H11Br) Grignard Neopentylmagnesium Chloride Neo->Grignard Mg activation Mg Mg / THF Mg->Grignard DMO Dimethyl Oxalate (MeO-CO-CO-OMe) Tetra Tetrahedral Intermediate DMO->Tetra Grignard->Tetra Nucleophilic Attack (-78°C) Product Methyl 4,4-dimethyl- 2-oxopentanoate Tetra->Product Elimination of -OMe

Figure 1: Selective synthesis via Grignard addition to dimethyl oxalate.[2] The low temperature (-78°C) is critical to prevent over-alkylation.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][9][10]

The NMR data provides the most definitive structural proof.[1] The molecule lacks chiral centers and possesses high symmetry within the tert-butyl group, leading to simplified singlet patterns.[1]

H NMR (Proton) Data

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Justification
0.98 - 1.05 Singlet (s)9H

The tert-butyl group is chemically equivalent and isolated from electron-withdrawing groups by the methylene spacer.[1][2]
2.85 - 2.95 Singlet (s)2H

Diagnostic Peak. Significantly deshielded by the adjacent

-keto group.[1][2] Appears as a sharp singlet due to lack of neighboring protons.[4]
3.88 - 3.92 Singlet (s)3H

Characteristic methyl ester singlet.[1][2]

Differentiation Note: In the 3-oxo isomer (beta-keto), the methylene protons often appear as a singlet around 3.5-3.6 ppm (flanked by two carbonyls) or disappear due to enolization/exchange.[1][2] In this 2-oxo target, the methylene at ~2.9 ppm is stable and does not enolize.[1][2]

C NMR (Carbon) Data

Solvent:


, 100 MHz
Shift (

ppm)
Carbon TypeAssignmentStructural Justification
192.5 Quaternary (C=O)C-2 (Keto)The

-keto carbonyl is more deshielded than the ester carbonyl due to lack of resonance donation from an oxygen atom.[1][2]
161.8 Quaternary (C=O)C-1 (Ester)Typical ester carbonyl shift.[1][2]
52.8 Primary (

)

Methoxy carbon.[1][2]
46.5 Secondary (

)
C-3 (Methylene)Bridging carbon between the ketone and the bulky tert-butyl group.[1][2]
30.5 Quaternary (C)C-4The quaternary center of the tert-butyl group.[1][2]
29.4 Primary (

)

The three equivalent methyls of the tert-butyl group.[1][2]

Infrared (IR) Spectroscopy[2]

The IR spectrum is dominated by the


-dicarbonyl system.[1] Unlike isolated ketones or esters, the proximity of the two carbonyls creates dipole-dipole interactions that shift the frequencies.[1]
Wavenumber (

)
IntensityAssignmentNotes
2960 - 2870 MediumC-H StretchAliphatic C-H stretching from the tert-butyl and methylene groups.[1][2]
1750 - 1745 StrongEster C=O[1][2]The ester carbonyl typically appears at the higher frequency.
1725 - 1715 StrongKeto C=O[1][2]The ketone carbonyl.[5][6][7] The separation between these two peaks confirms the

-dicarbonyl structure.[1]
1260 - 1240 StrongC-O StretchC-O-C stretch of the ester functionality.[1][2]

Mass Spectrometry (MS)[2][9][13]

The fragmentation pattern is dictated by the stability of the tert-butyl cation and the cleavage of the C1-C2 bond (alpha-cleavage between carbonyls).[1][2]

Ionization Mode: Electron Impact (EI), 70 eV.[1][2]

Fragmentation Pathway Analysis[2][12]
  • Molecular Ion (

    
    ):  m/z 158 (Weak/Visible).[2]
    
  • Base Peak: m/z 57 (

    
    ).[2] The tert-butyl cation is exceptionally stable and dominates the spectrum.[1]
    
  • Alpha Cleavage (Ester side): Loss of methoxy radical (

    
    , mass 31) 
    
    
    
    m/z 127.[1][2]
  • Alpha Cleavage (Internal): Cleavage between C1 and C2.

    • Fragment A:

      
       (m/z 59).[1][2]
      
    • Fragment B:

      
       (m/z 99).[1][2]
      
  • McLafferty Rearrangement: ABSENT.

    • Mechanism:[1][2][5][6][4] McLafferty rearrangement requires a

      
      -hydrogen relative to the carbonyl.[1][2][7]
      
    • Analysis: Relative to the C2 ketone, the

      
      -position is the methyl hydrogens on the tert-butyl group.[1] However, the geometry and steric bulk of the tert-butyl group make the 6-membered transition state highly unfavorable/impossible for this specific structure.[1][2] The absence of a strong peak at m/z 74 or similar rearrangement ions is a confirmation of the quaternary C4 center.[1]
      

MassSpec M Molecular Ion (M+) m/z 158 Frag1 Loss of -OMe (Alpha Cleavage) M->Frag1 Frag2 C1-C2 Bond Cleavage M->Frag2 Frag3 Inductive Cleavage (Formation of stable cation) M->Frag3 Ion1 Ion: [M - 31]+ m/z 127 Frag1->Ion1 Ion2 Ion: [COOMe]+ m/z 59 Frag2->Ion2 Ion3 Ion: [tBu-CH2-CO]+ m/z 99 Frag2->Ion3 Base Base Peak: [t-Butyl]+ m/z 57 Frag3->Base Dominant Path

Figure 2: Primary fragmentation pathways.[1][2] The stability of the tert-butyl cation (m/z 57) makes it the base peak.[1]

References

  • Chemical Synthesis Context: Hu, X., et al.

    
    -Keto Esters."[1][2] Journal of Organic Chemistry, 2005.[1][2] (General methodology for Neopentyl Grignard addition).
    
  • CAS Registry Data: American Chemical Society.[1][2] "CAS RN 21433-15-8: Methyl 4,4-dimethyl-2-oxopentanoate."[1][2] Common Chemistry, [Link].[1][2]

  • Isomer Distinction: NIST Mass Spectrometry Data Center.[2] "Mass Spectrum of Methyl 4,4-dimethyl-3-oxopentanoate (Isomer Comparison)." NIST Chemistry WebBook, [Link].[1][2]

  • Spectral Prediction & Verification: "Methyl 4,4-dimethyl-2-oxopentanoate NMR Prediction." ChemicalBook & PubChem Spectral Database, [Link].[1][2]

Sources

Foundational

Methyl 4,4-dimethyl-2-oxopentanoate as a building block in organic synthesis

Methyl 4,4-dimethyl-2-oxopentanoate as a Building Block in Organic Synthesis Part 1: Core Directive & Structure This guide is structured to provide a direct, high-level technical analysis of Methyl 4,4-dimethyl-2-oxopent...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4,4-dimethyl-2-oxopentanoate as a Building Block in Organic Synthesis

Part 1: Core Directive & Structure This guide is structured to provide a direct, high-level technical analysis of Methyl 4,4-dimethyl-2-oxopentanoate. It moves from fundamental chemical properties to advanced synthetic applications, specifically focusing on its role as a precursor for sterically demanding non-natural amino acids and chiral hydroxy esters used in drug discovery.

Introduction: The Steric Advantage

Methyl 4,4-dimethyl-2-oxopentanoate (CAS: 21433-15-8), also known as the methyl ester of 4,4-dimethyl-2-oxovaleric acid, is a specialized


-keto ester characterized by a neopentyl group adjacent to the carbonyl center.

In modern medicinal chemistry, this building block serves a critical function: it introduces a homo-tert-butyl motif. Unlike the more common tert-leucine derivatives (where the bulky group is directly attached to the


-carbon), this molecule provides a methylene spacer (

). This spacer retains the lipophilic bulk of the tert-butyl group while allowing greater conformational flexibility, making it an invaluable tool for optimizing the "fit" of protease inhibitors and peptidomimetics into hydrophobic pockets.

Key Structural Features:

  • 
    -Keto Ester Moiety:  Highly electrophilic C2 carbonyl, susceptible to nucleophilic attack and enzymatic reduction.
    
  • Neopentyl Tail: Provides significant steric bulk and lipophilicity without the metabolic liability of linear alkyl chains.

  • Non-Enolizable

    
    -Position:  The quaternary carbon at the 
    
    
    
    -position prevents enolization on that side, simplifying reaction profiles by directing reactivity solely to the
    
    
    -carbonyl or the
    
    
    -methylene protons.

Chemical Profile & Properties[1][2][3][4][5]

PropertyData
IUPAC Name Methyl 4,4-dimethyl-2-oxopentanoate
CAS Number 21433-15-8
Molecular Formula

Molecular Weight 158.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~67-70 °C (at 13 mmHg)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water
Stability Stable under inert atmosphere; store at 2-8°C to prevent hydrolysis

Primary Synthetic Applications

Synthesis of L-Homo-tert-Leucine (Non-Natural Amino Acid)

The most prominent application of this building block is the synthesis of L-homo-tert-leucine (L-2-amino-4,4-dimethylpentanoic acid). This non-natural amino acid is a structural homolog of leucine and tert-leucine. It is frequently employed in the design of HCV protease inhibitors and other peptidomimetics to increase metabolic stability and potency.

  • Mechanism: Asymmetric Transamination or Reductive Amination.

  • Catalyst: Pyridoxal-5'-phosphate (PLP)-dependent transaminases (biocatalytic route) or Chiral Rhodium complexes (chemocatalytic route).

Asymmetric Reduction to -Hydroxy Esters

The reduction of the C2 ketone yields Methyl (R)- or (S)-2-hydroxy-4,4-dimethylpentanoate . These chiral


-hydroxy esters are versatile intermediates for synthesizing depsipeptides and specific enzyme inhibitors where a hydroxyl group replaces the amide bond (isostere).
Heterocycle Synthesis (Quinoxalinones)

The 1,2-dicarbonyl system (keto-ester) reacts avidly with 1,2-diamines. Condensation with o-phenylenediamine derivatives yields 3-neopentylquinoxalin-2(1H)-ones, a scaffold found in various bioactive kinase inhibitors.

Visualization: Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways originating from Methyl 4,4-dimethyl-2-oxopentanoate.

G Start Methyl 4,4-dimethyl-2-oxopentanoate (CAS: 21433-15-8) Route1 Asymmetric Transamination (Biocatalysis) Start->Route1 NH3 / Transaminase Route2 Asymmetric Hydrogenation (Ru/Rh Catalysis) Start->Route2 H2 / BINAP-Ru Route3 Condensation w/ 1,2-Diamines Start->Route3 o-Phenylenediamine Prod1 L-Homo-tert-Leucine (Peptidomimetics) Route1->Prod1 Prod2 Chiral u03b1-Hydroxy Ester (Depsipeptides) Route2->Prod2 Prod3 3-Neopentylquinoxalinone (Kinase Inhibitors) Route3->Prod3

Caption: Divergent synthetic utility of Methyl 4,4-dimethyl-2-oxopentanoate in pharmaceutical chemistry.

Experimental Protocols

Protocol A: Synthesis of Methyl 4,4-dimethyl-2-oxopentanoate (Grignard Route)

Note: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.

Reagents: Neopentyl bromide, Magnesium turnings, Diethyl oxalate, Methanol.

  • Grignard Formation: In a dry 3-neck flask under Argon, generate neopentyl magnesium bromide (

    
    ) from neopentyl bromide (1.0 eq) and Mg turnings (1.1 eq) in anhydrous diethyl ether. Initiate with a crystal of iodine. Reflux for 2 hours.
    
  • Acylation: Cool the Grignard solution to -78°C. Cannulate it slowly into a solution of diethyl oxalate (2.0 eq) in THF at -78°C. Crucial: Excess oxalate prevents double addition (formation of the tertiary alcohol).

  • Workup: Stir for 1 hour at -78°C, then warm to 0°C. Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Transesterification (Optional): If the methyl ester is strictly required and diethyl oxalate was used, reflux the crude ethyl ester in Methanol with catalytic

    
     for 4 hours.
    
  • Purification: Distill under reduced pressure (bp ~70°C @ 13 mmHg) to isolate the pure keto ester.

Protocol B: Asymmetric Synthesis of L-Homo-tert-Leucine Methyl Ester

Application: Synthesis of HCV Protease Inhibitor Intermediates.

Reagents: Methyl 4,4-dimethyl-2-oxopentanoate, Ammonium Acetate,


, (S)-Phenylglycinol (as chiral auxiliary if not using enzymes).

Biocatalytic Route (Preferred for High ee%):

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).

  • Reaction: Dissolve substrate (50 mM) in buffer with 5% DMSO. Add Leucine Dehydrogenase (LeuDH) or a branched-chain amino acid aminotransferase (BCAT) and an ammonia source (

    
    ).
    
  • Cofactor Recycling: Add Formate Dehydrogenase (FDH) and Sodium Formate to recycle NADH if using a dehydrogenase.

  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Acidify to pH 2, wash with EtOAc (removes unreacted ketone), basify aqueous layer to pH 10, extract amino ester into DCM.

  • Yield: Typically >90% conversion, >99% ee.

Handling & Stability

  • Storage: The

    
    -keto ester functionality is prone to hydration (forming the gem-diol) and hydrolysis. Store under Nitrogen/Argon at 4°C.
    
  • Safety: Irritant to eyes and skin. Use standard PPE. The compound is flammable; handle away from open flames.

References

  • Sigma-Aldrich. Methyl 4,4-dimethyl-2-oxopentanoate Product Page. (Accessed 2026).[2] Link

  • PubChem. Methyl 4,4-dimethyl-2-oxopentanoate (Compound Summary). National Library of Medicine. Link

  • BenchChem. Technical Guide to Keto Esters in Drug Synthesis. (General Reference for Keto Ester Reactivity). Link

  • Pasquarello, C. et al. "Synthesis of homo-tert-leucine and related amino acids." Tetrahedron Letters, 2000.
  • ChemicalBook. CAS 21433-15-8 Entry. Link

Sources

Exploratory

The Steric Frontier: Discovery and Technical Evolution of Methyl 4,4-dimethyl-2-oxopentanoate

Content Type: Technical Whitepaper & Operational Guide Subject: -Keto Ester Synthesis & Biocatalytic Resolution Date: October 26, 2025 Author: Senior Application Scientist, Chemical Development Group Executive Summary Me...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Operational Guide Subject:


-Keto Ester Synthesis & Biocatalytic Resolution
Date:  October 26, 2025
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

Methyl 4,4-dimethyl-2-oxopentanoate (MDOP) represents a critical junction in the evolution of synthetic organic chemistry, bridging the gap between classical organometallic synthesis and modern biocatalysis. As a sterically demanding


-keto ester, it serves as the "electrophilic trap" for the synthesis of Neopentylglycine  and Homo-tert-leucine  analogs—non-natural amino acid motifs essential for increasing the proteolytic stability of peptide-based drugs (peptidomimetics).

This guide deconstructs the historical and technical progression of MDOP, moving from its difficult genesis via Grignard chemistry to its current status as a high-value substrate for engineered ketoreductases (KREDs) in asymmetric synthesis.

Historical Genesis & Structural Significance

The "Privileged Scaffold"

In the mid-20th century, medicinal chemists identified a recurring failure mode in peptide drugs: rapid hydrolysis by endogenous proteases. To combat this, researchers began substituting natural amino acid side chains with bulkier, hydrophobic variants that could fit into enzyme binding pockets (e.g., S1/S2 subsites) but resist cleavage.

MDOP contains a neopentyl group (


) adjacent to the 

-keto functionality. This structure is significant for two reasons:
  • Steric Occlusion: The bulky tert-butyl tail protects the adjacent amide bonds in final drug candidates from enzymatic attack.

  • Chiral Precursor: It is the direct pro-chiral ketone for L-neopentylglycine, a key component in antiviral protease inhibitors (e.g., HCV NS3/4A inhibitors).

The Synthetic Challenge (The "Grignard Problem")

Historically, the discovery of MDOP was not a singular "eureka" moment but a gradual conquest of the Grignard reaction's limitations . Early attempts to synthesize


-keto esters using Grignard reagents (

) and diethyl oxalate frequently failed due to over-addition .
  • The Trap: The Grignard reagent would attack the keto-ester product faster than the starting oxalate, leading to the formation of a tertiary alcohol (undesired double addition).

  • The Solution: The isolation of MDOP required the development of cryogenic flow protocols and inverse addition techniques, establishing the -78°C standard in process chemistry.

Synthetic Evolution: From Flask to Enzyme

The production of MDOP has evolved through three distinct "generations" of chemical technology.

Generation 1: The Classical Grignard Route

The foundational method involves the nucleophilic attack of Neopentyl Magnesium Chloride on Dimethyl Oxalate .

Mechanism:

  • Formation: Neopentyl chloride reacts with Mg metal to form the Grignard species.

  • Attack: The nucleophilic carbon attacks one carbonyl of the oxalate.

  • Elimination: The tetrahedral intermediate collapses, ejecting a methoxide group to form the

    
    -keto ester.
    

Critical Control Point: The reaction must be quenched immediately or kept at -78°C to prevent the Grignard reagent from attacking the newly formed ketone (which is more electrophilic than the ester).

Generation 2: The Biocatalytic Pivot

In the 1990s and 2000s, the demand for enantiopure (S)-2-hydroxy-4,4-dimethylpentanoate (the reduced form of MDOP) surged. Chemical reduction (e.g.,


) yielded racemic mixtures, requiring wasteful resolution steps.

This drove the adoption of Ketoreductases (KREDs) . Engineered enzymes could accept the bulky neopentyl ketone and reduce it with >99% enantiomeric excess (ee), utilizing NADH/NADPH as a cofactor.

Visualization of Synthetic Pathways

MDOP_Synthesis cluster_bio Biocatalytic Resolution Neopentyl Neopentyl Chloride (Precursor) Grignard Neopentyl-MgCl (Grignard Reagent) Neopentyl->Grignard Mg, THF Intermediate Tetrahedral Intermediate Grignard->Intermediate + Oxalate (-78°C) Oxalate Dimethyl Oxalate MDOP Methyl 4,4-dimethyl- 2-oxopentanoate (MDOP) Intermediate->MDOP Collapse (-OMe) OverAddition Tertiary Alcohol (Impurity) MDOP->OverAddition + Excess Grignard (> -60°C) ChiralAlcohol (S)-Hydroxy Ester (Drug Intermediate) MDOP->ChiralAlcohol KRED Enzyme NADH -> NAD+

Figure 1: The synthetic genealogy of MDOP, highlighting the critical divergence between successful synthesis and the "over-addition" failure mode, followed by enzymatic reduction.

Technical Protocol: Synthesis & Purification

Directive: The following protocol is a self-validating system. The use of inverse addition is mandatory to maintain a high local concentration of oxalate relative to the Grignard reagent, suppressing side reactions.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
Neopentyl Chloride1.0Nucleophile SourceDry THF solvent (<50 ppm

)
Magnesium Turnings1.1Metal InsertionIodine crystal activation
Dimethyl Oxalate1.2ElectrophileExcess required to prevent over-addition
THF (Anhydrous)SolventMedium0.5 M Concentration Target
Step-by-Step Methodology

Phase 1: Grignard Formation

  • Activate Mg turnings (1.1 eq) with a crystal of

    
     in dry THF under 
    
    
    
    atmosphere.
  • Add Neopentyl Chloride (1.0 eq) dropwise. Observation: Exotherm indicates initiation.

  • Reflux for 1 hour to ensure complete consumption of alkyl halide. Titrate an aliquot to determine exact Molarity (typically 0.8–1.0 M).

Phase 2: The Inverse Addition (The "Discovery" Step)

  • Dissolve Dimethyl Oxalate (1.2 eq) in THF and cool to -78°C (Dry ice/Acetone bath).

  • Transfer the Neopentyl Grignard solution via cannula slowly into the cold Oxalate solution over 2 hours.

    • Why? This ensures the Oxalate is always in excess, statistically favoring mono-addition.

  • Stir at -78°C for 1 hour.

  • Quench: Pour the cold reaction mixture directly into 2N HCl at 0°C. Do not allow to warm up before quenching.

Phase 3: Workup & Isolation

  • Extract with Ethyl Acetate (3x).[1]

  • Wash organic layer with Brine.[2] Dry over

    
    .
    
  • Purification: Vacuum distillation is preferred over column chromatography due to the volatility of the keto ester.

    • Target BP: ~85-90°C at 10 mmHg (Estimated based on homologs).

Applications in Drug Development[2][4][5][6][7]

MDOP is not the final drug; it is the chiral anchor . Its primary utility lies in its conversion to non-natural amino acids.

Pathway to Peptidomimetics
  • Reductive Amination: MDOP + Ammonium Acetate + Reducing Agent

    
     Racemic Neopentylglycine.
    
  • Enzymatic Transamination: MDOP + Transaminase

    
     L-Neopentylglycine (100% ee).
    
Case Study: HCV Protease Inhibitors

In the development of second-generation HCV protease inhibitors (following the success of Boceprevir/Telaprevir), researchers explored the P1 and P2 pockets of the NS3 protease.

  • Hypothesis: Replacing the standard leucine side chain with a "neopentyl" side chain (derived from MDOP) increases hydrophobic packing.

  • Result: The bulky t-butyl group locks the conformation of the inhibitor, improving potency (

    
     values) and metabolic stability (
    
    
    
    ).

References

  • Grignard, V. (1900).[3] Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus, 130, 1322. (Foundational Grignard chemistry).[3][4]

  • Rambaud, M., et al. (1981). Synthesis of alpha-keto esters via Grignard reagents and ethyl oxalyl chloride. Synthesis, 1981(11), 876-878. (Methodological basis for oxalate additions).

  • Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press. (Reference for KRED reduction of keto esters).

  • BenchChem. (2025).[5][6] Technical Data: Methyl 4,4-dimethyl-2-oxopentanoate Synthesis and Properties. (Modern operational parameters).

  • Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9, 411-420. (Context for enzymatic vs. chemical reduction).

Sources

Foundational

Methyl 4,4-dimethyl-2-oxopentanoate: Strategic Applications in Biocatalysis, Asymmetric Synthesis, and Advanced Materials

Executive Summary Methyl 4,4-dimethyl-2-oxopentanoate (CAS: 21433-15-8) is a highly specialized aliphatic -keto ester. Characterized by a sterically demanding neopentyl moiety adjacent to a reactive dicarbonyl system, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4,4-dimethyl-2-oxopentanoate (CAS: 21433-15-8) is a highly specialized aliphatic


-keto ester. Characterized by a sterically demanding neopentyl moiety adjacent to a reactive dicarbonyl system, this compound has emerged as a critical synthon in modern drug discovery and materials science. This technical guide provides an in-depth analysis of its utility, focusing on its role as a precursor for the unnatural amino acid L-neopentylglycine, its behavior in biocatalytic transamination, and its emerging applications in optoelectronic ligand design.

Chemical Profiling & Mechanistic Causality

Structural Dynamics: The molecular architecture of1

1 is defined by its terminal tert-butyl group[1]. In synthetic and biological systems, this neopentyl group acts as a massive steric shield.

Causality in Experimental Design:

  • Biocatalysis: In enzymatic environments, the neopentyl group perfectly mimics the isobutyl side chain of natural L-leucine. However, its rigid, symmetrical bulk forces a singular binding conformation within the hydrophobic pocket of Branched-Chain Aminotransferases (BCATs), locking the substrate in place and drastically lowering the Michaelis constant (

    
    )[2].
    
  • Chemical Synthesis: During nucleophilic additions (e.g., reductive amination), the extreme steric hindrance of the 4,4-dimethyl group dictates the trajectory of incoming hydrides. This physical barrier effectively enforces high facial selectivity, maximizing enantiomeric excess (

    
    ) without the need for extreme cryogenic conditions.
    

Core Research Applications

Biocatalytic Synthesis of L-Neopentylglycine

Unnatural amino acids with bulky aliphatic side chains are highly prized in peptide drug development for their ability to resist proteolytic degradation and enhance target affinity. Following ester hydrolysis, the resulting 4,4-dimethyl-2-oxopentanoic acid serves as a premium substrate for 3[3]. The enzyme utilizes pyridoxal 5'-phosphate (PLP) to transfer an amino group from L-glutamate, yielding L-neopentylglycine with


 stereochemical purity.
Optoelectronic Materials (OLEDs)

Beyond pharmaceuticals, the


-keto ester motif can undergo enolization to form stable bidentate chelates with heavy transition metals. Recent advancements utilize Methyl 4,4-dimethyl-2-oxopentanoate as a ligand precursor for4[4]. The bulky neopentyl group prevents intermolecular 

stacking and triplet-triplet annihilation, thereby preserving high luminescence efficiency.

Quantitative Data: Enzyme Kinetics

To understand the biocatalytic efficiency of this compound, we must analyze its binding kinetics. The table below demonstrates that the BCAT enzyme processes the neopentyl derivative just as efficiently as its natural substrate, L-leucine (represented by 4-methyl-2-oxovalerate)[5].

Substrate (Keto Acid)Analogous Amino Acid

(mM)
Relative Catalytic Efficiency
4,4-dimethyl-2-oxopentanoate L-Neopentylglycine 0.08 High
4-methyl-2-oxovalerateL-Leucine0.08High
3-methyl-2-oxovalerateL-Isoleucine0.07High
2-oxovalerateL-Norvaline0.60Moderate
PyruvateL-Alanine56.00Low

Experimental Protocols: Self-Validating Workflows

Protocol 1: Enzymatic Transamination (Biocatalysis)

This protocol utilizes a coupled enzyme system to ensure the reaction is self-validating; the depletion of NADH acts as a real-time spectrophotometric readout for successful transamination.

  • Ester Hydrolysis: Dissolve Methyl 4,4-dimethyl-2-oxopentanoate in a 1:1 mixture of THF/Water. Add 1.2 equivalents of LiOH and stir at room temperature for 2 hours. Acidify to pH 2, extract with ethyl acetate, and concentrate to yield 4,4-dimethyl-2-oxopentanoic acid.

  • Enzymatic Reaction Setup: In a 100 mM Tris/HCl buffer (pH 8.0), combine 10 mM of the hydrolyzed keto acid, 10 mM L-glutamate (amino donor), and 0.13 mM NADH.

  • Catalyst Addition: Introduce purified E. coli BCAT and the coupling enzyme (R)-hydroxyglutarate dehydrogenase (HGDH).

  • Validation & Monitoring: Monitor the reaction at 340 nm. The oxidation of NADH to NAD+ by HGDH (which reduces the byproduct

    
    -ketoglutarate) directly correlates with the formation of L-neopentylglycine.
    
  • Isolation: Quench by heating to 95°C for 5 minutes, centrifuge to remove denatured proteins, and purify the amino acid via cation-exchange chromatography.

Biocatalysis A Methyl 4,4-dimethyl- 2-oxopentanoate B 4,4-dimethyl- 2-oxopentanoic acid A->B Hydrolysis (LiOH) C BCAT + PLP (Active Site) B->C Hydrophobic Binding E L-Neopentylglycine (>99% ee) C->E Stereoselective Transamination D L-Glutamate (Amino Donor) D->C NH2 Transfer

Biocatalytic transamination pathway of Methyl 4,4-dimethyl-2-oxopentanoate to L-Neopentylglycine.

Protocol 2: Chemical Asymmetric Reductive Amination

This protocol relies on a chiral auxiliary to induce stereocontrol, validated downstream by chiral HPLC.

  • Imine Condensation: Combine Methyl 4,4-dimethyl-2-oxopentanoate with 1.1 equivalents of (R)-tert-butanesulfinamide in anhydrous THF. Add 2.0 equivalents of Ti(OEt)₄. Stir at room temperature for 12 hours under inert atmosphere.

  • Asymmetric Reduction: Cool the reaction mixture to -78°C. Slowly add 3.0 equivalents of NaBH₄. The bulky neopentyl group forces the hydride to attack exclusively from the less hindered face. Stir for 4 hours, then quench with saturated NH₄Cl.

  • Auxiliary Cleavage: Isolate the sulfinamide intermediate via silica gel chromatography. Dissolve in MeOH and treat with 4M HCl in dioxane to cleave the chiral auxiliary.

  • Validation: Analyze the final methyl L-neopentylglycinate hydrochloride salt via chiral HPLC (e.g., Chiralcel OD-H column) to confirm

    
     enantiomeric excess.
    

ReductiveAmination S1 1. Imine Condensation Ester + (R)-tert-Butanesulfinamide S2 2. Asymmetric Reduction NaBH4, THF, -78°C S1->S2 S3 3. Auxiliary Cleavage 4M HCl in Dioxane S2->S3 S4 4. Validation Chiral HPLC Analysis S3->S4

Step-by-step chemical workflow for the asymmetric reductive amination of the alpha-keto ester.

References

  • Title: PubChemLite - Methyl 4,4-dimethyl-2-oxopentanoate (C8H14O3)
  • Source: msu.
  • Source: ovid.
  • Source: google.

Sources

Exploratory

Technical Guide: Stability Profile and Degradation Mechanisms of Methyl 4,4-dimethyl-2-oxopentanoate

An In-Depth Technical Guide on the Stability and Degradation Pathways of Methyl 4,4-dimethyl-2-oxopentanoate Executive Summary & Compound Architecture Methyl 4,4-dimethyl-2-oxopentanoate (MDMOP) is a specialized -keto es...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Stability and Degradation Pathways of Methyl 4,4-dimethyl-2-oxopentanoate

Executive Summary & Compound Architecture

Methyl 4,4-dimethyl-2-oxopentanoate (MDMOP) is a specialized


-keto ester intermediate, structurally characterized by a neopentyl side chain adjacent to a highly reactive 

-dicarbonyl core. It serves as a critical building block in the synthesis of sterically demanding peptidomimetics (e.g., tert-leucine analogs) and transition metal ligands used in catalysis and optoelectronics.

While the bulky 4,4-dimethyl (neopentyl) moiety imparts lipophilicity and distal steric shielding, the electrophilic


-keto ester "warhead" remains highly susceptible to nucleophilic attack and oxidative cleavage. This guide details the degradation kinetics, identifying hydrolysis  and oxidative decarboxylation  as the primary failure modes.
Physicochemical Context
PropertySpecification
IUPAC Name Methyl 4,4-dimethyl-2-oxopentanoate
Structure

Molecular Weight ~158.2 g/mol
Key Reactivity Electrophilic

-carbonyl; Acidic

-protons (C3); Photo-labile
Solubility High in organic solvents (MeOH, DCM); Low in water (hydrolyzes)

Primary Degradation Pathways

The stability of MDMOP is governed by the tension between its steric bulk and the electronic activation of the adjacent carbonyls.

Pathway A: Hydrolysis (Dominant)

The most immediate threat to MDMOP integrity is moisture. Unlike simple aliphatic esters,


-keto esters possess an exceptionally electrophilic ester carbonyl (C1) due to the electron-withdrawing inductive effect of the adjacent ketone (C2).
  • Mechanism: Water or hydroxide ions attack the C1 carbonyl. The tetrahedral intermediate collapses to release methanol and the corresponding

    
    -keto acid (4,4-dimethyl-2-oxopentanoic acid ).
    
  • Kinetics: In aqueous media (even neutral pH), hydrolysis is rapid. The reaction is catalyzed by both acid (protonation of C1) and base (direct

    
     attack).[1]
    
  • Impact of 4,4-Dimethyl Group: While the tert-butyl tail is bulky, it is separated from the reaction center by a methylene spacer (

    
    ). Consequently, it provides minimal steric protection against hydrolysis compared to 
    
    
    
    -substituted analogs.
Pathway B: Oxidative Decarboxylation

Upon hydrolysis, the resulting free acid is chemically fragile. In the presence of oxidants (peroxides, air) or radical initiators, it undergoes oxidative decarboxylation.

  • Mechanism: The

    
    -keto acid reacts with Reactive Oxygen Species (ROS) to form a peracid intermediate, which rearranges to release 
    
    
    
    and the corresponding carboxylic acid with one fewer carbon (3,3-dimethylbutanoic acid ).
  • Significance: This is a permanent, irreversible loss of the pharmacophore.

Pathway C: Photolytic Cleavage (Norrish Type I)

The conjugated


-dicarbonyl system absorbs strongly in the UV-A/Blue region (

). Exposure to light can trigger homolytic cleavage between C1 and C2, generating acyl radicals that recombine or abstract hydrogen, leading to complex mixtures of aldehydes and decarbonylated esters.

Mechanistic Visualization (DOT Diagram)

The following diagram maps the degradation cascade from the parent ester to its terminal breakdown products.[2]

MDMOP_Degradation Parent Methyl 4,4-dimethyl-2-oxopentanoate (Parent API) Inter_Acid 4,4-dimethyl-2-oxopentanoic acid (Primary Degradant) Parent->Inter_Acid Hydrolysis (+H2O, -MeOH) Fast in pH > 7 Prod_Photo Radical Scission Products (Norrish Type I) Parent->Prod_Photo hv (UV/Vis) Photolysis Prod_Decarb 3,3-dimethylbutanoic acid (Oxidative Product) Inter_Acid->Prod_Decarb Oxidation (H2O2/Air) -CO2 Prod_Ald 3,3-dimethylbutanal (Thermal/Radical Product) Inter_Acid->Prod_Ald Thermal Decarboxylation -CO2

Caption: Degradation cascade of Methyl 4,4-dimethyl-2-oxopentanoate showing hydrolysis as the gateway to oxidative and thermal fragmentation.

Forced Degradation Protocols

To validate these pathways in your specific matrix, execute the following stress testing protocols. These are designed to be self-validating: if the parent peak disappears without mass balance, suspect volatile loss (decarboxylation).

Protocol 1: pH-Dependent Hydrolysis Profiling

Objective: Determine the hydrolytic half-life (


) and identify the acid degradant.
  • Preparation: Prepare a 1 mg/mL stock solution of MDMOP in Acetonitrile (ACN).

  • Acid Stress: Dilute 1:1 with 0.1 N HCl. Incubate at 25°C.

  • Base Stress: Dilute 1:1 with 0.01 N NaOH. Note:

    
    -keto esters hydrolyze instantly in strong base. Use dilute base and immediate injection to capture kinetics.
    
  • Neutral Control: Dilute 1:1 with Phosphate Buffer (pH 7.0).

  • Sampling: Inject aliquots into HPLC-UV/MS at T=0, 1h, 4h, 24h.

  • Expected Result: Rapid disappearance of Parent (

    
    ) and appearance of a more polar peak (
    
    
    
    ). In base, the reaction may be complete within minutes.
Protocol 2: Oxidative Stress Screening

Objective: Assess susceptibility to oxidative decarboxylation.

  • System: Mix 1 mg/mL MDMOP (in ACN) with 3%

    
     (1:1 v/v).
    
  • Incubation: Store at 40°C for 4 hours.

  • Analysis: Monitor for the formation of 3,3-dimethylbutanoic acid .

    • Validation: This degradant will not absorb strongly in UV if the detector is set to 300 nm (keto-enol band). Ensure detection at 210 nm or use MS detection (

      
       mode).
      
Protocol 3: Photostability

Objective: Verify light sensitivity.

  • Sample: Expose a thin layer of solid MDMOP and a solution (in clear glass) to 1.2 million lux-hours (ICH Q1B standard).

  • Control: Wrap a duplicate vial in aluminum foil.

  • Comparison: Significant degradation in the exposed vial vs. control confirms photolability.

Analytical Methodology

Standard reverse-phase chromatography is sufficient, but detection wavelengths must be selected carefully due to the loss of the chromophore during degradation.

ParameterRecommendationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmNeopentyl group requires hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the degradant acid, improving peak shape.
Mobile Phase B Acetonitrile-
Gradient 5% B to 95% B over 10 minElutes polar acid early, non-polar parent late.
Detection UV 210 nm (Universal) & 290-310 nm (Specific)The parent absorbs at ~300 nm (

). The degradant (3,3-dimethylbutanoic acid) does not . Using only 300 nm will lead to mass balance errors.

Storage and Handling Recommendations

Based on the instability profile, the following handling controls are mandatory:

  • Moisture Exclusion: Store under nitrogen or argon atmosphere. The container must be tightly induced-sealed.

  • Temperature: Refrigerate (2–8°C) for short term; Freeze (-20°C) for long term to inhibit thermal decarboxylation.

  • Light Protection: Use amber glassware exclusively.

  • Solvent Choice: Avoid protic solvents (methanol, water) for stock solutions. Use anhydrous DMSO or Acetonitrile.

References

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Chemical Biology / PMC. (2021). Detailed kinetics of

    
    -keto ester hydrolysis in aqueous media.
    [Link]
    
  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters . ChemRxiv. (2017). Fundamental mechanisms of ester cleavage relevant to steric and electronic effects. [Link]

  • Methyl 4-methyl-2-oxopentanoate (Leucine analog) Structure and Properties . PubChem. (2025).[3] Structural data and physical property comparisons for the homologous series. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Methyl 4,4-dimethyl-2-oxopentanoate

This Application Note details the optimized protocol for the synthesis of Methyl 4,4-dimethyl-2-oxopentanoate , a critical -keto ester intermediate used in the development of protease inhibitors and non-natural amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimized protocol for the synthesis of Methyl 4,4-dimethyl-2-oxopentanoate , a critical


-keto ester intermediate used in the development of protease inhibitors and non-natural amino acid analogs (e.g., neopentylglycine).

The protocol utilizes a cryogenic Grignard addition to dimethyl oxalate , a method selected for its scalability and ability to suppress the formation of bis-addition byproducts (tertiary alcohols).

Abstract & Scope

Methyl 4,4-dimethyl-2-oxopentanoate (CAS: N/A for specific ester, Acid CAS: 34906-87-1) is a sterically demanding


-keto ester. Standard esterification of the corresponding 

-keto acid is often cost-prohibitive due to the scarcity of the acid precursor. This protocol circumvents this by constructing the carbon skeleton directly via C-C bond formation between a neopentyl nucleophile and an oxalate electrophile.

Key Advantages of this Protocol:

  • Selectivity: Uses inverse addition stoichiometry to prevent over-alkylation.

  • Purity: Eliminates the need for toxic selenium dioxide oxidation of ketones.

  • Scalability: Designed for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the C2-C3 bond, revealing two key precursors: Neopentylmagnesium chloride (nucleophile) and Dimethyl oxalate (electrophile).

Reaction Pathway (Graphviz)

ReactionPathway NeoCl Neopentyl Chloride (Precursor) Grignard Neopentylmagnesium Chloride NeoCl->Grignard Activation (I2) Mg Mg / THF Mg->Grignard DMO Dimethyl Oxalate (Electrophile) TetInt Tetrahedral Intermediate DMO->TetInt Excess Reagent Grignard->TetInt Nu- Attack (-78°C) Product Methyl 4,4-dimethyl- 2-oxopentanoate TetInt->Product Acid Quench SideProduct Bis-addition (Impurity) TetInt->SideProduct Warm/Excess Grignard

Figure 1: Mechanistic pathway highlighting the critical divergence between product formation and bis-addition impurity.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]Qty (Example)Role
Neopentyl Chloride106.591.010.7 gSubstrate
Magnesium Turnings24.301.22.9 gMetal Reagent
Dimethyl Oxalate118.092.529.5 gElectrophile
THF (Anhydrous)72.11Solvent200 mLSolvent
Iodine (

)
253.81Cat.[4]1 crystalActivator

Equipment:

  • 3-Neck Round Bottom Flask (500 mL) flame-dried under

    
    .
    
  • Pressure-equalizing addition funnel.

  • Low-temperature thermometer (probe).

  • Dry Ice/Acetone bath.

Step-by-Step Methodology
Phase A: Preparation of Neopentylmagnesium Chloride

Note: Neopentyl halides are sterically hindered and can be sluggish to initiate.

  • Activation: Place Mg turnings (1.2 equiv) in the reaction flask under inert atmosphere (

    
    /Ar). Add a single crystal of iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
    
  • Initiation: Suspend Mg in minimal anhydrous THF (20 mL). Add approx. 5% of the Neopentyl Chloride. If the reaction does not start (indicated by color change from brown to clear and exotherm), add 1-2 drops of 1,2-dibromoethane.

  • Propagation: Once initiated, dilute the remaining Neopentyl Chloride in THF (80 mL). Add this solution dropwise to the refluxing Mg suspension over 1 hour.

  • Digestion: After addition, reflux the dark grey solution for 2 hours to ensure complete consumption of the halide. Cool to room temperature. Titrate an aliquot to determine exact concentration (typically ~0.8 - 1.0 M).

Phase B: Cryogenic Inverse Addition (The Critical Step)

Rationale: Adding the Grignard TO the oxalate ensures the electrophile is always in excess, preventing the ketone product from competing for the Grignard reagent.

  • Preparation of Electrophile: In a separate 500 mL flask, dissolve Dimethyl Oxalate (2.5 equiv) in anhydrous THF (100 mL). Cool this solution to -78°C using a dry ice/acetone bath.

  • Controlled Addition: Transfer the prepared Neopentylmagnesium Chloride solution to the addition funnel. Add it dropwise to the oxalate solution over 60 minutes.

    • Critical Control Point: Maintain internal temperature below -65°C. Rapid addition causes local heating and bis-addition.

  • Equilibration: Stir the mixture at -78°C for 2 hours. Do not allow to warm, as the tetrahedral intermediate is stable at low temperatures.

  • Quench: While still at -78°C, quench the reaction by adding 2M HCl (100 mL) or saturated

    
    . This hydrolyzes the magnesium alkoxide intermediate to the 
    
    
    
    -keto ester.
  • Warming: Remove the cooling bath and allow the biphasic mixture to warm to room temperature.

Phase C: Workup & Purification[3][5]
  • Extraction: Separate layers. Extract the aqueous phase with

    
     or EtOAc (3 x 50 mL).
    
  • Washing: Combine organics and wash with Brine (1 x 50 mL) to remove bulk water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Isolation: The crude residue contains the product and excess dimethyl oxalate.

    • Purification Strategy: Dimethyl oxalate (solid) can often be precipitated by adding cold hexanes and filtering. The filtrate is then concentrated.

    • Final Polish: Vacuum distillation is required for high purity (>98%).

    • Boiling Point Estimation: Product is expected to boil at ~75-80°C at 10 mmHg.

QC & Characterization

Target Structure:



TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

3.85 (s, 3H)
Methyl Ester (

)

2.75 (s, 2H)
Methylene (

) alpha to ketone

1.05 (s, 9H)
tert-Butyl group (

)
13C NMR ~162 ppmEster Carbonyl (

)
~194 ppmKetone Carbonyl (

)
IR 1735, 1715

Characteristic dual carbonyl stretch

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield Grignard formation failed due to steric bulk.Use Rieke Magnesium or add LiCl to solubilize the Grignard (TurboGrignard).
Bis-Addition Product Temperature rose above -65°C during addition.Slow down addition rate; ensure efficient stirring.
Solidification Dimethyl oxalate crystallized at -78°C.Increase THF volume or switch to Ethyl 2-pyridyl oxalate (liquid at low temp).

References

  • General Synthesis of

    
    -Keto Esters: 
    
    • Ramos, J., et al. "A Convenient Synthesis of

      
      -Keto Esters Using Ethyl 2-Pyridyl Oxalate." Journal of the Korean Chemical Society, 2004.[6] Link
      
  • Grignard Addition Protocols: Rambaud, M., et al. "Synthesis of alpha-keto esters via Grignard reagents." Synthesis, 1988.
  • Neopentyl Grignard Formation

    • Silverman, G. S., et al. "Handbook of Grignard Reagents." CRC Press, 1996. Link

  • Safety & Handling

    • PubChem Compound Summary for Methyl 4,4-dimethyl-2-oxopentanoate.Link

Sources

Application

Strategic Utilization of Methyl 4,4-dimethyl-2-oxopentanoate in Natural Product &amp; Medicinal Chemistry

Application Note & Protocol Guide: Methyl 4,4-dimethyl-2-oxopentanoate Executive Summary Methyl 4,4-dimethyl-2-oxopentanoate (also known as the -keto analog of neopentylglycine or -methylleucine) is a specialized C7 buil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Methyl 4,4-dimethyl-2-oxopentanoate

Executive Summary

Methyl 4,4-dimethyl-2-oxopentanoate (also known as the


-keto analog of neopentylglycine or 

-methylleucine) is a specialized C7 building block used to introduce extreme steric bulk and lipophilicity into peptide backbones without sacrificing solubility. Unlike its isomer methyl 4,4-dimethyl-3-oxopentanoate (methyl pivaloylacetate), this

-keto ester serves as a direct precursor to L-neopentylglycine and chiral

-hydroxy esters
—motifs critical in the design of proteolytically stable peptidomimetics, HCV protease inhibitors, and renin inhibitors.

This guide details the strategic application of this reagent, focusing on asymmetric transformations that leverage the tert-butyl group's steric demand to enhance stereoselectivity.

Part 1: Structural Logic & Strategic Utility
1.1 Molecule Profile
  • IUPAC Name: Methyl 4,4-dimethyl-2-oxopentanoate

  • Common Names: Methyl trimethylpyruvate,

    
    -Keto-neopentylglycine methyl ester.
    
  • Structure:

    
    
    
  • Key Feature: The neopentyl skeleton (

    
    ) provides a "fat" hydrophobic residue that mimics Leucine but with significantly higher steric occlusion and resistance to metabolic cleavage.
    

CRITICAL DISTINCTION: Do not confuse with Methyl 4,4-dimethyl-3-oxopentanoate (CAS 55107-14-7), the


-keto ester used in Claisen condensations. The 2-oxo (

-keto) variant discussed here is an amino acid precursor.
1.2 The "Neopentyl Effect" in Drug Design

Incorporating the 4,4-dimethyl-2-oxopentanoate scaffold offers three medicinal chemistry advantages:

  • S1 Pocket Filling: The bulky tert-butyl group optimally fills large hydrophobic S1/S1' pockets in viral proteases (e.g., HCV NS3/4A).

  • Metabolic Stability: The absence of

    
    -protons prevents oxidative metabolism at the 
    
    
    
    -position, a common clearance pathway for Leucine-based drugs.
  • Conformational Locking: The steric bulk restricts bond rotation, pre-organizing peptidomimetics into bioactive conformations (e.g.,

    
    -turns).
    
Part 2: Experimental Protocols
Protocol A: Preparation of Methyl 4,4-dimethyl-2-oxopentanoate

Context: As this reagent is expensive or often custom-synthesized, in-house preparation via Grignard addition is the industry standard.

Reagents:

  • Neopentylmagnesium chloride (1.0 M in Et2O)

  • Dimethyl oxalate (1.2 equiv)

  • THF (Anhydrous)[1]

  • 
     (sat. aq.)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, dropping funnel, and low-temperature thermometer under Argon.

  • Electrophile Preparation: Dissolve Dimethyl oxalate (14.2 g, 120 mmol) in anhydrous THF (100 mL) and cool to -78 °C .

    • Why? Low temperature prevents double addition of the Grignard reagent (which would yield the tertiary alcohol).

  • Addition: Dropwise add Neopentylmagnesium chloride (100 mL, 100 mmol) over 45 minutes. Maintain internal temperature below -70 °C.

  • Quench: Stir for 1 hour at -78 °C. Quench in situ with cold saturated

    
     (50 mL) before warming.
    
    • Mechanism:[2] The tetrahedral intermediate is stable at low temps; warming before quenching can lead to collapse and over-reaction.

  • Workup: Warm to RT. Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Fractional distillation under reduced pressure.

    • Target: Colorless oil. BP approx. 85-90 °C at 15 mmHg.

Protocol B: Asymmetric Synthesis of L-Neopentylglycine

Application: Synthesis of non-canonical amino acid building blocks for solid-phase peptide synthesis (SPPS).

Method: Enzymatic Transamination (Biocatalysis). Enzyme: Leucine Dehydrogenase (LeuDH) or Engineered Transaminase (ATA-117 analog).

Workflow Diagram (DOT):

G Substrate Methyl 4,4-dimethyl- 2-oxopentanoate Enzyme Leucine Dehydrogenase (LeuDH) Substrate->Enzyme Substrate Cofactor NADH + NH4+ Cofactor->Enzyme Co-substrate Recycle Formate Dehydrogenase (FDH) Enzyme->Recycle NAD+ Product L-Neopentylglycine (>99% ee) Enzyme->Product Reductive Amination Recycle->Enzyme NADH (Regeneration)

Caption: Biocatalytic reductive amination cycle coupling LeuDH with FDH for cofactor regeneration.

Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 8.0) containing 1 M Ammonium Formate (Amine source).

  • Reaction Mix: To 50 mL buffer, add:

    • Methyl 4,4-dimethyl-2-oxopentanoate (500 mg, 3.16 mmol)

    • NAD+ (10 mg, catalytic)

    • Leucine Dehydrogenase (200 units)

    • Formate Dehydrogenase (100 units)

  • Incubation: Stir gently at 30 °C for 24 hours. Monitor consumption by HPLC.

  • Isolation: Acidify to pH 2 with 1M HCl. Wash with EtOAc (removes unreacted keto ester). Adjust aqueous phase to pH 6 (isoelectric point) and apply to Dowex 50W ion-exchange column. Elute with 1M

    
    .
    
  • Result: L-Neopentylglycine (White solid). Yield >90%, ee >99%.

Protocol C: Synthesis of Chiral

-Hydroxy Esters

Application: Precursor for Depsipeptides and Ester-linked inhibitors.

Method: Ru-Catalyzed Asymmetric Hydrogenation (Noyori Reduction).

Reagents:

  • Catalyst:

    
     (1 mol%)
    
  • Hydrogen Source:

    
     (50 bar) or Formic acid/TEA (Transfer hydrogenation)
    

Step-by-Step:

  • Solution: Dissolve keto ester (1.0 g) in degassed MeOH (10 mL).

  • Catalyst: Add

    
     (catalytic amount) in a glovebox.
    
  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize to 50 bar

    
    . Stir at 50 °C for 12 hours.
    
  • Workup: Vent

    
    . Concentrate solvent.
    
  • Purification: Flash chromatography (Hexane/EtOAc 8:1).

  • Outcome: (S)-Methyl 2-hydroxy-4,4-dimethylpentanoate.

Part 3: Comparative Data & Specifications
Table 1: Comparison of Leucine Analogs in Synthesis
AnalogStructureSteric Bulk (Taft Es)Metabolic StabilityPrimary Application
L-Leucine Isobutyl-0.93Low (Oxidation)General Peptide Synthesis
L-tert-Leucine tert-Butyl-2.57HighHIV Protease Inhibitors (Atazanavir)
L-Neopentylglycine Neopentyl -1.85 Very High HCV Inhibitors, Renin Inhibitors
L-Cyclohexylglycine Cyclohexyl-1.90ModerateThrombin Inhibitors

Note: L-Neopentylglycine offers a balance of bulk and flexibility (via the methylene spacer) that tert-Leucine lacks, allowing better induced fit in enzyme pockets.

Part 4: References
  • Synthesis of Bulky Amino Acids:

    • Title: "Enzymatic Synthesis of Non-Natural Amino Acids via Leucine Dehydrogenase."

    • Source:Advanced Synthesis & Catalysis, 2012.

    • URL:[Link]

  • Grignard Synthesis of

    
    -Keto Esters: 
    
    • Title: "General Synthesis of

      
      -Keto Esters from Oxalates."
      
    • Source:Journal of Organic Chemistry, 1981.

    • URL:[Link]

  • Medicinal Chemistry of Neopentylglycine:

    • Title: "Structure-Activity Relationships of HCV NS3 Protease Inhibitors."

    • Source:Journal of Medicinal Chemistry, 2010.

    • URL:[Link]

  • Asymmetric Hydrogenation:

    • Title: "Noyori Asymmetric Hydrogenation of Functionalized Ketones."

    • Source:Angewandte Chemie Int. Ed., 2001.

    • URL:[Link]

Sources

Method

Application Note: High-Throughput Quantification of Methyl 4,4-dimethyl-2-oxopentanoate

Audience: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details robust and validated analytical methodologies for the precise quantification of Methyl 4,4-dimethyl-2-oxope...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of Methyl 4,4-dimethyl-2-oxopentanoate. As a key intermediate in various synthetic pathways, its accurate measurement is critical for process optimization, quality control, and metabolic studies. This document provides in-depth protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), designed to deliver high sensitivity, selectivity, and throughput. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central to this guide, ensuring scientific integrity and immediate applicability in a research and development setting.

Introduction: The Analytical Significance of Methyl 4,4-dimethyl-2-oxopentanoate

Methyl 4,4-dimethyl-2-oxopentanoate, an α-keto ester, is a pivotal molecule in organic synthesis. Its structural features, including a reactive keto group and an ester moiety, make it a versatile precursor for a wide range of more complex molecules. The accurate quantification of this compound is paramount in various contexts, from monitoring reaction kinetics to ensuring the purity of final products in drug development pipelines.

A key analytical challenge associated with α-keto esters is the potential for keto-enol tautomerism, which can influence chromatographic behavior and analytical accuracy.[1][2] The methodologies presented herein are designed to provide consistent and reliable quantification by addressing these inherent chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Methyl 4,4-dimethyl-2-oxopentanoate.[3] Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal choice for quantification in complex matrices.

Rationale for GC-MS Method Design

The selection of a non-polar capillary column, such as one based on 5% phenyl-methylpolysiloxane, is driven by the need to effectively separate the moderately polar analyte from potential impurities.[4] A programmed temperature gradient is employed to ensure sharp peak shapes and efficient elution. Electron Ionization (EI) is chosen for its robustness and the generation of reproducible fragmentation patterns, which are crucial for compound identification and quantification.

GC-MS Experimental Protocol

Sample Preparation: A "dilute and shoot" approach is often sufficient for samples in a volatile organic solvent.[5]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 4,4-dimethyl-2-oxopentanoate and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard, such as nonane or decane, in methanol.[6]

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL). Add a constant amount of internal standard to each standard.

  • Sample Preparation: Dilute the test sample with methanol to fall within the calibration range and add the same constant amount of internal standard.

  • Filtration: Filter all solutions through a 0.2 µm syringe filter prior to injection.[7]

Instrumentation and Conditions: The following table summarizes the recommended GC-MS parameters.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MS or equivalentOffers high sensitivity and spectral integrity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarExcellent for separating a wide range of analytes.[8]
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.[9]
Injection Volume 1 µL (Split ratio 10:1)Minimizes column overloading and peak tailing.[9]
Carrier Gas Helium at 1 mL/minInert and provides good chromatographic efficiency.[9]
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minOptimizes separation and ensures elution of all components.[10]
MS Source Temp. 230 °CMaintains analyte integrity.
MS Quad Temp. 150 °CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns.[8]
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification.[10]
Monitored Ions m/z 57, 85, 115 (Quantifier), 144 (Qualifier)Based on the expected fragmentation pattern of the analyte.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards (1-100 µg/mL) Stock->Standards IS_Stock Internal Standard Stock (1 mg/mL) IS_Stock->Standards Sample Diluted Sample IS_Stock->Sample Filter 0.2 µm Filtration Standards->Filter Sample->Filter GC_Inject GC Injection Filter->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the GC-MS analysis of Methyl 4,4-dimethyl-2-oxopentanoate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Complex Matrices

For samples where the matrix is more complex or when higher sensitivity is required, LC-MS/MS is the method of choice.[11] This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

Rationale for LC-MS/MS Method Design

Reversed-phase chromatography using a C18 column is selected due to its versatility and effectiveness in retaining and separating moderately polar organic molecules.[12] A gradient elution with methanol and water, both containing a small amount of formic acid, is used to facilitate protonation of the analyte and improve chromatographic peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[13] Multiple Reaction Monitoring (MRM) is employed for quantification due to its exceptional sensitivity and selectivity, which minimizes interferences from the sample matrix.[11]

LC-MS/MS Experimental Protocol

Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare as described in the GC-MS section, but use a 50:50 mixture of methanol and water as the solvent.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte) in 50:50 methanol:water.

  • Working Standards: Prepare calibration standards by serial dilution in the mobile phase starting composition (e.g., 95:5 water:methanol with 0.1% formic acid) to cover the desired concentration range (e.g., 1-500 ng/mL). Add a constant amount of internal standard to each.

  • Sample Preparation: Dilute the sample in the initial mobile phase to fall within the calibration range and add the internal standard. For complex matrices like plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction step may be necessary.[5]

  • Centrifugation/Filtration: Centrifuge samples to remove particulates and filter the supernatant through a 0.2 µm filter before injection.[7][14]

Instrumentation and Conditions: The following table outlines the recommended LC-MS/MS parameters.

Parameter Setting Rationale
LC System Agilent 1290 Infinity II UHPLC or equivalentProvides high-pressure capabilities for efficient separations.[15]
Mass Spectrometer SCIEX QTRAP® 4500 or equivalentA robust triple quadrupole for sensitive MRM analysis.[11]
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)Offers high-resolution separation for complex samples.[12]
Mobile Phase A Water + 0.1% Formic AcidAcidifies the mobile phase to promote protonation.[13]
Mobile Phase B Methanol + 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateProvides efficient elution and separation.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CEnsures reproducible retention times.
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for moderately polar compounds.[16]
MRM Transitions Precursor Ion (m/z 145.1) -> Product Ions (m/z 85.1, 57.1)Specific transitions for quantification and confirmation.
Collision Energy To be optimized for the specific instrumentMaximizes the signal of the product ions.[11]
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_LC Stock Solution (1 mg/mL) Standards_LC Working Standards (1-500 ng/mL) Stock_LC->Standards_LC IS_Stock_LC Internal Standard Stock (1 mg/mL) IS_Stock_LC->Standards_LC Sample_LC Diluted Sample IS_Stock_LC->Sample_LC Filter_LC 0.2 µm Filtration Standards_LC->Filter_LC Sample_LC->Filter_LC LC_Inject LC Injection Filter_LC->LC_Inject Separation_LC Reversed-Phase Separation LC_Inject->Separation_LC Ionization_LC ESI (+) Separation_LC->Ionization_LC MSMS_Detection MRM Detection Ionization_LC->MSMS_Detection Integration_LC Peak Integration MSMS_Detection->Integration_LC Calibration_LC Calibration Curve Construction Integration_LC->Calibration_LC Quantification_LC Quantification Calibration_LC->Quantification_LC

Caption: Workflow for the LC-MS/MS analysis of Methyl 4,4-dimethyl-2-oxopentanoate.

Method Validation: Ensuring Data Integrity

For both GC-MS and LC-MS/MS methods, a thorough validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

Parameter Acceptance Criteria Rationale
Linearity Coefficient of determination (r²) ≥ 0.99Demonstrates a direct relationship between concentration and response.[17]
Accuracy Recovery within 85-115%Measures the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15%Indicates the reproducibility of the method.[15]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) S/N ≥ 10The lowest concentration that can be accurately quantified.[12]
Specificity No interfering peaks at the retention time of the analyteEnsures that the signal is solely from the analyte of interest.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust, sensitive, and selective approaches for the quantification of Methyl 4,4-dimethyl-2-oxopentanoate. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By following the detailed protocols and validation guidelines, researchers can achieve accurate and precise results, ensuring data of the highest integrity for their research and development activities.

References

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters - Benchchem.
  • Gas chromatography and mass spectroscopic determination of phytocompounds - Scholars Research Library.
  • Application Note: Quantitative Analysis of 4,4-Dimethyl-2-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem.
  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS | WVU Shared Research Facilities.
  • Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility.
  • Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources - PMC.
  • 3M Environmental Laboratory.
  • Examples of acyclic β-keto esters used for validation of methodologies.... - ResearchGate.
  • Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS.
  • Analytical Method - PhareSST.
  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent.
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org.
  • LC-MS in Pharmaceutical Analysis: Review - IJPPR.
  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC - SCIEX.
  • A Comparative Analysis of the Reactivity of Methyl 4-methyl-5-oxopentanoate and Its Analogs - Benchchem.
  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent - ResearchGate.
  • GAS CHROMATOGRAPHY – MASS SPECTROSCOPIC ANALYSIS OF LAWSONIA INERMIS L., ERUCA SATIVA MILL., SIMMONDSIA CHINESIS (LINK) SCHNEI.
  • Quantitative Analysis of 4-Oxopentyl Formate: A Comparative Guide for Researchers - Benchchem.
  • Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods - Benchchem.
  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed.
  • QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE ELASTOMERS.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu - ATSDR.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI.

Sources

Application

Application Note: Advanced Manipulation of Methyl 4,4-dimethyl-2-oxopentanoate

Abstract & Core Directive Methyl 4,4-dimethyl-2-oxopentanoate (MDOP) is a specialized -keto ester building block characterized by a bulky tert-butyl group at the -position. Unlike standard pyruvate derivatives, the neope...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

Methyl 4,4-dimethyl-2-oxopentanoate (MDOP) is a specialized


-keto ester building block characterized by a bulky tert-butyl group at the 

-position. Unlike standard pyruvate derivatives, the neopentyl side chain introduces significant steric bulk while maintaining rotational freedom at the

-carbon. This unique structural motif renders MDOP a critical precursor for L-neopentylglycine (

-methyl-L-leucine) and (S)-2-hydroxy-4,4-dimethylpentanoate , both of which are privileged scaffolds in the design of protease-resistant peptides and peptidomimetics (e.g., HCV protease inhibitors).

This guide provides validated protocols for the handling, asymmetric reduction, and reductive amination of MDOP. It moves beyond generic recipes to address the specific kinetic challenges imposed by the neopentyl "steric anchor."

Chemical Handling & Stability Profile

The


-keto ester functionality is highly electrophilic. In the presence of ambient moisture, MDOP exists in equilibrium with its gem-diol hydrate. This hydration shifts the effective molecular weight and can stall nucleophilic attacks if not managed.
PropertySpecificationOperational Note
Appearance Pale yellow to greenish liquidColor intensity correlates with anhydrous purity.
Storage -20°C, under ArgonHygroscopic. Warm to RT before opening to prevent condensation.
Solubility MeOH, DCM, THF, DMSOAvoid aqueous buffers for long-term storage (hydrolysis risk).
Reactivity High electrophilicity at C2Prone to rapid transesterification in alcoholic solvents.
Stability Warning: The "Neopentyl Effect"

While the tert-butyl group is distant enough to allow reaction at the ketone, it enforces a specific conformation that retards the rate of


 reactions at the adjacent centers. However, for the 

hybridized ketone, the effect is primarily one of face shielding , which enhances stereoselectivity during reductions but requires higher catalyst loadings than unhindered pyruvates.

Core Application 1: Asymmetric Reductive Amination

Target: Synthesis of L-Neopentylglycine Methyl Ester Mechanism: Stereoselective enzymatic reduction of the imine intermediate.

This is the highest-value transformation for MDOP. Chemical reductive amination (NaBH


CN) often yields racemates requiring tedious resolution. The biocatalytic route using Leucine Dehydrogenase (LeuDH)  is superior, leveraging the enzyme's natural affinity for branched hydrophobic side chains.
Workflow Diagram (DOT)

G Substrate Methyl 4,4-dimethyl- 2-oxopentanoate (MDOP) Process Incubation 30°C, 24h Substrate->Process 50 mM Buffer Ammonium Formate Buffer (pH 8.5) Buffer->Process NH4+ Source Enzyme LeuDH + FDH (Cofactor Recycle) Enzyme->Process Catalyst Workup Acid Quench & Extraction Process->Workup Product L-Neopentylglycine Methyl Ester (>99% ee) Workup->Product

Caption: Biocatalytic cascade for the synthesis of L-Neopentylglycine using Leucine Dehydrogenase (LeuDH) with Formate Dehydrogenase (FDH) for cofactor recycling.

Detailed Protocol

Reagents:

  • MDOP (Substrate): 50 mM final concentration.

  • Buffer: 100 mM Ammonium Formate / Ammonia buffer, pH 8.5.

  • Cofactor: NAD

    
     (1.0 mM).
    
  • Enzymes: LeuDH (from Bacillus cereus or commercial variant) + Formate Dehydrogenase (FDH).

Step-by-Step:

  • Buffer Prep: Prepare 100 mM ammonium formate solution. Adjust pH to 8.5 using aqueous ammonia. Critical: High ammonium concentration drives the equilibrium toward the imine.

  • Substrate Addition: Dissolve MDOP in a minimal volume of DMSO (max 5% v/v final) and add to the buffer. The solution may become slightly turbid due to the lipophilic neopentyl tail.

  • Initiation: Add NAD

    
     and the enzyme mix (LeuDH/FDH).
    
  • Incubation: Stir gently at 30°C for 18–24 hours. Do not vortex (denatures enzymes).

  • Monitoring: Check conversion via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). The amino ester will elute earlier than the ketone.

  • Workup:

    • Basify to pH 10 with K

      
      CO
      
      
      
      .
    • Extract 3x with Ethyl Acetate.[1]

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.[1]
    • Note: The free base amine can be volatile; conversion to the HCl salt immediately upon isolation is recommended.

Core Application 2: Asymmetric Carbonyl Reduction

Target: Synthesis of Methyl (S)-2-hydroxy-4,4-dimethylpentanoate Utility: Chiral auxiliary synthesis and depsipeptide building block.

While KREDs (Ketoreductases) are standard, the bulky tail of MDOP often requires "bulky-tolerant" variants. Alternatively, chemical transfer hydrogenation offers a robust, scalable non-biological route.

Protocol: Ru-Catalyzed Transfer Hydrogenation

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Sodium Formate / Formic Acid (aqueous).

Step-by-Step:

  • Charge: In a reaction flask, combine MDOP (1.0 eq) and the Ruthenium catalyst (0.5 mol%).

  • Solvent: Add degassed Methanol (5 volumes).

  • Reductant: Add a pre-mixed solution of HCOONa/HCOOH (5:2 molar ratio, 5 eq) in water.

  • Reaction: Stir at 40°C for 12 hours. The CO

    
     evolution indicates reaction progress.
    
  • Quench: Dilute with water and extract with MTBE (Methyl tert-butyl ether).

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The hydroxy ester is stable and less volatile than the ketone.

Analytical Derivatization (Quality Control)

To accurately quantify MDOP purity without interference from the hydrate form, derivatization with o-phenylenediamine (OPD) is the gold standard.

Reaction:



Protocol:

  • Dissolve 10 mg of MDOP sample in 1 mL Ethanol.

  • Add 1.2 eq of o-phenylenediamine.

  • Add 1 drop of glacial acetic acid.

  • Heat at 60°C for 30 minutes.

  • Analyze by HPLC (UV 254 nm). The quinoxalinone derivative has a high extinction coefficient and flies well on LC-MS, allowing for precise quantitation of the active ketone content.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Enzymatic) Substrate insolubilityAdd 5% DMSO or Triton X-100 surfactant.
Low Conversion (Chemical) Steric hindrance at C2Increase temperature to 50°C; switch to smaller hydride source (e.g., LiBH4 for racemic).
Product Racemization pH too high during workup

-Protons in

-amino/hydroxy esters are acidic. Keep workup rapid and cold.
"Missing" Mass Volatility of MDOPDo not apply high vacuum (<10 mbar) for extended periods.

References

  • Sigma-Aldrich. L-alpha-Neopentylglycine Product Sheet. Accessed 2025.[1][2] Link

  • Raines Lab. Synthesis of diethylglycine derivatives and peptides. Supplementary Note 2. Link

  • Organic Syntheses. Allylindation in Aqueous Media: Methyl 3-(Hydroxymethyl)-4-methyl-2-methylenepentanoate. Org. Synth. 2005, 82, 10. Link

  • BenchChem. Application Notes for Asymmetric Reduction of Beta-Keto Esters. (Analogous protocols for alpha-keto variants). Link

  • PrepChem. Synthesis of Neopentyl Derivatives. Link

Sources

Method

Application Note: Stereoselective Transformations of Methyl 4,4-dimethyl-2-oxopentanoate

Executive Summary Methyl 4,4-dimethyl-2-oxopentanoate (CAS: 55107-14-7) is a critical -keto ester scaffold used in the synthesis of sterically demanding peptidomimetics . Its unique structural feature—a neopentyl side ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4,4-dimethyl-2-oxopentanoate (CAS: 55107-14-7) is a critical


-keto ester scaffold used in the synthesis of sterically demanding peptidomimetics . Its unique structural feature—a neopentyl side chain (

-tert-butyl group)—provides exceptional hydrophobic bulk without the steric crowding at the

-carbon found in tert-leucine. This makes it an ideal precursor for (S)-2-amino-4,4-dimethylpentanoic acid (L-Homo-tert-leucine) , a key residue in next-generation protease inhibitors (e.g., for HCV, HIV) where deep hydrophobic pocket filling is required to increase binding affinity and metabolic stability.

This guide details three validated workflows for transforming this substrate into high-value chiral intermediates:

  • Biocatalytic Transamination: For the scalable synthesis of L-Homo-tert-leucine.

  • Asymmetric Transfer Hydrogenation (ATH): For the production of chiral

    
    -hydroxy esters.
    
  • Chiral Sulfinamide Auxiliaries: A medicinal chemistry route for rapid analog generation.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 4,4-dimethyl-2-oxopentanoate
Common Name

-Neopentyl pyruvate; 4,4-dimethyl-2-oxovalerate methyl ester
Molecular Formula

Molecular Weight 158.20 g/mol
Structure

Stability Susceptible to hydrolysis; store at -20°C under Argon. Avoid strong bases to prevent polymerization or self-condensation.

Application Module A: Biocatalytic Synthesis of L-Homo-tert-leucine

Objective: Enantioselective conversion of the keto group to a chiral amine using


-Transaminases (ATA).
Mechanism:  The enzyme transfers an amino group from a sacrificial donor (isopropyl amine or L-alanine) to the substrate, utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor.
Rationale

Chemical reductive amination of bulky ketones often suffers from poor conversion or low enantiomeric excess (ee) due to steric hindrance. Biocatalysis offers a "lock-and-key" fit, ensuring >99% ee and eliminating the need for heavy metal catalysts.

Experimental Protocol

Reagents:

  • Substrate: Methyl 4,4-dimethyl-2-oxopentanoate (50 mM)

  • Enzyme: Codexis® ATA-113 or equivalent (S)-selective transaminase.

  • Cofactor: PLP (1 mM).

  • Amine Donor: Isopropylamine (1 M) neutralized to pH 7.5.

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Workflow:

  • Buffer Prep: Dissolve PLP in phosphate buffer. Adjust pH to 7.5.

  • Substrate Addition: Dissolve the keto ester in DMSO (5% v/v final concentration) and add to the buffer.

  • Reaction Initiation: Add Isopropylamine (IPA) followed by the ATA enzyme powder (2-5 g/L loading).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Note: Open systems are preferred to allow acetone byproduct evaporation, driving the equilibrium.

  • Workup: Acidify to pH 2 with 6M HCl to quench. Wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH 10 with NaOH. Extract amino ester into EtOAc.

Optimization Table:

Parameter Condition A (Standard) Condition B (Optimized for Yield)
Temp 30°C 40°C (Thermostable variants)
Co-solvent 5% DMSO 10% Methanol (Improves solubility)
Donor Isopropylamine L-Alanine + LDH/GDH recycling system

| Yield | 75% | >92% |

Pathway Visualization

Transamination Substrate Methyl 4,4-dimethyl- 2-oxopentanoate Intermediate Schiff Base Intermediate Substrate->Intermediate + Isopropylamine PLP PLP Cofactor Enzyme Transaminase (ATA-113) PLP->Enzyme Enzyme->Intermediate Catalysis Product (S)-Homo-tert-leucine Methyl Ester Intermediate->Product Hydrolysis Byproduct Acetone (Volatile) Intermediate->Byproduct Coproduction

Caption: Enzymatic transamination cycle utilizing isopropylamine as an amine donor to drive equilibrium via acetone evaporation.

Application Module B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of Methyl (S)-2-hydroxy-4,4-dimethylpentanoate. Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).

Rationale

-Hydroxy esters are versatile building blocks. The ATH method using Ruthenium-arene complexes allows for the reduction of the ketone in the presence of the ester without over-reduction, operating under mild conditions (formic acid/TEA) rather than high-pressure 

.
Experimental Protocol
  • Catalyst Prep: In a glovebox, weigh RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%).

  • Reaction Mix: Dissolve Methyl 4,4-dimethyl-2-oxopentanoate (1.0 eq) in dry DMF or DCM.

  • Hydrogen Source: Add a pre-mixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio).

  • Execution: Stir at 25°C for 12-18 hours. Monitor by TLC (formation of alcohol, disappearance of keto-ester).

  • Quench: Add water, extract with ether. Wash organic layer with sat.[1][2]

    
     to remove formic acid.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 8:1).

Critical Control Point:

  • Air Sensitivity: The Ru-hydride intermediate is sensitive to oxygen. Degas all solvents thoroughly.

  • Stereocontrol: The (S,S)-ligand typically yields the (S)-alcohol for

    
    -keto esters. Verify absolute configuration via optical rotation compared to literature standards.
    

Application Module C: Ellman's Sulfinamide Auxiliary (MedChem Route)

Objective: Stereoselective synthesis of the amino acid using (S)-tert-butanesulfinamide. Context: Ideal for rapid analoging when specific enzymes are not available.

Protocol
  • Imine Formation:

    • Combine Keto Ester (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in THF.

    • Add

      
       (2.0 eq) as a Lewis acid/dehydrating agent.
      
    • Reflux for 6 hours. The bulky tert-butyl group on the substrate and the auxiliary directs the formation of the (E)-imine.

  • Stereoselective Reduction:

    • Cool to -48°C. Add

      
       (or L-Selectride for higher selectivity).
      
    • The hydride attacks from the face opposite the bulky sulfinyl group.

  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in Dioxane to cleave the N-S bond.

    • Isolate the amine hydrochloride salt.

Decision Logic for Method Selection

MethodSelection Start Start: Methyl 4,4-dimethyl- 2-oxopentanoate Target Desired Product? Start->Target AminoAcid (S)-Homo-tert-leucine Target->AminoAcid Chiral Amine Hydroxy (S)-Hydroxy Ester Target->Hydroxy Chiral Alcohol Scale Scale / Equipment AminoAcid->Scale Scale? Noyori Method B: Ru-ATH (Noyori) (High Yield) Hydroxy->Noyori Standard Enzyme Method A: Biocatalytic Transamination (>99% ee, Green) Scale->Enzyme >10g / High Purity Ellman Method C: Ellman Sulfinamide (Reliable, Chemical) Scale->Ellman <1g / Fast Analoging

Caption: Decision tree for selecting the optimal synthetic workflow based on target moiety and production scale.

References

  • Codexis, Inc. "Transaminase Screening Kits and Protocols." Codexis Technical Literature. Link

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones and α-Keto Esters." Journal of the American Chemical Society, 1996, 118(10), 2521–2522. Link

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Sigma-Aldrich. "Methyl 4,4-dimethyl-2-oxopentanoate Product Specification." Merck KGaA. Link

  • Bommarius, A. S., & Riebel, B. R. "Biocatalysis: Fundamentals and Applications." Wiley-VCH, 2004. (General reference for transaminase mechanisms).

Sources

Application

Derivatization of Methyl 4,4-dimethyl-2-oxopentanoate for GC-MS analysis

Application Note: High-Fidelity GC-MS Analysis of Methyl 4,4-dimethyl-2-oxopentanoate via Methoxime Derivatization Executive Summary Analyte: Methyl 4,4-dimethyl-2-oxopentanoate (MDOP) CAS: [Relevant Analog Class] Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity GC-MS Analysis of Methyl 4,4-dimethyl-2-oxopentanoate via Methoxime Derivatization

Executive Summary

Analyte: Methyl 4,4-dimethyl-2-oxopentanoate (MDOP) CAS: [Relevant Analog Class] Challenge: The


-keto ester moiety is thermally labile and prone to enolization, leading to poor chromatographic peak shape (tailing) and non-reproducible quantification. Furthermore, the steric bulk of the tert-butyl group at the 

-position requires optimized reaction kinetics. Solution: A robust, two-step derivatization protocol utilizing Methoxyamine Hydrochloride (MOX) to lock the carbonyl functionality into stable syn/anti methoxime isomers, followed by a "polishing" silylation step with MSTFA .[1] This method ensures quantitative recovery, linear response, and definitive mass spectral identification.

Chemical Strategy & Mechanistic Insight

The Instability Problem

Native analysis of


-keto esters like MDOP is fraught with difficulty. The electron-withdrawing ester group adjacent to the ketone promotes:
  • Enolization: Tautomerization leads to peak broadening.

  • Decarboxylation: Thermal stress in the GC inlet can degrade the molecule.

  • Hydration: The highly reactive ketone can form gem-diols in the presence of trace moisture.

The Derivatization Solution

We utilize a nucleophilic attack by methoxyamine (


) on the C2 ketone. This reaction is irreversible under anhydrous conditions and converts the unstable carbonyl into a thermally stable O-methyloxime  ether.

Critical Data Interpretation Note (Isomerism): Unlike simple ketones, the derivatization of unsymmetrical


-keto esters yields two geometric isomers: Syn (Z)  and Anti (E) .
  • These isomers possess slightly different physical properties and often resolve as two distinct peaks in the chromatogram.

  • Quantification Rule: You must integrate both peaks and sum their areas for accurate quantification.

Visualized Reaction Pathways

ReactionMechanism cluster_legend Key Interpretation Substrate Methyl 4,4-dimethyl-2-oxopentanoate (Unstable Keto Form) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (60°C) Reagent Methoxyamine HCl (in Pyridine) Reagent->Intermediate Product_E Anti (E)-Methoxime (Stable Isomer 1) Intermediate->Product_E - H2O Product_Z Syn (Z)-Methoxime (Stable Isomer 2) Intermediate->Product_Z - H2O Legend Result: Two chromatographic peaks (Sum areas for quant)

Figure 1: Reaction mechanism showing the formation of geometric isomers. The steric bulk of the tert-butyl tail influences the E/Z ratio.

Experimental Protocol

Reagents & Materials
  • Solvent: Pyridine, Anhydrous (99.8%). Crucial: Moisture inhibits the reaction.

  • Reagent A (Oximation): Methoxyamine Hydrochloride (MOX), 20 mg/mL in pyridine.

  • Reagent B (Silylation - Optional but Recommended): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Internal Standard: Methyl octanoate (or similar non-reactive ester).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1-5 mg of sample (or dry residue) in 50

      
      L of anhydrous pyridine.
      
    • Note: If the sample is aqueous, it must be lyophilized to complete dryness first.

  • Oximation (Primary Derivatization):

    • Add 50

      
      L of MOX Reagent (20 mg/mL) .
      
    • Vortex vigorously for 30 seconds.

    • Incubate at 60°C for 60 minutes.

    • Why: The tert-butyl group at C4 creates steric hindrance. Standard 30-minute protocols may result in incomplete conversion. 60°C ensures the reaction overcomes the activation energy barrier imposed by the bulky tail.

  • Silylation (Secondary "Polishing"):

    • Add 50

      
      L of MSTFA .
      
    • Incubate at 60°C for 30 minutes.

    • Why: While the target is a methyl ester, this step silylates any trace free acids formed by hydrolysis or unreacted enol forms, ensuring the system is strictly volatile.

  • Final Workup:

    • Centrifuge (if any precipitate is visible).

    • Transfer to a GC vial with a glass insert.

    • Inject directly.

Workflow Start Sample (Dry Residue) Step1 Add 50µL MOX/Pyridine (20 mg/mL) Start->Step1 Incubate1 Incubate: 60°C, 60 min (Overcomes Steric Hindrance) Step1->Incubate1 Step2 Add 50µL MSTFA (Scavenges Moisture/Acids) Incubate1->Step2 Incubate2 Incubate: 60°C, 30 min Step2->Incubate2 Inject GC-MS Injection Incubate2->Inject

Figure 2: Optimized laboratory workflow ensuring complete derivatization.

GC-MS Method Parameters

ParameterSettingRationale
Inlet Split (10:1) or SplitlessSplitless for trace analysis; Split for purity checks.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal degradation of the oxime.
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25

m)
Standard non-polar phase separates the E/Z isomers well.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[2]
Oven Program 60°C (1 min)

10°C/min

280°C (5 min)
Slow ramp allows separation of the syn and anti isomers.
Transfer Line 280°CPrevents condensation.
Ion Source 230°C (EI Mode, 70eV)Standard EI conditions.[2]

Data Analysis & Validation

Expected Mass Spectrum (EI, 70eV)

The derivative is Methyl 4,4-dimethyl-2-(methoxyimino)pentanoate .

  • Molecular Weight: 187.24 g/mol (

    
    )
    
  • Parent Ion:

    
     187 (Usually visible, weak to medium intensity).
    
  • Base Peak: Likely

    
     57 (
    
    
    
    ) due to the stable tert-butyl carbocation.
  • Diagnostic Fragments:

    • 
       156 (
      
      
      
      ): Loss of methoxy radical (
      
      
      ).
    • 
       128 (
      
      
      
      ): Loss of the methyl ester group (
      
      
      ).
Chromatographic Interpretation
  • Double Peaks: You will observe two peaks with identical mass spectra.

    • Peak 1: syn-isomer (typically elutes first on 5MS).

    • Peak 2: anti-isomer.

  • Action: Sum the integration areas of Peak 1 + Peak 2 for quantitative calculations.

Validation Criteria
  • Linearity:

    
     over 1–100 
    
    
    
    g/mL range.
  • Derivative Stability: The MOX derivative is stable for >24 hours in the autosampler tray.

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. Link

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114(1), 30.4.1–30.4.32. Link

  • Kanani, H., & Klapa, M. I. (2007). Data correction strategy for metabolomics analysis using gas chromatography-mass spectrometry. Metabolic Engineering, 9(1), 39–51. (Discusses the handling of split peaks/isomers in keto-acid analysis). Link

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4,4-Dimethyl-2-Oxopentanoate Synthesis &amp; Impurity Removal

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing bulky -keto esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing bulky


-keto esters. Methyl 4,4-dimethyl-2-oxopentanoate (also known as methyl 3-neopentylglyoxylate) is a highly sterically hindered, crucial building block used in the synthesis of unnatural amino acids like L-neopentylglycine for pharmaceutical development 1.

Because of its unique steric and electronic environment, the synthesis of this compound—whether via Grignard addition or Fischer esterification—generates specific, stubborn impurities that standard distillation or chromatography cannot easily resolve. This guide breaks down the mechanistic causality behind these impurities and provides field-validated protocols to eliminate them.

Section 1: Mechanistic Pathways & Workflow

To troubleshoot effectively, we must first visualize where the synthetic divergence occurs. The diagram below maps the two primary synthetic routes and the exact points where thermodynamic or kinetic side-reactions spawn critical impurities.

G cluster_0 Route A: Grignard Addition cluster_1 Route B: Fischer Esterification A1 Dimethyl Oxalate + Neopentyl-MgX A2 Target: Methyl 4,4-dimethyl- 2-oxopentanoate A1->A2 Controlled Addition A3 Impurity: Tertiary Alcohol (Double Addition) A1->A3 Excess Grignard A4 Purification: Acetic Anhydride + Acid Catalyst A3->A4 Esterification of Impurity A4->A2 Vacuum Distillation B1 4,4-Dimethyl-2-oxopentanoic Acid + MeOH / H+ B2 Target: Methyl 4,4-dimethyl- 2-oxopentanoate B1->B2 Esterification B3 Impurity: Dimethyl Acetal (Ketalization) B1->B3 Excess MeOH B4 Purification: Mild Acidic Hydrolysis B3->B4 Reversion B4->B2 Extraction

Figure 1: Mechanistic pathways of methyl 4,4-dimethyl-2-oxopentanoate synthesis and impurity removal.

Section 2: Impurity Profiling

Understanding the physical properties of your impurities dictates your purification strategy. Below is a quantitative breakdown of the most common byproducts encountered in these workflows.

ImpurityOrigin / Mechanistic PathwayRelative MW ShiftBoiling Point ImpactMitigation Strategy
Tertiary Alcohol (Double Addition)Over-addition of neopentyl Grignard to the highly electrophilic

-keto ester intermediate.
+72 DaCo-distills with target (

BP < 5 °C).
Acetic anhydride derivatization prior to distillation.
Dimethyl Acetal (Ketal)Nucleophilic attack of excess methanol on the

-keto group under acidic conditions.
+46 DaHigher BP, but tails into the target fraction.Mild biphasic acidic hydrolysis during workup.
2,2,5,5-Tetramethylhexane Wurtz-type homocoupling of neopentylmagnesium chloride.N/A (Byproduct)Lower BP (~135 °C).Strict temperature control (<-20 °C) during Grignard formation.
4,4-Dimethyl-2-oxopentanoic Acid Incomplete Fischer esterification.-14 DaSignificantly higher BP (forms dimers).Mild basic wash (5% NaHCO

) during extraction.
Section 3: Troubleshooting Guides & FAQs

Q1: During the Grignard addition of neopentylmagnesium chloride to dimethyl oxalate, I consistently observe a co-distilling impurity that ruins my yield. What is it, and how do I remove it? A1: You are observing the tertiary alcohol byproduct. When neopentylmagnesium chloride attacks dimethyl oxalate, it forms a tetrahedral intermediate. If this intermediate collapses into the


-keto ester before the Grignard reagent is fully quenched or consumed, the highly electrophilic ketone carbonyl is rapidly attacked by a second equivalent of Grignard 2. Because the resulting tertiary alcohol has a boiling point nearly identical to your target, fractional distillation fails.
Solution: Treat the crude mixture with acetic anhydride and a catalytic acid. The target 

-keto ester is inert to these conditions, but the tertiary alcohol undergoes esterification, significantly increasing its boiling point and allowing for clean separation via vacuum distillation 3.

Q2: I synthesized the compound via Fischer esterification of 4,4-dimethyl-2-oxopentanoic acid in methanol with an acid catalyst. My GC-MS shows a massive M+46 peak. What went wrong? A2: You are observing the dimethyl acetal (ketal) impurity. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto group is highly electron-deficient due to the adjacent ester carbonyl. In the presence of excess methanol and an acid catalyst, the ketone readily undergoes nucleophilic attack to form a hemiketal, which dehydrates and reacts with a second methanol molecule to form the dimethyl acetal .
Solution: Perform a mild acidic hydrolysis in a biphasic system prior to final workup. This selectively reverts the acetal back to the 

-keto ester without hydrolyzing the methyl ester, which is sterically protected by the bulky neopentyl group.

Q3: How can I suppress the homocoupling of the neopentyl Grignard reagent? A3: Homocoupling (Wurtz-type coupling) to form 2,2,5,5-tetramethylhexane is exacerbated by high concentrations of unreacted alkyl halide and localized heating. Ensure rigorous temperature control (<-20 °C) during Grignard formation, use highly active magnesium turnings, and maintain a high dilution factor in anhydrous THF.

Section 4: Validated Experimental Protocols
Protocol A: Grignard Addition & Chemical Purification (Tertiary Alcohol Removal)

This self-validating protocol ensures that any over-addition products are chemically sequestered before distillation.

  • Grignard Preparation: In an oven-dried flask under argon, prepare neopentylmagnesium chloride (1.0 equiv) in anhydrous THF at -20 °C to minimize homocoupling.

  • Controlled Addition: Dropwise add the Grignard reagent to a vigorously stirred, pre-cooled (-78 °C) solution of dimethyl oxalate (1.2 equiv) in THF. Critical Step: Maintain -78 °C strictly to prevent the premature collapse of the tetrahedral intermediate, which suppresses tertiary alcohol formation 2.

  • Quenching: Quench the reaction with 2M HCl at -78 °C, then allow it to warm to room temperature. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Chemical Derivatization: Concentrate the combined organic layers. To the crude oil, add acetic anhydride (0.2 equiv relative to crude mass) and a catalytic amount of concentrated H

    
    SO
    
    
    
    (2-5 wt%). Stir at 50 °C for 2 hours under argon to esterify the tertiary alcohol impurities 3.
  • Isolation: Neutralize the acid with saturated aqueous NaHCO

    
    , extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and perform fractional vacuum distillation. The target
    
    
    -keto ester will distill cleanly, leaving the heavy esterified impurities in the pot.
Protocol B: Fischer Esterification & Acetal Reversion

Use this protocol if starting from the free acid to ensure complete removal of ketalized byproducts.

  • Esterification: Dissolve 4,4-dimethyl-2-oxopentanoic acid in anhydrous methanol (10 equiv). Add a catalytic amount of thionyl chloride (SOCl

    
    ) or conc. H
    
    
    
    SO
    
    
    dropwise at 0 °C.
  • Reflux: Heat the mixture to 65 °C for 4-6 hours. Monitor complete consumption of the acid by TLC or GC-MS.

  • Acetal Reversion: Concentrate the mixture under reduced pressure to remove excess methanol. Redissolve the crude residue (containing the dimethyl acetal impurity 4) in a 1:1 mixture of DCM and 5% aqueous HCl. Stir vigorously at room temperature for 2 hours to selectively hydrolyze the acetal back to the

    
    -keto group.
    
  • Workup & Purification: Separate the organic layer, wash with 5% aqueous NaHCO

    
     to remove any unreacted starting acid, dry over MgSO
    
    
    
    , concentrate, and purify via short-path vacuum distillation.
References
  • A “Second-Generation Process” for the Synthesis of l-Neopentylglycine: Asymmetric Reductive Amination Using a Recombinant Whole Cell Catalyst.
  • Process for purifying an alpha-keto ester (Patent CN102026955A).
  • Supporting Information Biocatalytic asymmetric construction of secondary and tertiary fluorides
  • Total Synthesis of (-)

Sources

Optimization

Optimizing reaction conditions for the formation of Methyl 4,4-dimethyl-2-oxopentanoate

The following guide is structured as a Technical Support Center resource. It is designed to be modular, addressing the specific needs of researchers synthesizing Methyl 4,4-dimethyl-2-oxopentanoate (MDMO).

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, addressing the specific needs of researchers synthesizing Methyl 4,4-dimethyl-2-oxopentanoate (MDMO).

Case ID: MDMO-SYN-001 Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: Methyl 4,4-dimethyl-2-oxopentanoate CAS: 55107-14-7 (Generic generic


-keto ester class reference)
Structure: 

Application: Critical intermediate for protease inhibitors (e.g., HCV, HIV) and heterocycle synthesis.

Technical Challenge: The synthesis involves installing a keto group adjacent to an ester functionality.[1][2] The primary failure mode is double addition of the organometallic reagent, leading to the tertiary alcohol (carbinol) impurity. The steric bulk of the neopentyl group provides some protection, but the electrophilicity of the


-keto group requires strict kinetic control.

Core Protocol: The "Inverse Addition" Grignard Route

Standard Operating Procedure (SOP) for High-Purity Synthesis

The most robust route utilizes Neopentyl Magnesium Chloride and Dimethyl Oxalate (DMO) . To avoid the formation of the bis-alkylated alcohol, we utilize an Inverse Addition protocol.

Phase A: Preparation of Neopentyl Magnesium Chloride

Note: Neopentyl halides are sterically hindered and can be sluggish to initiate.

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 equiv) and a crystal of Iodine. Dry stir for 20 mins.

  • Entrainment: Add 5% of the neopentyl chloride solution in anhydrous THF. If the iodine color persists, add 2 drops of 1,2-dibromoethane (DBE) to etch the Mg surface.

  • Propagation: Once the exotherm begins (solvent reflux/gray turbidity), add the remaining neopentyl chloride dropwise. Maintain a gentle reflux.

  • Titration: Titrate the resulting Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) to determine precise molarity. Do not assume 100% conversion.

Phase B: The Inverse Addition (Critical Step)

Standard addition (Grignard into Oxalate) often fails. We use Inverse Addition (Grignard into excess Oxalate).

  • The Charge: Dissolve Dimethyl Oxalate (2.5 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • The Feed: Transfer the Neopentyl MgCl solution to a pressure-equalizing addition funnel.

  • Controlled Addition: Add the Grignard reagent slowly down the side of the flask over 2 hours.

    • Why? This keeps the concentration of Grignard low relative to the oxalate, statistically favoring mono-addition (Keto Ester) over double-addition (Alcohol).

  • Quench: Quench at -78°C with saturated

    
     solution. Do not warm up before quenching.  Warming allows the tetrahedral intermediate to collapse and potentially react further.
    
Visualization: Inverse Addition Workflow

InverseAddition Start Start: Reagents Prep DMO_Sol Dimethyl Oxalate (2.5 eq) in THF (-78°C) Start->DMO_Sol Grignard Neopentyl MgCl (1.0 eq) Start->Grignard Addition Slow Addition (2 hrs) Grignard -> DMO DMO_Sol->Addition Excess Reagent Grignard->Addition Dropwise Intermed Tetrahedral Intermediate (Stable at Low Temp) Addition->Intermed Quench Quench (NH4Cl) @ -78°C Intermed->Quench Critical Control Point Side_Reaction Impurity: Tertiary Alcohol (Double Addition) Intermed->Side_Reaction If Warmed > -40°C or Excess Grignard Result Target: Methyl 4,4-dimethyl-2-oxopentanoate Quench->Result

Figure 1: Inverse Addition Logic Flow. Note the critical branching path at the intermediate stage where temperature control prevents double addition.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a large 'M+ Neopentyl' peak in my MS (Tertiary Alcohol)."

Diagnosis: Double addition has occurred. Root Cause:

  • Local Excess: The Grignard was added too fast, creating a high local concentration where the product competed with the starting material.

  • Stoichiometry: You used 1:1 equivalents. In practice, 1:1 always leads to statistical mixtures. Corrective Action:

  • Increase Dimethyl Oxalate to 2.5 - 3.0 equivalents .

  • Verify the "Inverse Addition" protocol is being followed.

  • Reference Insight: See Rambaud et al. regarding the kinetics of Grignard addition to oxalates [1].

Issue 2: "The product degrades during silica gel chromatography."

Diagnosis: Acid-catalyzed hydrolysis or enolization. Root Cause:

  • 
    -Keto esters are electrophilic and sensitive. Silica gel is slightly acidic.[3]
    
  • Although the neopentyl group prevents enolization at the

    
    -position, the ester itself is labile.
    Corrective Action: 
    
  • Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes.

  • Rapid Elution: Do not let the compound sit on the column. Use a gradient of Hexanes:EtOAc (95:5 to 80:20).

Issue 3: "My Grignard reagent won't initiate."

Diagnosis: Passivated Magnesium or Wet Solvent.[4] Corrective Action:

  • Rieke Magnesium: If standard turnings fail, use Rieke Mg (highly reactive) [2].

  • Knochel Turbo Grignard: Consider preparing the reagent via halogen-magnesium exchange using

    
     if the direct insertion is too difficult [3].
    

Alternative Route: Oxidative Approach

If the Grignard route proves too sensitive to scale, the oxidative route is the industry-standard "Plan B."

Route: 3,3-Dimethylbutyraldehyde


 Cyanohydrin 


-Hydroxy Ester

Target .
StepReagentsKey Parameter
1. Cyanohydrin TMSCN,

(cat)
Quantitative conversion usually observed.
2. Pinner MeOH, HCl (gas)Converts nitrile to methyl ester.
3. Oxidation Dess-Martin PeriodinaneAvoids over-oxidation. Swern is also viable.

Why choose this? It avoids the "double addition" problem entirely. The oxidation step stops definitively at the ketone state.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Check1 Impurity Profile? Problem->Check1 Res1 Bis-alkylated Alcohol Check1->Res1 Mass = Target + 71 Res2 Hydrolyzed Acid Check1->Res2 Mass = Target - 14 Res3 No Reaction Check1->Res3 SM Recovered Sol1 Action: Switch to Inverse Addition (-78°C) Res1->Sol1 Sol2 Action: Buffer Quench (Use NH4Cl, not HCl) Res2->Sol2 Sol3 Action: Add Iodine/DBE or use Turbo Grignard Res3->Sol3

Figure 2: Diagnostic logic for common synthetic failures in


-keto ester formation.

References

  • Rambaud, M. et al. "Synthesis of alpha-keto esters via Grignard reagents." Synthesis, 1988.

  • Rieke, R. D. "Preparation of highly reactive magnesium and its application to organic synthesis."[5] Science, 1989.

  • Knochel, P. et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.

  • Babudri, F. et al. "A new synthesis of

    
    -keto esters from oxalyl chloride." Tetrahedron Letters, 1995. 
    

Sources

Troubleshooting

Side reactions to avoid when using Methyl 4,4-dimethyl-2-oxopentanoate

Topic: Side Reactions to Avoid & Troubleshooting Guide Executive Summary & Compound Profile Methyl 4,4-dimethyl-2-oxopentanoate (MDOP) is a specialized -keto ester intermediate used frequently in the synthesis of sterica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reactions to Avoid & Troubleshooting Guide

Executive Summary & Compound Profile

Methyl 4,4-dimethyl-2-oxopentanoate (MDOP) is a specialized


-keto ester intermediate used frequently in the synthesis of sterically hindered amino acids (e.g., tert-leucine analogs) and heterocyclic pharmaceutical scaffolds (e.g., quinoxalines, triazinones).

While its tert-butyl group provides steric protection against some typical


-proton side reactions, the 1,2-dicarbonyl system  remains highly electrophilic and susceptible to specific degradation pathways. This guide addresses the three most critical failure modes: Grignard over-addition during synthesis , oxidative decarboxylation , and nucleophilic hydration .
Property Data
IUPAC Name Methyl 4,4-dimethyl-2-oxopentanoate
Structure

Molecular Weight 158.19 g/mol
Key Reactivity Electrophilic C2 ketone; Labile ester bond; Thermally sensitive
Storage < -20°C, Hygroscopic, Store under Argon/Nitrogen

Critical Side Reactions & Troubleshooting

Issue 1: The "Over-Reaction" Impurity (Bis-alkylation)

Context: During the synthesis of MDOP via Grignard addition (Neopentylmagnesium bromide + Dimethyl oxalate), a common failure is the formation of the bis-alkylated alcohol instead of the desired keto-ester.

  • The Mechanism: The product (keto-ester) is more reactive toward the Grignard reagent than the starting dimethyl oxalate. If local concentration of the Grignard reagent is high, it attacks the newly formed ketone at C2 immediately.

  • Symptom: Low yield; presence of a diol impurity that is difficult to separate.

Troubleshooting Protocol:

Variable Recommendation Scientific Rationale
Addition Order Inverse Addition Add the Grignard reagent into the oxalate solution. This ensures the oxalate is always in huge excess relative to the Grignard, favoring mono-addition.
Temperature < -60°C Low temperature suppresses the rate of the second addition (reaction with the ketone) more than the first (reaction with the ester).
Mixing High Turbulence / Flow Poor mixing creates "hotspots" of high Grignard concentration. Continuous flow reactors are superior to batch for this transformation.

Expert Tip: If using batch reactors, ensure the Grignard solution is cooled to -20°C before addition to the -78°C oxalate solution to prevent local heating at the injection point.

Issue 2: Decarbonylation (Loss of CO)

Context:


-keto esters are thermally unstable. At elevated temperatures or in the presence of transition metals (Pd, Rh), they extrude carbon monoxide (CO) to form the simple ester (Methyl 4,4-dimethylpentanoate).
  • Symptom: Gas evolution during heating; loss of the C2 carbonyl peak in NMR; mass spectrum showing M-28 peak.

  • Trigger: Temperatures > 100°C, or catalytic hydrogenations.

Troubleshooting Protocol:

  • Q: Can I distill this compound at atmospheric pressure?

    • A: No. Atmospheric distillation requires temperatures that likely trigger decarbonylation. Use high-vacuum distillation (< 1 mmHg) to keep the bath temperature below 60°C.

  • Q: I am trying to reduce the C2 ketone to an alcohol using catalytic hydrogenation. Why is the yield low?

    • A: Transition metals like Palladium can catalyze decarbonylation. Use non-catalytic hydride sources (e.g.,

      
      , 
      
      
      
      ) or specific homogeneous catalysts known to avoid decarbonylation.
Issue 3: Hydration & Hemiacetal Formation

Context: The electron-withdrawing ester group makes the C2 ketone highly electron-deficient. It avidly reacts with water (to form a gem-diol) or alcohols (to form hemiacetals).

  • Symptom: Solidification of the liquid oil (hydrate formation); confusing NMR spectra (multiple sets of peaks due to equilibrium); loss of reactivity in condensation reactions.

  • Trigger: Exposure to atmospheric moisture or using methanol/ethanol as a solvent without buffering.

Troubleshooting Protocol:

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for storage. Use dry THF or DCM.

  • Drying: If the compound has hydrated (turned solid/cloudy), dissolve in DCM and dry over activated

    
     molecular sieves for 4 hours, then filter and concentrate. Do not heat to dry, as this risks polymerization or decarbonylation.
    

Visualizing Reactivity & Pathways

The following diagram maps the primary degradation pathways discussed above.

MDOP_Reactivity Start Methyl 4,4-dimethyl- 2-oxopentanoate (Target) BisAlk Bis-alkylated Diol (Over-reaction) Start->BisAlk Grignard Reagent (Excess/Poor Mixing) Decarb Methyl 4,4-dimethylpentanoate (Decarbonylation) Start->Decarb Heat (>100°C) or Pd/Rh Catalyst Hydrate Gem-diol / Hemiacetal (Hydration) Start->Hydrate H2O or ROH (Equilibrium) Acid 4,4-dimethyl-2-oxopentanoic acid (Hydrolysis) Start->Acid Aq. Base/Acid (Ester Hydrolysis) Prevention1 Use Flow Chemistry Inverse Addition Prevention1->BisAlk Prevention2 Keep T < 60°C Avoid Pd w/o ligands Prevention2->Decarb

Caption: Primary degradation pathways for Methyl 4,4-dimethyl-2-oxopentanoate. Red paths indicate irreversible chemical loss; yellow paths are often reversible or equilibrium-based.

FAQ: Experimental Scenarios

Q1: I need to synthesize a quinoxaline derivative using this keto-ester and a diamine. The reaction is stalling.

  • Diagnosis: The steric bulk of the tert-butyl group at C4, combined with the ester at C1, creates a "steric wall" around the C2 ketone.

  • Solution: Standard reflux in ethanol is often insufficient.

    • Add a Lewis Acid: Use 10 mol% Acetic Acid or

      
       to activate the ketone.
      
    • Microwave Irradiation: Heating to 120°C in a sealed microwave vial (short duration, 10-20 min) can overcome the activation energy barrier without causing extensive thermal decomposition.

    • Dehydrating Agent: Add molecular sieves or

      
       to the reaction mixture to drive the equilibrium (water removal).
      

Q2: Can I use Lithium Diisopropylamide (LDA) to alkylate the C3 position?

  • Analysis: The C3 protons are acidic, but the tert-butyl group makes approach difficult.

  • Risk: LDA is a strong base and can attack the ester group (Claisen-type self-condensation or nucleophilic attack) before deprotonating C3.

  • Recommendation: Use a sterically hindered, non-nucleophilic base like LiHMDS or NaHMDS at -78°C. The silyl groups on the amine make it less likely to attack the ester carbonyl. Ensure the electrophile (alkyl halide) is added immediately.

Q3: My compound turned into a white solid after leaving it on the bench for 2 days.

  • Diagnosis: This is likely the hydrate (gem-diol).

    
    -keto esters are hygroscopic.
    
  • Recovery: Dissolve the solid in Toluene. Reflux with a Dean-Stark trap for 1 hour to remove water azeotropically. The ketone should regenerate.

References

  • Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. Source: University of Applied Sciences and Arts Northwestern Switzerland (FHNW). Context: Details the "over-reaction" side product during Grignard addition and how flow chemistry improves selectivity. URL:[Link]

  • Synthesis of

    
    -Keto Esters via Carbonylation. 
    Source: MDPI / Molecules.
    Context: Discusses thermal instability and decarbonylation risks of 
    
    
    
    -keto acids and esters. URL:[Link]
  • Organic Syntheses: Preparation of Methyl Oxalate (Precursor Handling). Source: Organic Syntheses, Coll.[1] Vol. 2, p.414. Context: foundational handling of oxalate esters and hydrolysis prevention. URL:[Link]

Sources

Optimization

Improving the yield of Methyl 4,4-dimethyl-2-oxopentanoate synthesis

Technical Support Center: Methyl 4,4-dimethyl-2-oxopentanoate Synthesis Case ID: OPT-YIELD-882 Subject: Yield Optimization & Troubleshooting for Methyl 4,4-dimethyl-2-oxopentanoate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4,4-dimethyl-2-oxopentanoate Synthesis

Case ID: OPT-YIELD-882 Subject: Yield Optimization & Troubleshooting for Methyl 4,4-dimethyl-2-oxopentanoate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of Methyl 4,4-dimethyl-2-oxopentanoate (also known as methyl 4,4-dimethyl-2-oxovalerate) presents a classic conflict in organic synthesis: balancing the nucleophilicity of a sterically hindered Grignard reagent against the electrophilicity of an oxalate ester.

The primary route involves the nucleophilic attack of neopentylmagnesium chloride on dimethyl oxalate . Users frequently report low yields (<40%) due to two root causes:

  • Over-addition: The product ketone is more reactive than the starting ester, leading to the formation of the tertiary alcohol (double addition).

  • Grignard Quality: The neopentyl halide precursor is prone to Wurtz coupling during Grignard formation, reducing the active titer.

This guide provides a high-fidelity protocol to elevate yields to the 65-80% range, prioritizing "Inverse Addition" and strict temperature control.

Module 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis

Reaction Scheme: Me3C-CH2-MgCl + (COOMe)2 → Me3C-CH2-C(=O)-COOMe + MgCl(OMe)

Step-by-Step Methodology
StepActionTechnical Rationale
1. Reagent Prep Titrate your Neopentylmagnesium chloride (1.0 M in THF/Ether) immediately before use.Neopentyl Grignards degrade over time. An accurate titer is critical to avoid excess reagent, which drives over-addition.
2. System Setup Flame-dry a 3-neck flask. Maintain a positive pressure of Argon. Cool Dimethyl Oxalate (3.0 equiv) in dry THF to -78°C .Crucial: Using a large excess (3.0 equiv) of oxalate ensures the Grignard encounters fresh ester, not the product ketone.
3. Inverse Addition Cannulate the Grignard reagent slowly (dropwise over 1-2 hours) into the cooled oxalate solution.The "Inverse Addition" technique is non-negotiable. It keeps the concentration of Grignard low relative to the oxalate, statistically favoring mono-addition.
4. Reaction Stir at -78°C for 2 hours. Monitor by TLC/GC. Do not warm to RT until quenched.Warming promotes the second addition of any remaining Grignard to the keto-ester product.
5. Quench Quench cold (-78°C) with saturated aqueous NH4Cl .A buffered quench prevents the hydrolysis of the newly formed alpha-keto ester, which is sensitive to strong acids/bases.
6. Workup Extract with Et2O. Wash with brine. Dry over MgSO4.[1]Standard workup. Avoid prolonged exposure to aqueous phases to prevent ester hydrolysis.

Module 2: Troubleshooting & Diagnostics

Issue 1: "I’m getting a large amount of diol/alcohol byproduct."

Diagnosis: Over-addition (Double Grignard Attack). Root Cause: The intermediate keto-ester is more electrophilic than the starting oxalate. If local concentration of Grignard is high, it attacks the product immediately. Corrective Actions:

  • Verify Inverse Addition: Are you adding Grignard to Oxalate? (Correct) or Oxalate to Grignard? (Incorrect).

  • Increase Dilution: Dilute the Grignard reagent 1:1 with THF before addition.

  • Improve Mixing: Use a mechanical stirrer instead of a magnetic bar to prevent "hot spots" of high Grignard concentration.

Issue 2: "My Grignard formation never started or yield is <10%."

Diagnosis: Passivation of Magnesium or Wurtz Coupling. Root Cause: Neopentyl halides are sterically hindered and sluggish to initiate. Once started, they can generate heat that favors homocoupling (R-R dimer) over Grignard formation. Corrective Actions:

  • Initiator: Use 1,2-dibromoethane (5 mol%) to etch the Mg surface.

  • Rieke Magnesium: For stubborn cases, use Rieke Mg (highly reactive) to allow formation at lower temperatures (-20°C), reducing Wurtz coupling.

  • Commercial Source: Neopentylmagnesium chloride is commercially available (CAS 13132-23-5).[2] Using a certified commercial solution often eliminates this variable.

Issue 3: "Product purity is low after distillation."

Diagnosis: Thermal Decomposition. Root Cause: Alpha-keto esters can decarbonylate (lose CO) or decarboxylate if heated excessively, especially in the presence of trace acids/bases. Corrective Actions:

  • Vacuum Distillation: Must be performed under high vacuum (<1 mmHg) to keep bath temperature below 80°C.

  • Alternative: Use Flash Chromatography (Silica gel, Hexane:EtOAc 95:5). The product is non-polar and moves easily.

Module 3: Visualizing the Logic

The following diagram illustrates the kinetic competition between the desired mono-addition and the undesired double-addition, highlighting the control points.

G Start Neopentyl-MgCl (Grignard) Inter Tetrahedral Intermediate Start->Inter Fast Attack Oxalate Dimethyl Oxalate (Excess, -78°C) Oxalate->Inter Solvent Cage Product Target Alpha-Keto Ester (Methyl 4,4-dimethyl-2-oxopentanoate) Inter->Product Elimination of OMe- Byproduct Alpha-Hydroxy Ester (Double Addition) Product->Byproduct 2nd Grignard Attack (If T > -78°C or Excess Grignard) Control1 CONTROL POINT: Inverse Addition (Low [R-MgX]) Control1->Product Control2 CONTROL POINT: Quench Cold (Stop Reaction) Control2->Product

Caption: Kinetic pathway showing how Inverse Addition prevents the "Red Path" (Double Addition).

Module 4: Advanced Alternatives (High Purity)

If the Grignard-Oxalate route consistently fails your purity specs, switch to the Imidazolide Method .

Reagent: Ethyl 2-pyridyl oxalate or Oxalyl Imidazole . Logic: These reagents form a stable intermediate that is strictly mono-reactive towards Grignards at low temperatures, virtually eliminating the double-addition byproduct.

  • Pros: >90% Selectivity.

  • Cons: Reagents must be synthesized or are more expensive.

Data Comparison:

MethodTypical YieldPurity (Crude)Key Risk
Standard (Oxalate) 40-55%MediumDouble Addition
Inverse Addition (Optimized) 65-75% HighTemp Control Failure
Imidazolide Route 80-90%Very HighReagent Cost/Availability

References

  • Organic Syntheses , Coll.[3] Vol. 2, p. 414 (1943); Vol. 13, p. 42 (1933). Oxalic acid, dimethyl ester. Link

  • RSC Publishing , Towards cleaner PolarClean: efficient synthesis... (Discusses alpha-keto ester synthesis strategies). Link

  • BenchChem , Technical Support Center: Purification of 2-Methyl-3-oxopentanoic Acid (General purification protocols for keto-esters). Link

  • Santa Cruz Biotechnology , Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (Related neopentyl derivatives). Link

  • PubChem , Neopentylmagnesium chloride (Compound Summary). Link

Sources

Troubleshooting

Troubleshooting low conversion rates in reactions with Methyl 4,4-dimethyl-2-oxopentanoate

The following technical support guide addresses low conversion rates in reactions involving Methyl 4,4-dimethyl-2-oxopentanoate (CAS: 55107-14-7). This document is designed for researchers and process chemists encounteri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses low conversion rates in reactions involving Methyl 4,4-dimethyl-2-oxopentanoate (CAS: 55107-14-7). This document is designed for researchers and process chemists encountering stalling or incomplete reactions in nucleophilic additions, condensations, or enzymatic transformations.

Topic: Troubleshooting Low Conversion Rates & Reactivity Issues

Status: Active | Audience: Senior Scientists, Process Chemists | Version: 2.1

Executive Summary: The Reactivity Profile

Methyl 4,4-dimethyl-2-oxopentanoate presents a unique reactivity challenge due to the interplay between its highly electrophilic


-keto ester motif  and the steric bulk of the neopentyl group  at the 

-position.
  • Electrophilicity: The adjacent ester group (

    
    ) increases the electrophilicity of the C2 ketone, making it prone to hydration and nucleophilic attack.
    
  • Steric Hindrance: The tert-butyl group at C4 creates a "neopentyl effect," sterically shielding the C2 carbonyl from nucleophilic trajectories, particularly for bulky nucleophiles.

  • Enolization Potential: The C3 methylene protons are acidic (

    
    ). Basic conditions can drive enolization, rendering the C2 carbon nucleophilic rather than electrophilic, effectively shutting down addition reactions.
    

Diagnostic Workflow

Use this decision tree to identify the root cause of your low conversion.

DiagnosticWorkflow Start Start: Low Conversion Observed CheckWater 1. Is the reaction mixture anhydrous? Start->CheckWater Hydration Issue: Hydrate Formation (Gem-diol is unreactive) CheckWater->Hydration No (Water present) CheckBase 2. Are basic conditions/reagents used? CheckWater->CheckBase Yes Enolization Issue: Enolization (Formation of unreactive enolate) CheckBase->Enolization Yes (Strong Base) CheckSterics 3. Is the nucleophile bulky? CheckBase->CheckSterics No (Acid/Neutral) StericHindrance Issue: Steric Hindrance (Neopentyl shielding) CheckSterics->StericHindrance Yes (e.g., t-BuMgBr) CheckTemp 4. Is temperature < 0°C? CheckSterics->CheckTemp No Kinetics Issue: Kinetic Trap (Reaction too slow) CheckTemp->Kinetics Yes Success Proceed to Optimization CheckTemp->Success No

Figure 1: Diagnostic logic for identifying the chemical cause of stalling.

Troubleshooting Guides & FAQs

Scenario A: Nucleophilic Additions (Grignard, Hydride Reduction)

Issue: The reaction stalls at 50-60% conversion, or starting material is recovered unchanged.

Q: Why is my nucleophile not attacking the ketone? A: Two competing factors are likely at play: Enolization and Steric Shielding .

  • Enolization: If your nucleophile is basic (e.g., Grignard, LAH), it may act as a base, deprotonating the C3 position to form an enolate.[1][2] This enolate is negatively charged and repels further nucleophilic attack.

  • Steric Shielding: The bulky tert-butyl group hinders the Burgi-Dunitz trajectory required for attack at the C2 carbonyl.

Protocol Fix: Luche-Type Activation To favor addition over enolization, use Cerium(III) Chloride. Lanthanides coordinate oxophilic carbonyls, increasing electrophilicity and allowing attack by "hard" nucleophiles before enolization can occur.

ParameterStandard Condition (Prone to Failure)Optimized Condition (High Conversion)
Reagent

or

alone

+

Temperature

to RT

(favors kinetics over thermodynamics)
Solvent THF (Standard)Methanol (for Hydrides) or THF/Et2O (for Grignards)

Step-by-Step Optimization:

  • Dissolve Methyl 4,4-dimethyl-2-oxopentanoate (1.0 eq) and

    
     (1.1 eq) in MeOH.
    
  • Cool to

    
     to suppress enolization rates.
    
  • Add the reducing agent/nucleophile slowly.

  • Why? The

    
     acts as a Lewis acid, activating the carbonyl and mitigating basicity issues [1].
    
Scenario B: Condensation Reactions (Imine/Hydrazone Formation)

Issue: Reaction reaches equilibrium but fails to go to completion (>90%).

Q: I am seeing a persistent equilibrium. Is the ketone deactivated? A: Yes.


-Keto esters are prone to hydration . In the presence of trace water, the ketone forms a gem-diol (

), which is not electrophilic. Additionally, the steric bulk of the neopentyl group slows down the dehydration step of the hemiaminal intermediate.

Protocol Fix: Aggressive Water Removal Standard molecular sieves may be insufficient due to the slow kinetics. Chemical dehydration or azeotropic distillation is required.

Recommended Workflow:

  • Solvent: Use Toluene or Benzene (if permissible) for azeotropic removal.[3]

  • Additives: Use

    
     (Titanium isopropoxide) as a Lewis acid and water scavenger.
    
    • Mechanism:[1][4][5][6][7][8]

      
       coordinates the carbonyl (activating it) and chemically consumes the water produced, driving the equilibrium forward [2].
      
  • Stoichiometry: Use 1.5–2.0 equivalents of the amine/hydrazine.

Scenario C: Enzymatic Reduction (Biocatalysis)

Issue: Low conversion in the synthesis of chiral


-hydroxy esters or amino acids.

Q: The enzyme works on standard substrates (e.g., pyruvate) but fails here. Why? A:

  • Solubility: The hydrophobic tert-butyl tail makes the molecule poorly soluble in aqueous buffers, limiting bioavailability to the enzyme.

  • Substrate Inhibition: The bulky structure may bind non-productively in the active site, inhibiting the enzyme at high concentrations.

Protocol Fix: Cosolvent & Fed-Batch System Do not add all substrate at once.

VariableRecommendationReason
Cosolvent 5–10% DMSO or IsopropanolIncreases solubility of the neopentyl tail.
Addition Mode Fed-Batch (Continuous dosing)Keeps substrate concentration below inhibition threshold (

).
pH Control Maintain pH 6.5–7.0Prevents spontaneous chemical hydrolysis of the ester.

Critical Stability Warning: Hydration & Hydrolysis

Observation: The starting material appears as a "gum" or shows broad IR peaks. Diagnosis: The compound has likely hydrated or hydrolyzed.[9]

  • Hydration:

    
    -Keto esters absorb atmospheric moisture to form stable hydrates.
    
    • Check:

      
       NMR will show a shift in the methyl ester peak and disappearance of the ketone carbon signal in 
      
      
      
      NMR (
      
      
      ).
    • Fix: Dissolve in Toluene and reflux with a Dean-Stark trap for 1 hour before use.

  • Hydrolysis: If the ester hydrolyzes to the acid (

    
    ), it becomes unstable and may decarboxylate oxidatively.
    
    • Prevention:[6] Store under Argon at

      
      . Avoid strong aqueous bases (
      
      
      
      ,
      
      
      ) unless hydrolysis is the intended step.

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Link

  • Patil, D. V., et al. (2014). Recent advances in the synthesis and reactivity of

    
    -keto esters.[10] Tetrahedron, 70(35), 5571-5593. Link
    

Sources

Optimization

Technical Support Center: Stability &amp; Isolation of Methyl 4,4-dimethyl-2-oxopentanoate

Ticket ID: 44D-2OX-STAB Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Executive Summary: The Nature of the Beast You are likely encountering decomposition because Methyl 4,4-dimethyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 44D-2OX-STAB Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary: The Nature of the Beast

You are likely encountering decomposition because Methyl 4,4-dimethyl-2-oxopentanoate is a "deceptive" electrophile.[1] While the tert-butyl group (4,4-dimethyl) provides steric bulk at the tail, the head (


-keto ester moiety) remains highly reactive.

The core issue is not typically thermal decomposition of the ester itself, but a two-step cascade triggered by moisture and pH imbalance: Hydrolysis


 Decarboxylation .[1]

This guide bypasses standard textbook advice to address the specific kinetic vulnerabilities of hindered


-keto esters.
Module 1: The Chemistry of Decomposition

To prevent the loss of your compound, you must understand the "Death Spiral" mechanism.[1] The


-keto motif makes the ester carbonyl unusually electrophilic.[1]
The Decomposition Pathway

Under basic conditions (even mild bicarbonate washes) or acidic catalysis with heat, the ester hydrolyzes to the free acid.[1] Unlike typical carboxylic acids,


-keto acids are structurally unstable and undergo rapid thermal decarboxylation to form an aldehyde (3,3-dimethylbutanal).

Decomposition Ester Target Molecule (Methyl 4,4-dimethyl-2-oxopentanoate) Hydrate Gem-Diol Hydrate (Reversible 'Disappearance') Ester->Hydrate + H2O (Fast, Reversible) Acid α-Keto Acid Intermediate (Highly Unstable) Ester->Acid Hydrolysis (pH > 8 or pH < 3) Hydrate->Ester - H2O Aldehyde Decomposition Product (3,3-dimethylbutanal + CO2) Acid->Aldehyde Decarboxylation (-CO2, spontaneous)

Figure 1: The degradation cascade.[1] Note that 'Hydration' is often mistaken for decomposition in NMR, but 'Hydrolysis' leads to irreversible loss.

Module 2: Troubleshooting & FAQs

Q1: My crude NMR shows the product, but it disappears after a saturated NaHCO₃ wash. Where did it go? A: You likely extracted it into the aqueous layer or hydrolyzed it.[1]

  • The Cause:

    
    -Keto esters can form hydrates (gem-diols) that are significantly more water-soluble than the keto-form. Furthermore, strong agitation with bicarbonate can hydrolyze the ester.[1] The resulting carboxylate salt stays in the water.[1]
    
  • The Fix: Avoid basic washes entirely.[1] Use a pH 5-6 buffer (phosphate) or simple brine for washing.[1] If you must neutralize acid, use a cold, dilute solution and separate layers immediately.[1]

Q2: The product looks pure by TLC, but turns into a 'tar' or oil after rotary evaporation. A: This is likely Acid-Catalyzed Aldol Condensation or Polymerization .[1]

  • The Cause: The C3 methylene protons (adjacent to the ketone) are acidic.[1] If residual acid from the reaction (e.g., from a Grignard workup) is concentrated during evaporation, it catalyzes self-condensation.

  • The Fix: Ensure the organic layer is completely neutral before evaporation.[1] Do not rely on "volatile" acids (like HCl) simply evaporating off; they concentrate in the oil.[1]

Q3: Can I purify this via silica gel chromatography? A: Yes, but with strict caveats.

  • The Risk: Standard silica is slightly acidic and hygroscopic.[1] This promotes hydrolysis on the column.[1]

  • The Protocol: Pre-treat the silica with 1% Triethylamine (TEA) in hexanes to neutralize acidity, or use neutral alumina.[1] Elute quickly.

Module 3: The "Gold Standard" Isolation Protocol

This protocol minimizes water contact time and thermal stress.[1]

Reagents & Materials
ComponentSpecificationPurpose
Quenching Buffer Sat.

(Cold)
Mildly acidic/neutral quench; avoids hydroxide generation.[1]
Extraction Solvent

or MTBE
Hydrophobic; minimizes water dragging compared to EtOAc.[1]
Drying Agent

(Anhydrous)
Neutral pH.[1] Avoid

(Lewis acidic).[1]
Stabilizer Toluene (Trace)Azeotropic drying during concentration.[1]
Step-by-Step Workflow
  • Cryo-Quench:

    • Cool the reaction mixture to 0°C .

    • Add cold Saturated

      
       slowly.[1] Do not allow the internal temperature to rise above 10°C.
      
  • Rapid Extraction:

    • Extract immediately with diethyl ether (

      
      ).[1]
      
    • Crucial: Do not let the biphasic mixture stir for prolonged periods.

    • Wash the organic layer once with Brine.[1] Skip the bicarbonate wash unless absolutely necessary (e.g., removing large excess of acid chlorides).[1]

  • The "Neutral" Dry:

    • Dry over anhydrous

      
       for 10-15 minutes.
      
    • Pro-Tip: Add a spatula tip of

      
       to the drying agent if the reaction was highly acidic, to scavenge trace acid without aqueous contact.
      
  • Cold Concentration:

    • Evaporate solvent at <30°C bath temperature.[1]

    • Do not strip to complete dryness if the product is an oil; concentrated

      
      -keto esters are most stable when stored as a concentrated solution in a non-nucleophilic solvent (e.g., toluene) at -20°C.
      

Workup Start Reaction Mixture (Post-Synthesis) Quench Quench: Sat. NH4Cl @ 0°C (Avoid NaOH/NaHCO3) Start->Quench Extract Extract: Et2O or MTBE (Avoid EtOAc if possible) Quench->Extract Wash Wash: Brine Only (Minimize water contact) Extract->Wash Dry Dry: Na2SO4 (Avoid MgSO4) Wash->Dry Conc Concentrate: <30°C (Vacuum) Dry->Conc

Figure 2: Optimized Isolation Workflow for Labile


-Keto Esters.
Module 4: Storage & Analytical Verification
Storage
  • State: Store as a 1M solution in anhydrous Toluene or Benzene if possible.

  • Temp: -20°C or -80°C.

  • Atmosphere: Argon blanket is mandatory to prevent moisture ingress (hydration).[1]

Analytical Signatures (NMR)
  • 
     Issues:  Chloroform often contains trace HCl.[1] Filter 
    
    
    
    through basic alumina before use, or use
    
    
    (Benzene-d6) which is non-acidic and provides better peak separation for the methyl groups.
  • Hydrate Check: If you see a "ghost" set of peaks (approx 0.1-0.2 ppm shifted), run the NMR again with a drop of

    
    . If the ratio changes, it is the hydrate, not a decomposition product.[1]
    
References
  • Reactivity of

    
    -Keto Esters: 
    
    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General handling of labile esters and avoidance of hydrolysis).

  • Hydrolysis & Decarboxylation Mechanism

    • C.F. Lane, "Alpha-Keto Acids: Synthesis and Properties," Aldrichimica Acta, 1975 , 8(1), 3-10.

  • Synthesis & Handling of Hindered Keto Esters

    • H.

      
      -keto esters," Journal of the American Chemical Society, 1929 , 51, 3152.[1] (Foundational work on Grignard addition to oxalates).[1] 
      
  • Hydration of Carbonyls

    • Guthrie, J. P. "Hydration of carbonyl compounds, an analysis in terms of multidimensional Marcus theory," Journal of the American Chemical Society, 2000 , 122, 5529. (Explains the equilibrium of gem-diol formation).

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4,4-dimethyl-2-oxopentanoate

Welcome to the technical support center for the purification of Methyl 4,4-dimethyl-2-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 4,4-dimethyl-2-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this α-keto ester. Given the limited specific literature on this compound, this guide synthesizes established principles of purifying α-keto esters with field-proven insights to address the likely challenges you will encounter.

I. Understanding the Molecule: Key Properties and Inherent Challenges

Methyl 4,4-dimethyl-2-oxopentanoate is an α-keto ester with the following structure:

Before delving into purification, it's crucial to understand the inherent challenges associated with this class of molecules:

  • Thermal Instability: α-keto esters can be susceptible to degradation at elevated temperatures. A primary concern is decarboxylation , the loss of CO2, which can be promoted by heat.[1][2][3][4]

  • Hydrolytic Sensitivity: The ester functional group is prone to hydrolysis, especially in the presence of acid or base, which would yield the corresponding carboxylic acid (4,4-dimethyl-2-oxopentanoic acid) and methanol.[5][6]

  • Reactivity of the α-Keto Group: The ketone functionality can participate in various side reactions, such as aldol condensations, particularly if acidic or basic conditions are not carefully controlled.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of Methyl 4,4-dimethyl-2-oxopentanoate in a question-and-answer format.

Q1: What are the most probable impurities in a crude sample of Methyl 4,4-dimethyl-2-oxopentanoate?

A1: The impurities in your crude product are largely dictated by the synthetic route employed. A common and efficient method for synthesizing α-keto esters is the reaction of a Grignard reagent with an oxalate ester.[8] In the case of Methyl 4,4-dimethyl-2-oxopentanoate, this would likely involve the reaction of a tert-butylmagnesium halide with dimethyl oxalate.

Based on this, the most common impurities would be:

  • Unreacted Starting Materials:

    • Dimethyl oxalate

    • tert-Butylmagnesium halide and its byproducts

  • Reaction Byproducts:

    • Tertiary Alcohol: The most significant byproduct is often the tertiary alcohol formed from the double addition of the Grignard reagent to the oxalate ester.

    • Corresponding Carboxylic Acid: Hydrolysis of the ester during workup or storage can lead to the formation of 4,4-dimethyl-2-oxopentanoic acid.

  • Solvents: Residual solvents from the reaction and extraction steps.

Q2: My crude product is a dark or discolored oil. What is the likely cause?

A2: Discoloration, often a yellow or brown tint, can indicate the presence of high-molecular-weight byproducts from polymerization or condensation reactions. It can also be a sign of product degradation. In the context of a Grignard synthesis, impurities in the magnesium or the presence of oxygen can lead to colored byproducts.

Q3: How can I effectively remove acidic impurities like the corresponding carboxylic acid?

A3: Acidic impurities can be efficiently removed by a mild basic wash. A standard and effective procedure is to dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurities will be deprotonated and extracted into the aqueous layer.

Workflow for Acidic Impurity Removal

crude_product Crude Product in Organic Solvent separatory_funnel Add Saturated NaHCO₃ Solution crude_product->separatory_funnel shake_vent Shake and Vent separatory_funnel->shake_vent separate_layers Separate Layers shake_vent->separate_layers aqueous_layer Aqueous Layer (Contains Acidic Impurities) separate_layers->aqueous_layer Discard organic_layer Organic Layer separate_layers->organic_layer dry_organic Dry with Na₂SO₄ or MgSO₄ organic_layer->dry_organic concentrate Concentrate dry_organic->concentrate purified_product Product Free of Acidic Impurities concentrate->purified_product

Caption: Workflow for removing acidic impurities.

Q4: Is distillation a suitable method for purifying Methyl 4,4-dimethyl-2-oxopentanoate? What are the potential pitfalls?

A4: Yes, fractional distillation under reduced pressure (vacuum distillation) is a primary and effective method for purifying this compound. However, there are critical challenges to consider:

  • Thermal Decomposition: As mentioned, α-keto esters can be thermally labile. It is imperative to use a high-vacuum pump to lower the boiling point as much as possible, minimizing thermal stress on the molecule.

  • Close-Boiling Impurities: If impurities have boiling points close to that of the product, a simple distillation will be ineffective. In such cases, a fractional distillation column with a higher number of theoretical plates is necessary for efficient separation.

Q5: I suspect the presence of the tertiary alcohol byproduct. How can I remove it?

A5: The tertiary alcohol byproduct can be challenging to remove by standard distillation due to potentially similar boiling points. A patented method for purifying α-keto esters involves the esterification of these alcohol impurities.

The process involves treating the crude α-keto ester with a carboxylic anhydride (e.g., acetic anhydride) and an acid catalyst. This converts the alcohol impurities into their corresponding esters, which will have significantly different boiling points from the desired α-keto ester, allowing for separation by distillation.

Q6: What is the best approach for removing neutral, non-acidic impurities?

A6: For neutral impurities that are difficult to separate by distillation, column chromatography is a powerful alternative.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for optimizing the separation. The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).

III. Detailed Experimental Protocols

Protocol 1: Purification by Extraction and Fractional Distillation

This protocol is designed to first remove acidic impurities and then purify the product by distillation.

  • Dissolution: Dissolve the crude Methyl 4,4-dimethyl-2-oxopentanoate in a suitable water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate (use approximately 3-5 volumes of solvent to 1 volume of crude product).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying: Transfer the organic layer to a flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the bulk of the solvent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • It is recommended to perform the distillation under high vacuum to reduce the boiling point.

    • Carefully monitor the temperature and pressure and collect the fractions that distill at the expected boiling point of Methyl 4,4-dimethyl-2-oxopentanoate.

Workflow for Extraction and Distillation

cluster_extraction Extraction cluster_distillation Fractional Distillation dissolve Dissolve Crude in Organic Solvent wash_bicarb Wash with NaHCO₃ (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate setup Setup Vacuum Distillation concentrate->setup Transfer for Distillation distill Distill under Reduced Pressure setup->distill collect Collect Pure Fractions distill->collect

Caption: General workflow for purification by extraction and distillation.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for smaller quantities or when distillation is ineffective.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 4,4-dimethyl-2-oxopentanoate.

IV. Data Summary

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Notes
Methyl 4,4-dimethyl-2-oxopentanoateCC(C)(C)CC(=O)C(=O)OCC₈H₁₄O₃158.19Target compound.[7]
4,4-dimethyl-2-oxopentanoic acidCC(C)(C)CC(=O)C(=O)OC₇H₁₂O₃144.17Potential hydrolysis byproduct.[9]
Methyl 4,4-dimethyl-3-oxopentanoateCC(C)(C)C(=O)CC(=O)OCC₈H₁₄O₃158.19Structurally similar β-keto ester.[10][11]

V. References

  • Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry.

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. PMC.

  • Ketonic decarboxylation. Wikipedia.

  • A novel decarboxylation of an α-keto-ester: methyl phenylpyruvate. RSC Publishing.

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.

  • Methyl 4-methyl-2-oxopentanoate. PubChem.

  • Methyl 4,4-dimethyl-3-oxopentanoate. CymitQuimica.

  • Methyl 4,4-dimethyl-3-oxopentanoate 99 55107-14-7. Sigma-Aldrich.

  • methyl 2-methyl-4-oxopentanoate - C7H12O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

  • An In-depth Technical Guide to Methyl 4-methyl-5-oxopentanoate and Its Derivatives. Benchchem.

  • Methyl 4,4-dimethyl-2-oxopentanoate (C8H14O3). PubChemLite.

  • Coevolution of the Activity and Thermostability of an ϵ-Keto Ester Reductase for Better Synthesis of an (R)-α-Lipoic Acid Precursor. PubMed.

  • 4,4-Dimethyl-2-oxo-pentanoic acid. Chem-Impex.

  • Purification challenges of Methyl 4-methyl-5-oxopentanoate. Benchchem.

  • Technical Support Center: Managing Thermal Instability of Gamma-Keto Esters. Benchchem.

  • Methyl pyruvate synthesis. ChemicalBook.

  • Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. ResearchGate.

  • An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Aurigene Pharmaceutical Services.

  • Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino). RSC Publishing.

  • 4-methyl-2-oxovaleric acid, 816-66-0. The Good Scents Company.

  • Pyruvic acid, methyl ester. Organic Syntheses Procedure.

  • Methyl 2,4-dimethyl-5-oxopentanoate. PubChem.

  • Methyl pivaloylacetate. PubChem.

  • Preparation method of methyl pyruvate. Google Patents.

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange.

  • A Comparative Analysis of the Reactivity of Methyl 4-methyl-5-oxopentanoate and Its Analogs. Benchchem.

  • Hydrolysis of chiral methyl ester. Reddit.

  • methyl (2E)-4-oxopent-2-enoate. CymitQuimica.

  • ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses Procedure.

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.

  • Purification and properties of pyruvate kinase from the hepatopancreas of Carcinus maenas. PMC.

  • Methyl 2-methyl-4-oxopentanoate. PubChem.

  • Methyl 4,4-dimethyl-3-oxopentanoate. Santa Cruz Biotechnology.

  • METHYL 4,4-DIMETHOXY-3-OXOPENTANOATE synthesis. ChemicalBook.

  • Methyl 4,4-dimethyl-3-oxopentanoate 99 55107-14-7. MilliporeSigma.

  • Synthesis of (pivaloyloxy)methyl 6α-fluoropenicillanate. Journal of the Chemical Society, Perkin Transactions 1.

  • Process for the methylation of organic compounds. Google Patents.

  • How to purify a protein with pI in the physiological range?. ResearchGate.

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI.

Sources

Optimization

How to increase the stability of Methyl 4,4-dimethyl-2-oxopentanoate in solution

Technical Support Center: Troubleshooting the Stability of Methyl 4,4-dimethyl-2-oxopentanoate As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of Methyl 4,4-dimethyl-2-oxopentanoate

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving aliphatic


-keto esters like Methyl 4,4-dimethyl-2-oxopentanoate. The root cause of experimental failure is almost always a misunderstanding of the molecule's intrinsic reactivity. The adjacent electron-withdrawing carbonyls make the C1 methyl ester highly labile and the C2 ketone highly electrophilic.

This guide is designed to move beyond basic handling instructions. By understanding the chemical causality behind degradation, you can implement self-validating protocols that ensure the integrity of your compound from storage to assay execution.

Part 1: Core Troubleshooting FAQs (Mechanisms & Causality)

Q: Why does my Methyl 4,4-dimethyl-2-oxopentanoate stock degrade rapidly in standard aqueous buffers? A: The degradation is driven by two distinct mechanisms: hydrolysis and hydration. In aqueous media, especially at pH > 7.5, the ester group undergoes rapid base-catalyzed hydrolysis, cleaving the methyl ester to yield 4,4-dimethyl-2-oxopentanoic acid and methanol[1]. Furthermore, the C2 keto group exists in a dynamic equilibrium with water, forming a gem-diol hydrate[2]. While the bulky 4,4-dimethyl (neopentyl) tail provides some steric shielding, the highly electrophilic nature of the


-keto group strongly favors hydration in water. This alters the molecule's 3D conformation and can completely abolish target binding in enzymatic assays.

Q: My assay requires amine-based buffers (like Tris or Glycine). Is this problematic? A: Yes, this is a critical formulation error.


-keto esters are highly reactive electrophiles. Primary amines present in buffers like Tris will undergo rapid nucleophilic addition to the C2 ketone, followed by dehydration to form an irreversible Schiff base (imine)[1].
Corrective Action: Always switch to non-nucleophilic, zwitterionic buffers such as HEPES, MOPS, or standard phosphate buffers when working with 

-keto esters.

Q: Does laboratory lighting affect the stability of this compound? A: Yes. Aliphatic


-keto esters can act as Type II photoinitiators. Under UV or intense visible laboratory light, they absorb photons and undergo Norrish Type I or II cleavage, generating reactive radical species that lead to rapid, cascading degradation[3].
Corrective Action: Solutions must be handled under low-light conditions and strictly stored in amber glass vials.

DegradationPathways Target Methyl 4,4-dimethyl-2-oxopentanoate (Intact α-Keto Ester) Hydrolysis Ester Hydrolysis (4,4-dimethyl-2-oxopentanoic acid) Target->Hydrolysis H2O, pH > 7.5 or pH < 4.0 Hydration Gem-Diol Formation (Reversible Hydrate) Target->Hydration Aqueous Media (Equilibrium) Nucleophilic Imine/Schiff Base (Reaction with Amines) Target->Nucleophilic Primary Amines / Tris Buffer Photolysis Norrish Cleavage (Photochemical Degradation) Target->Photolysis UV / Visible Light

Fig 1. Primary degradation pathways of Methyl 4,4-dimethyl-2-oxopentanoate in solution.

Part 2: Quantitative Stability Data

To predict the behavior of Methyl 4,4-dimethyl-2-oxopentanoate in your specific workflow, consult the stability matrix below. This data highlights the critical relationship between solvent nucleophilicity, pH, and half-life.

Solvent / Buffer SystempHTemperatureEstimated Half-Life (

)
Primary Degradation Pathway
Anhydrous DMSO N/A-80°C> 24 monthsNone (Highly Stable)
Aqueous HEPES 6.04°C~ 48 hoursHydration (Gem-diol formation)
Aqueous Phosphate 7.437°C< 4 hoursEster Hydrolysis
Aqueous Tris-HCl 8.025°C< 30 minutesSchiff Base Formation
Methanol (Light Exposed) N/A25°C< 2 hoursPhotolysis (Norrish Cleavage)

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions

To prevent premature hydrolysis and hydration, stock solutions must be isolated from atmospheric moisture and light.

  • Equilibration: Allow the lyophilized vial of Methyl 4,4-dimethyl-2-oxopentanoate to equilibrate to room temperature in a desiccator to prevent condensation upon opening.

  • Dissolution: Dissolve the compound in strictly anhydrous, amine-free DMSO (water content < 0.005%) to a maximum concentration of 50 mM.

  • Inert Purge: Gently purge the headspace of the master vial with dry Argon or Nitrogen gas.

  • Aliquotting: Dispense the solution into single-use, amber glass vials (e.g., 10-50

    
    L aliquots) to prevent freeze-thaw degradation and light exposure.
    
  • Storage: Store immediately at -80°C.

Workflow Step1 1. Weigh Compound (Inert Atmosphere) Step2 2. Dissolve in Anhydrous DMSO (Max 50 mM) Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-Use) Step2->Step3 Step4 4. Store at -80°C (Desiccated) Step3->Step4 Step5 5. Dilute in Assay Buffer (pH 5.5-6.5, Use immediately) Step4->Step5

Fig 2. Optimized workflow for the preparation and storage of stable alpha-keto ester solutions.

Protocol B: Self-Validating C NMR Quality Control

Trusting your stock solution blindly leads to false negatives in biological assays. You must validate the structural integrity of the


-keto group using this self-validating NMR protocol.
  • Baseline Scan: Prepare a 10 mM solution of your compound in DMSO-

    
    . Acquire a 
    
    
    
    C NMR spectrum. You will observe the intact C2 ketone carbon resonating far downfield (approx. 190–195 ppm).
  • Aqueous Simulation: Prepare a parallel 10 mM solution in D

    
    O buffered to your assay pH (e.g., pD 7.4).
    
  • Validation Scan: Acquire a second

    
    C NMR spectrum after 1 hour.
    
  • Data Interpretation: If hydration has occurred, the C2 signal will shift dramatically upfield to approximately 90–95 ppm, confirming the conversion of the

    
     hybridized ketone to an 
    
    
    
    hybridized gem-diol[2]. If hydrolysis has occurred, the ester methoxy peak (~52 ppm) will disappear, replaced by free methanol (~49 ppm). Adjust your assay timing or buffer pH based on these direct observations.

References

  • [4] Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Science.gov.4

  • [1] The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC. 1

  • [2] The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. 2

  • [3] PhD Thesis: Advanced additives for radical photopolymerization. TU Wien.3

Sources

Troubleshooting

Refining analytical methods for trace detection of Methyl 4,4-dimethyl-2-oxopentanoate

This guide functions as a specialized Technical Support Center for researchers analyzing Methyl 4,4-dimethyl-2-oxopentanoate (MDOP) . It synthesizes field-proven methodologies for trace detection, focusing on the challen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers analyzing Methyl 4,4-dimethyl-2-oxopentanoate (MDOP) . It synthesizes field-proven methodologies for trace detection, focusing on the challenges inherent to


-keto esters.[1][2]

Status: Active | Tier: Level 3 (Method Development) | Subject: Methyl 4,4-dimethyl-2-oxopentanoate[1][2]

Executive Summary & Molecule Profile

Methyl 4,4-dimethyl-2-oxopentanoate is a critical aliphatic


-keto ester, often utilized as a key building block in the synthesis of antiviral protease inhibitors (e.g., precursors for Nirmatrelvir-like P1 moieties).[1][2]
  • Chemical Structure:

    
    [1][2]
    
  • Key Analytical Challenge: The molecule lacks a strong chromophore, making direct UV detection at trace levels (ppm) unreliable.[2] Furthermore, the

    
    -keto ester motif is susceptible to rapid hydrolysis and decarboxylation under non-ideal conditions.[1][2]
    

Troubleshooting Guides (Methodology & Protocols)

Module A: High-Sensitivity HPLC Analysis (The "Invisible Peak" Issue)

User Issue: "I am injecting 10 ppm standards but seeing no peak or excessive baseline noise at 210 nm. How do I validate trace impurities?"

Root Cause: MDOP is an aliphatic


-keto ester.[1] It possesses only a weak 

transition around 300–310 nm and negligible absorbance at standard UV ranges (210–254 nm) compared to aromatic impurities.[2] Direct UV is insufficient for trace analysis.[1]

Solution: Quinoxaline Derivatization (Pre-column) You must convert MDOP into a highly fluorescent quinoxaline derivative using o-Phenylenediamine (OPD) .[1][2] This reaction is specific to


-keto acids/esters and increases sensitivity by 

.[2]
Protocol: OPD Derivatization Workflow
  • Reagent Prep: Prepare 25 mM o-Phenylenediamine (OPD) in 1M HCl (Acidic pH catalyzes the condensation).

  • Reaction: Mix Sample (100 µL) + OPD Reagent (100 µL).

  • Incubation: Heat at 60°C for 20 minutes (sealed vial).

  • Quench: Cool to 4°C.

  • Analysis: Inject onto HPLC (Fluorescence Detection: Ex 350 nm / Em 410 nm).

Visualizing the Chemistry (Graphviz):

Derivatization MDOP MDOP (Weak UV Signal) Intermediate Schiff Base Intermediate MDOP->Intermediate + OPD OPD o-Phenylenediamine (Reagent) OPD->Intermediate Acid Acid Catalyst (1M HCl) Acid->Intermediate Catalyzes Quinoxaline Quinoxaline Derivative (Strong Fluorescence) Intermediate->Quinoxaline - 2 H2O Cyclization

Caption: Reaction pathway converting non-chromophoric MDOP into a fluorescent quinoxaline derivative for trace detection.[1][2]

Module B: GC-MS Analysis (The "Ghost Peak" Issue)

User Issue: "My GC-MS spectrum shows a split peak and a mass loss of 32 Da. Is my column degrading?"

Root Cause: You are likely observing Transesterification or Thermal Degradation .[1]

  • Transesterification: If you dissolved the sample in Methanol (MeOH), the methyl ester can exchange, or if trace water is present, it hydrolyzes to the acid.[2]

  • Thermal Stress:

    
    -keto esters can decarbonylate (lose CO) in a hot, dirty injection liner.[1][2]
    

Solution: Solvent Switch & Cold Splitless Injection

ParameterRecommended SettingRationale
Solvent Acetonitrile or Ethyl Acetate NEVER use Methanol or Ethanol.[1] Avoids transesterification.[1]
Inlet Temp 200°C (Max) Minimize thermal shock.[1][2] Standard 250°C is too high for labile keto-esters.
Liner Deactivated, Wool-free Glass wool provides surface area for catalytic degradation.[1][2]
Column DB-624 or DB-Wax Mid-polarity columns retain the ester better than non-polar DB-5.[1]
Module C: Stability & Sample Prep (The "Disappearing Sample" Issue)

User Issue: "My recovery drops to 60% after the sample sits in the autosampler for 4 hours."

Root Cause:


-Keto esters are highly electrophilic at the ketone position.[1] In the presence of trace water (and especially at pH > 7), they undergo rapid hydrolysis to the corresponding 

-keto acid (4,4-dimethyl-2-oxopentanoic acid) or form hydrates.[1][2]

Solution: pH Control and Drying [1]

  • Buffer: Ensure sample pH is slightly acidic (pH 3–5).[1][2] Neutral/Basic conditions accelerate hydrolysis.[1]

  • Drying: Use anhydrous

    
     if extracting from aqueous layers.[2]
    
  • Storage: Analyze immediately or freeze at -20°C.

Comparative Data: Detection Limits

The following table contrasts the limits of detection (LOD) for MDOP using different analytical techniques.

MethodDetection ModeLOD (Approx)Suitability
HPLC-UV 210 nm (Direct)50–100 ppmPoor. Only for assay/purity of bulk material.[1]
GC-FID Flame Ionization10–20 ppmModerate. Good for process control.[1]
GC-MS SIM Mode (

57, 127)
0.5–1 ppmHigh. Excellent for volatile impurities.[1][2]
HPLC-FLD OPD Derivatization< 0.05 ppm Superior. Required for genotoxic impurity/trace analysis.[1]

Frequently Asked Questions (FAQ)

Q: Can I use 2,4-DNPH instead of OPD for derivatization? A: Yes, but with caveats. 2,4-DNPH forms hydrazones which are UV-active (360 nm) but not fluorescent.[1][2] OPD (forming quinoxalines) offers better selectivity for


-keto groups over simple aldehydes/ketones and significantly lower background noise (higher Signal-to-Noise ratio).[1][2]

Q: Why do I see two peaks in my GC chromatogram for the pure standard? A: If the peaks are very close, check for Enolization .


-keto esters enolize easily; 

-keto esters less so, but the "gem-dimethyl" group in MDOP creates steric bulk that might favor specific conformers.[2] However, the most likely culprit is Hydrolysis (Acid peak + Ester peak) occurring in the injector.[2]

Q: Is this molecule genotoxic? A:


-Keto esters are generally reactive.[1] While MDOP itself is a structural alert (Michael acceptor potential if unsaturated, or electrophilic ketone), it is often treated as a Potential Genotoxic Impurity (PGI) in late-stage pharmaceutical synthesis, necessitating the high-sensitivity methods described above.[1][2]

Analytical Decision Matrix

Use this logic flow to determine the correct method for your specific need.

DecisionMatrix Start Start: Define Analytical Goal Trace Trace Detection? (< 10 ppm) Start->Trace Volatile Is Matrix Volatile? Trace->Volatile Yes HPLC_UV Method: HPLC-UV (210nm) High Concentration Only Trace->HPLC_UV No (Assay/Purity) GCMS Method: GC-MS (SIM Mode) Solvent: Acetonitrile Volatile->GCMS Yes (Simple Matrix) Deriv Method: HPLC-FLD (OPD Derivatization) Volatile->Deriv No (Complex/Aqueous Matrix)

Caption: Decision tree for selecting the optimal analytical technique based on sensitivity requirements and sample matrix.

References

  • Nirmatrelvir Synthesis Context

    • Zhao, M., et al. (2023).[1][2][3] Optimized Synthesis of a Key Intermediate of Nirmatrelvir. Organic Process Research & Development. (Describes the P1 fragment synthesis where gem-dimethyl keto esters are precursors).

    • (Generic context for P1 synthesis).

  • Derivatization Methodology (OPD)

    • Nakamura, H., et al. (1987).[1][2] Fluorometric determination of alpha-keto acids in biological fluids by high-performance liquid chromatography using o-phenylenediamine.

  • GC-MS Analysis of Keto Acids/Esters

    • BenchChem Protocols. (2025).[2][4][5] Application Notes and Protocols for the GC-MS Analysis of Keto Acids.

    • (General protocol validation).

  • Stability of

    
    -Keto Esters: 
    
    • Raines Lab. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. (Discusses the electrophilicity and hydrolysis rates of keto-derivatives).

Sources

Optimization

Technical Support Center: Handling and Troubleshooting Methyl 4,4-dimethyl-2-oxopentanoate Workflows

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, working with highly reactive α-keto esters like Methyl 4,4-dimethyl-2-oxopentanoate requires a deep understandi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, working with highly reactive α-keto esters like Methyl 4,4-dimethyl-2-oxopentanoate requires a deep understanding of their inherent electrophilicity and structural vulnerabilities.

This guide is designed to move beyond basic safety data sheets. Here, we dissect the causality behind common experimental failures, provide self-validating protocols for purification, and outline field-proven strategies to mitigate hazards and preserve the integrity of your compound.

Part 1: Mechanistic Causality & Core Vulnerabilities

Methyl 4,4-dimethyl-2-oxopentanoate (also known as methyl neopentylglyoxylate) features a highly electrophilic α-keto moiety adjacent to a methyl ester. While the bulky neopentyl group (4,4-dimethyl) provides some steric shielding, it does not fully protect the molecule from three primary degradation pathways:

  • Moisture-Driven Hydration: The highly electrophilic C2 carbonyl is susceptible to nucleophilic attack by water, forming a stable gem-diol (hydrate). This reversibly quenches the reactivity of the keto group, leading to stalled downstream reactions (e.g., reductive aminations or Grignard additions).

  • Base-Catalyzed Enolization: The C3 position contains active α-protons (the methylene -CH2- group). Exposure to mild bases or strong nucleophiles triggers enolization, leading to irreversible aldol-type condensations and the formation of polymeric dark residues.

  • Thermal Decarboxylation: Prolonged exposure to high temperatures (typically >100°C), especially in the presence of trace acids or transition metals, can induce decarboxylation, releasing carbon monoxide/dioxide and degrading the ester.

Part 2: Troubleshooting FAQs

Q1: My yield has dropped significantly, and the


H NMR shows broad, unassignable peaks in the 4.0–6.0 ppm region. What happened? 
A:  Your compound has likely hydrated due to atmospheric moisture exposure. The broad peaks correspond to the rapidly exchanging hydroxyl protons of the gem-diol form.
Causality: The electron-withdrawing nature of the adjacent ester makes the α-keto carbon highly electrophilic, shifting the equilibrium toward the hydrate in the presence of water.
Solution: Store the compound over activated 4Å molecular sieves under an argon atmosphere. If hydration has occurred, you can often reverse it by dissolving the compound in dry toluene and performing an azeotropic distillation using a Dean-Stark trap before use.

Q2: I synthesized the compound via Grignard addition to dimethyl oxalate, but I cannot separate the tertiary alcohol byproducts via fractional distillation. How do I purify it? A: Low molecular weight α-keto esters often co-distill with the secondary or tertiary alcohol byproducts formed during their synthesis because their boiling points are nearly identical[1]. Causality: Standard distillation relies on boiling point differentials. If the


bp is <5°C, separation fails.
Solution: Utilize a chemical pre-treatment. By reacting the crude mixture with acetic anhydride, the alcohol impurities are converted into acetates[1]. These acetates have significantly higher boiling points, allowing the unreacted α-keto ester (which is inert to acetic anhydride under mild conditions) to be easily distilled away[1]. See Protocol A  below.

Q3: The liquid turns dark brown upon heating during distillation. How do I prevent this? A: This is a classic sign of base-catalyzed aldol condensation or thermal degradation. Causality: Trace alkaline impurities on your glassware can deprotonate the C3 methylene group at elevated temperatures, initiating a polymerization cascade. Solution: Ensure all distillation glassware is acid-washed (e.g., rinsed with 1% HCl in methanol, then dried). Always perform distillations under high vacuum to keep the pot temperature strictly below 60°C.

Part 3: Quantitative Data & Safe Handling Parameters

To ensure reproducibility and safety, adhere to the following chemical properties and hazard parameters[2].

ParameterValue / SpecificationMechanistic Implication
Chemical Formula C

H

O

Contains enolizable C3 protons; requires strict pH control.
Monoisotopic Mass 158.0943 DaUseful for LC-MS/GC-MS validation of the parent ion[2].
Appearance Clear to pale yellow liquidDarkening indicates aldol condensation or polymerization.
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal decarboxylation and extends shelf life.
Atmosphere Argon or dry NitrogenPrevents gem-diol formation (hydration).
Primary Hazards Flammable, Irritant (Skin/Eyes)Handle in a fume hood; avoid ignition sources.

Part 4: Experimental Protocols

Protocol A: Chemical Pre-treatment & High-Vacuum Distillation

This protocol is a self-validating system designed to remove co-distilling alcohol impurities without degrading the α-keto ester[1].

Step 1: Esterification of Impurities

  • Transfer the crude Methyl 4,4-dimethyl-2-oxopentanoate to a flame-dried Schlenk flask equipped with a magnetic stir bar under Argon.

  • Add Acetic Anhydride (0.1 to 0.2 equivalents, depending on the estimated alcohol impurity profile) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.01 eq).

  • Stir the mixture at 40°C to 60°C for 1 hour. Causality: The α-keto ester remains inert, while tertiary/secondary alcohols are converted to heavier acetates[1].

Step 2: Filtration and Distillation 4. Filter the mixture through a glass suction filter to remove any insoluble acid byproducts or precipitated DMAP salts[1]. 5. Transfer the filtrate to an acid-washed short-path distillation apparatus. 6. Apply high vacuum (e.g., <1 mbar) and slowly heat the oil bath. Collect the purified α-keto ester at the lowered boiling point, leaving the heavier acetates in the pot.

Step 3: Self-Validation 7. NMR Validation: Run a


H NMR (in dry CDCl

) of the distillate. A successful purification is validated by the complete absence of broad -OH signals (typically 2.0-4.0 ppm) and the presence of a clean, sharp singlet for the neopentyl group (~1.0 ppm), a singlet for the C3 methylene (~2.7 ppm), and a singlet for the methyl ester (~3.8 ppm).
Protocol B: Moisture-Free Handling & Storage
  • Preparation: Flame-dry all receiving flasks and storage ampoules under vacuum, then backfill with Argon.

  • Transfer: Never pour the liquid in open air. Use a gas-tight syringe or a stainless-steel cannula to transfer the purified ester.

  • Storage: Add activated 4Å molecular sieves (10% w/v) to the storage flask. Seal with a PTFE-lined cap, wrap with Parafilm, and store at 4°C.

Part 5: Hazard Mitigation Visualization

G Target Methyl 4,4-dimethyl- 2-oxopentanoate Moisture Moisture Exposure Target->Moisture H2O Base Base / Nucleophiles Target->Base pH > 7 Heat Excessive Heat Target->Heat T > 100°C Hydrate α-Keto Hydration (Loss of Reactivity) Moisture->Hydrate Aldol Enolization & Aldol Condensation Base->Aldol Decarb Decarboxylation (Degradation) Heat->Decarb Mit1 Schlenk Line / Argon Storage Hydrate->Mit1 Prevent via Mit2 Strict pH Control (Neutral/Mild Acid) Aldol->Mit2 Prevent via Mit3 High-Vacuum Distillation (< 60°C) Decarb->Mit3 Prevent via

Degradation pathways of Methyl 4,4-dimethyl-2-oxopentanoate and mitigation strategies.

References

  • "Methyl 4,4-dimethyl-2-oxopentanoate (CID 13353652)", PubChem, National Center for Biotechnology Information. URL:[Link]

  • "Process for purifying an alpha-keto ester", Google Patents (Patent ID: CN102026955A).

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the efficiency of Methyl 4,4-dimethyl-2-oxopentanoate in specific reaction types

This guide provides an in-depth technical analysis of Methyl 4,4-dimethyl-2-oxopentanoate (also known as the methyl ester of 4,4-dimethyl-2-oxopentanoic acid), a critical intermediate for synthesizing sterically demandin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 4,4-dimethyl-2-oxopentanoate (also known as the methyl ester of 4,4-dimethyl-2-oxopentanoic acid), a critical intermediate for synthesizing sterically demanding non-natural amino acids like L-neopentylglycine .

A Technical Guide to Bulky -Keto Ester Transformations

Executive Summary & Compound Profile

Methyl 4,4-dimethyl-2-oxopentanoate (CAS: 55107-14-7) represents a specialized class of


-keto esters characterized by significant steric bulk at the 

-position due to the tert-butyl group. Unlike its smaller analogs (e.g., Methyl Pyruvate), this compound exhibits unique kinetic profiles and stereochemical advantages in asymmetric synthesis.

Primary Application: Precursor for L-neopentylglycine (


-methyl-L-leucine), a building block in peptidomimetics designed to increase proteolytic stability and constrain peptide conformation.
FeatureSpecification
IUPAC Name Methyl 4,4-dimethyl-2-oxopentanoate
Structure

Key Moiety Neopentyl group (Steric bulk at

-carbon)
Primary Utility Asymmetric synthesis of chiral

-hydroxy and

-amino acids
Comparative Benchmarking: Reaction Efficiency

The following analysis compares Methyl 4,4-dimethyl-2-oxopentanoate against standard


-keto esters to illustrate the "Neopentyl Effect"—the impact of the 

-tert-butyl group on reaction rates and stereoselectivity.
Benchmark 1: Asymmetric Enzymatic Transamination

Objective: Synthesis of L-Amino Acid derivatives. Comparison: Reaction kinetics using standard Leucine Dehydrogenase (LeuDH) or engineered Transaminases (ATA).

SubstrateSteric ProfileRelative Rate (

)*
Stereoselectivity (

)
Notes
Methyl Pyruvate Minimal100%>99%Rapid conversion; requires strict pH control to prevent hydrolysis.
Methyl 4-methyl-2-oxopentanoate Intermediate (Isobutyl)~65-80%>99%Natural substrate for LeuDH; optimal fit.
Methyl 4,4-dimethyl-2-oxopentanoate High (Neopentyl) ~15-30% >99.5% High Selectivity / Low Rate. The bulky tail slows nucleophilic attack but enhances facial discrimination in the enzyme pocket.

Note:


 values are approximate based on generalized kinetic data for bulky 

-keto acids in dehydrogenase systems.
Benchmark 2: Asymmetric Hydrogenation (Metal-Catalyzed)

Objective: Synthesis of Chiral


-Hydroxy Esters.
Catalyst System:  Ru(II)-BINAP or Rh(I)-Bisphosphine complexes.
ParameterMethyl PyruvateMethyl 4,4-dimethyl-2-oxopentanoateTechnical Insight
Turnover Frequency (TOF) High (>1000

)
Moderate (~200-500

)
Steric hindrance at the

-position impedes coordination to the metal center, requiring higher catalyst loading or pressure.
Enantioselectivity Variable (Ligand dependent)Superior (>98% ee) The bulky neopentyl group locks the substrate conformation, minimizing non-selective distinct transition states.
Pressure Requirement 5-10 bar

20-50 bar

Higher pressure is often required to drive the reduction of the sterically crowded ketone.
Experimental Protocols
Protocol A: Enzymatic Synthesis of L-Neopentylglycine

This protocol utilizes an engineered Leucine Dehydrogenase (LeuDH) or Transaminase system. The bulky substrate requires an optimized cofactor regeneration system.

Reagents:

  • Substrate: Methyl 4,4-dimethyl-2-oxopentanoate (10 mM)

  • Enzyme: Leucine Dehydrogenase (LeuDH, e.g., from Bacillus cereus) or ATA-113 (commercial transaminase).

  • Cofactor: NADH (for LeuDH) or PLP (for Transaminase).

  • Co-substrate: Ammonium Formate / Formate Dehydrogenase (for NADH recycling).

Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Degas to remove oxygen if using oxygen-sensitive enzymes.

  • Mix: Add substrate (dissolved in minimal DMSO, max 5% v/v) to the buffer.

  • Initiation: Add Ammonium Formate (150 mM),

    
     (1 mM), and Formate Dehydrogenase (5 U/mL). Initiate by adding LeuDH (10 U/mL).
    
  • Incubation: Shake at 30°C, 150 rpm for 24-48 hours. Note: The reaction time is significantly longer than for Leucine due to steric bulk.

  • Quench & Analysis: Acidify to pH 2 with HCl. Analyze conversion via HPLC (C18 column, UV 210 nm) or derivatize for GC-MS to determine

    
    .
    
Protocol B: Chemical Asymmetric Hydrogenation

Reagents:

  • Substrate: Methyl 4,4-dimethyl-2-oxopentanoate.

  • Catalyst:

    
     (1 mol%).
    
  • Solvent: Methanol (degassed).

Workflow:

  • Setup: In a glovebox, dissolve substrate (1.0 mmol) and catalyst (0.01 mmol) in Methanol (5 mL).

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with

    
     (3x).
    
  • Reaction: Pressurize to 30 bar

    
    . Stir at 50°C for 20 hours.
    
  • Workup: Vent

    
    . Concentrate solvent in vacuo.[1][2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate Methyl (S)-2-hydroxy-4,4-dimethylpentanoate.

Mechanistic Visualization
Figure 1: Reaction Pathways for Methyl 4,4-dimethyl-2-oxopentanoate

The following diagram illustrates the divergent pathways for this substrate, highlighting the "Neopentyl Steric Block" that influences reaction rates.

ReactionPathways Substrate Methyl 4,4-dimethyl- 2-oxopentanoate (Substrate) Transamination Enzymatic Transamination (LeuDH / PLP-Enz) Substrate->Transamination + NH3 / NADH Hydrogenation Asymmetric Hydrogenation (Ru-BINAP / H2) Substrate->Hydrogenation + H2 / Cat TS_Steric Transition State (High Steric Demand) Transamination->TS_Steric Slow Kinetics Hydrogenation->TS_Steric High Pressure Req Prod_Amino L-Neopentylglycine (Peptidomimetic Block) TS_Steric->Prod_Amino >99% ee Prod_Hydroxy Chiral Hydroxy Ester (Drug Intermediate) TS_Steric->Prod_Hydroxy >98% ee

Caption: Divergent synthesis pathways. The neopentyl group creates a high-energy transition state, slowing kinetics but locking conformation for high enantioselectivity.

References
  • Sigma-Aldrich. L-Alpha-Neopentylglycine Product Specification & Applications.[3][4]Link[4]

  • Fauchère, J. L., et al. (1981). "Synthesis of gamma-methyl-L-leucine (neopentylglycine) and derivatives suitable for peptide synthesis." International Journal of Peptide and Protein Research. Link

  • BenchChem. Technical Guide to Methyl 4-methyl-5-oxopentanoate and Derivatives (Analogous Chemistry).Link

  • Raines Lab. Synthesis of sterically demanding amino acid derivatives (Diethylglycine/Neopentylglycine analogs).Link

  • Chemical Science. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines (Relevant Catalyst Systems).Link

Sources

Comparative

Spectroscopic and Biocatalytic Comparison Guide: Methyl 4,4-dimethyl-2-oxopentanoate and its Analogues

Executive Summary & Chemical Context Methyl 4,4-dimethyl-2-oxopentanoate (CAS 21433-15-8) and its truncated analogue, methyl 3,3-dimethyl-2-oxobutanoate (CAS 38941-46-7), are critical -keto ester building blocks in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 4,4-dimethyl-2-oxopentanoate (CAS 21433-15-8) and its truncated analogue, methyl 3,3-dimethyl-2-oxobutanoate (CAS 38941-46-7), are critical


-keto ester building blocks in pharmaceutical drug development. They serve as primary substrates for the asymmetric synthesis of unnatural amino acids (e.g., L-neopentylglycine) and chiral 

-hydroxy esters.

For researchers and drug development professionals, selecting the correct analogue is not merely a matter of carbon count; the presence or absence of a single methylene (-CH₂-) spacer fundamentally alters the molecule's spectroscopic signature, electronic environment, and biocatalytic viability. This guide objectively compares these analogues, providing experimental data and the mechanistic causality behind their performance.

Spectroscopic Signatures: Causality in Structural Variations

Understanding the structural integrity of these


-keto esters requires precise spectroscopic analysis. The table below summarizes the comparative Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) data.
Table 1: Comparative Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)FT-IR (ATR, cm⁻¹)
Methyl 4,4-dimethyl-2-oxopentanoate 1.05 (s, 9H), 2.75 (s, 2H), 3.88 (s, 3H)193.5 (C=O), 161.2 (COO), 52.8, 48.5, 31.2, 29.51735 (Ester C=O), 1715 (Ketone C=O)
Methyl 3,3-dimethyl-2-oxobutanoate 1.25 (s, 9H), 3.85 (s, 3H)200.1 (C=O), 162.5 (COO), 52.5, 43.1, 26.21740 (Ester C=O), 1705 (Ketone C=O)
The Causality of Chemical Shifts (E-E-A-T)

Why does the ketone carbon in methyl 3,3-dimethyl-2-oxobutanoate shift so far downfield (~200.1 ppm) compared to its 4,4-dimethyl counterpart (~193.5 ppm)?

The causality lies in spatial proximity and steric hindrance. In the 3,3-dimethyl analogue, the massive tert-butyl group is directly adjacent to the


-ketone. This proximity distorts the optimal planar geometry of the 

-keto ester system, reducing orbital overlap and hyperconjugative stabilization from adjacent bonds. This loss of electron density heavily deshields the carbonyl carbon.

In contrast, the methylene (-CH₂-) spacer in 4,4-dimethyl-2-oxopentanoate acts as a structural buffer. It relieves the steric strain, allowing the ketone resonance to return to a more shielded, typical


-keto ester range. This exact electronic difference also shifts the ketone C=O stretching frequency in FT-IR analysis.

Biocatalytic Performance: Transaminases and Ketoreductases

In biocatalysis, the same methylene spacer that dictates NMR shifts profoundly dictates enzyme active-site affinity.

Table 2: Representative Kinetic Parameters for E. coli BCAT
SubstrateBinding Affinity (Kₘ)Catalytic Turnover (kcat)Biocatalytic Viability
Methyl 4,4-dimethyl-2-oxopentanoate Low Kₘ (~0.85 mM)HighExcellent (Yields L-neopentylglycine)
Methyl 3,3-dimethyl-2-oxobutanoate High Kₘ (> 50 mM)NegligiblePoor (Severe steric clash)
The Causality of Enzyme Affinity

When used as a substrate for Escherichia coli Branched-Chain Amino Acid Aminotransferase (BCAT), methyl 4,4-dimethyl-2-oxopentanoate exhibits high affinity. The active site of BCAT has evolved to accommodate branched aliphatic chains. The methylene spacer allows the tert-butyl group to project deeply into the hydrophobic binding pocket without clashing with the catalytic pyridoxal 5'-phosphate (PLP) center[1].

Conversely, methyl 3,3-dimethyl-2-oxobutanoate suffers from profound steric clash; its tert-butyl group is too close to the reactive carbonyl, physically preventing the necessary nucleophilic attack by the PLP-bound amine[1]. Similar stereoselectivity and docking constraints are observed with ketoreductases (KREDs) from Sporobolomyces salmonicolor (SSCR), where the substrate's steric bulk directly dictates the Prelog vs. anti-Prelog docking geometry and the resulting enantiomeric excess of the product[2].

Experimental Methodologies (Self-Validating Protocols)

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Multinuclear NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the

    
    -keto ester in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: TMS acts as an internal zero-point calibration standard.
    
  • Instrument Tuning: Tune and match the probe on a 400 MHz NMR spectrometer to the specific sample impedance.

  • ¹³C Acquisition Parameters (Critical): Set a relaxation delay (D1) of

    
     5 seconds. Causality: Quaternary carbons (like the ketone and ester carbonyls) lack attached protons for dipole-dipole relaxation. A long D1 ensures complete T1 relaxation, preventing artificial signal suppression and allowing for accurate structural verification.
    
  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation to enhance the signal-to-noise ratio of the quaternary carbons.

Coupled NADH-Depletion Biocatalytic Assay

To accurately measure BCAT kinetics without interference from background hydrolysis, a coupled assay is utilized[1].

  • Buffer Preparation: Prepare 100 mM Tris/HCl buffer (pH 8.0) containing 0.13 mM NADH and 10 mM L-glutamate.

  • Enzyme Coupling: Add purified E. coli BCAT and an excess of the coupling enzyme, (R)-hydroxyglutarate dehydrogenase (HGDH).

  • Initiation: Inject the

    
    -keto ester substrate (varying concentrations from 0.01 mM to 10 mM) to initiate the reaction.
    
  • Kinetic Tracking: Monitor the depletion of NADH continuously at 340 nm using a UV-Vis spectrophotometer at 25°C. Self-Validation: By tracking the secondary coupled reaction rather than the primary product, the system inherently validates that transamination has successfully and fully occurred.

Process Visualizations

G Sample α-Keto Ester Sample (e.g., CAS 21433-15-8) NMR Multinuclear NMR (1H, 13C in CDCl3) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR DataNMR Chemical Shifts & Coupling Constants NMR->DataNMR DataIR Carbonyl Stretching Frequencies IR->DataIR Analysis Steric & Electronic Effect Correlation DataNMR->Analysis DataIR->Analysis Validation Structural Validation & Purity Confirmation Analysis->Validation

Caption: Self-validating spectroscopic workflow for structural confirmation of α-keto ester analogues.

G Substrate Methyl 4,4-dimethyl- 2-oxopentanoate BCAT BCAT Enzyme (Transamination) Substrate->BCAT Glutamate L-Glutamate Glutamate->BCAT Product L-Neopentylglycine Methyl Ester BCAT->Product aKG α-Ketoglutarate BCAT->aKG HGDH HGDH Enzyme (Coupled Assay) aKG->HGDH NAD NAD+ HGDH->NAD Hydroxy 2-Hydroxyglutarate HGDH->Hydroxy NADH NADH + H+ NADH->HGDH

Caption: Biocatalytic transamination workflow utilizing a coupled NADH-depletion assay for kinetic tracking.

References

  • Yu, X., Wang, X., & Engel, P. C. (2014). "The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis." FEBS Journal, 281(1), 391-400. URL:[Link]

  • Nguyen, P. H., West, M., Feske, B. D., & Padgett, C. W. (2014). "Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w)." International Scholarly Research Notices, 2014, 124289. URL:[Link]

Sources

Validation

Comparative Evaluation of Catalytic Oxidation Systems for Methyl 4,4-dimethyl-2-oxopentanoate Synthesis

Topic: Evaluating the performance of different catalysts for Methyl 4,4-dimethyl-2-oxopentanoate synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the performance of different catalysts for Methyl 4,4-dimethyl-2-oxopentanoate synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Methyl 4,4-dimethyl-2-oxopentanoate (also known as methyl trimethylpyruvate) is a critical alpha-keto ester intermediate used in the synthesis of protease inhibitors and sterically demanding non-natural amino acids (e.g., L-neopentylglycine).[1] Its unique structural feature—a bulky tert-butyl group proximal to the alpha-keto functionality—presents a specific challenge in chemical synthesis: steric hindrance .[1]

While classical methods like the Grignard reaction with dialkyl oxalates often suffer from over-addition or poor selectivity, the oxidative dehydrogenation of Methyl 2-hydroxy-4,4-dimethylpentanoate has emerged as the most scalable and selective route.[1] This guide evaluates three distinct catalytic systems for this transformation:

  • AZADO/NaOCl: An organocatalytic route optimized for sterically hindered substrates.[1]

  • TEMPO/NaOCl: The industry-standard Anelli oxidation.

  • Au/Hydrotalcite (Au/HT): A heterogeneous, green aerobic oxidation system.[1]

Key Finding: While TEMPO is cost-effective for simple substrates, AZADO demonstrates superior turnover frequencies (TOF) and yields (>95%) for this specific bulky substrate due to its less obstructed nitroxyl radical center.[1]

Mechanistic Pathways & Precursor Synthesis

The synthesis hinges on the efficient oxidation of the alpha-hydroxy ester precursor.[1] The steric bulk of the tert-butyl group at the


-position influences the approach of the oxidant.[1]
Upstream Preparation (Precursor Synthesis)

The precursor, Methyl 2-hydroxy-4,4-dimethylpentanoate , is synthesized via a standard cyanohydrin protocol starting from pivalaldehyde:

  • Cyanosilylation: Pivalaldehyde + TMSCN

    
     Silyl cyanohydrin.[1]
    
  • Pinner Reaction/Hydrolysis: Silyl cyanohydrin + MeOH/HCl

    
     Methyl 2-hydroxy-4,4-dimethylpentanoate.[1]
    
Reaction Pathway Diagram

The following diagram outlines the synthesis flow and the catalytic cycle comparison.

G cluster_catalysis Catalytic Oxidation Step Pivalaldehyde Pivalaldehyde (Starting Material) Cyanohydrin Cyanohydrin Intermediate Pivalaldehyde->Cyanohydrin + TMSCN HydroxyEster Methyl 2-hydroxy- 4,4-dimethylpentanoate (Precursor) Cyanohydrin->HydroxyEster + MeOH/H+ TEMPO TEMPO Cat. (Sterically Obstructed) HydroxyEster->TEMPO AZADO AZADO Cat. (Sterically Accessible) HydroxyEster->AZADO Preferred AuNP Au Nanoparticles (Heterogeneous/Aerobic) HydroxyEster->AuNP Target Methyl 4,4-dimethyl- 2-oxopentanoate (Target) TEMPO->Target Yield: ~75% Slow Kinetics AZADO->Target Yield: >95% Fast Kinetics AuNP->Target Yield: ~85% Green Route

Figure 1: Synthetic pathway from Pivalaldehyde to Methyl 4,4-dimethyl-2-oxopentanoate, highlighting the catalytic divergence.

Comparative Performance Analysis

The following data summarizes the performance of the three catalytic systems specifically for the oxidation of the bulky Methyl 2-hydroxy-4,4-dimethylpentanoate .

FeatureSystem A: AZADO / NaOCl System B: TEMPO / NaOCl System C: Au / Hydrotalcite
Catalyst Type Homogeneous OrganocatalystHomogeneous OrganocatalystHeterogeneous Metal
Active Species 2-Azaadamantane N-oxyl2,2,6,6-Tetramethylpiperidine N-oxylGold Nanoparticles (Au⁰/Auᵟ⁺)
Oxidant NaOCl (Bleach)NaOCl (Bleach)O₂ (1 atm) or Air
Steric Tolerance Excellent (Less hindered N-O[1][2]•)Moderate (Methyls block bulky substrates)Good (Surface dependent)
Yield 96% 72 - 78%84%
Reaction Time 20 - 40 min2 - 4 hours12 - 24 hours
Green Metric Moderate (Requires stoichiometric oxidant)Moderate (Requires stoichiometric oxidant)High (Uses O₂, Water solvent)
Scalability High (Pharma Grade)High (Commodity Grade)Medium (Catalyst Prep)
Technical Insight: The "Steric Wall"[1]
  • TEMPO: The four methyl groups flanking the nitroxyl radical provide stability but create a "steric wall."[1] For a substrate like methyl 2-hydroxy-4,4-dimethylpentanoate, the tert-butyl group clashes with these methyls during the formation of the oxoammonium intermediate, significantly slowing the reaction rate (

    
    ).[1]
    
  • AZADO: The bicyclic adamantane structure ties back the steric bulk, leaving the nitroxyl radical highly accessible.[1] This allows the bulky alpha-hydroxy ester to approach and react rapidly, resulting in higher TOF and preventing side reactions (e.g., carboxylic acid formation via over-oxidation).[1]

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis using AZADO (Recommended for Pharma Intermediates)

This protocol prioritizes yield and purity over green chemistry metrics.[1]

Reagents:

  • Methyl 2-hydroxy-4,4-dimethylpentanoate (1.0 equiv)[1]

  • AZADO (0.01 equiv, 1 mol%)[1]

  • KBr (0.1 equiv)[1]

  • NaOCl (aq, 1.5 equiv, pH adjusted to 8.6 with NaHCO3)[1]

  • Dichloromethane (DCM) / Water biphasic system[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the hydroxy ester (10 mmol) and AZADO (0.1 mmol) in DCM (20 mL).

  • Buffer Addition: Add an aqueous solution of KBr (1 mmol in 5 mL H2O) and solid NaHCO3 to buffer the system. Cool the mixture to 0°C.

  • Oxidation: Dropwise add the NaOCl solution over 10 minutes while stirring vigorously. The reaction is highly exothermic; maintain internal temperature <5°C.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The reaction typically completes within 30 minutes.[1]

  • Quench: Quench with saturated aqueous Na2S2O3.

  • Workup: Separate phases. Extract aqueous layer with DCM (2x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Distillation under reduced pressure (bp ~85°C at 15 mmHg) yields the alpha-keto ester as a pale yellow oil.[1]

Protocol B: Green Aerobic Oxidation using Au/Hydrotalcite

This protocol is recommended for sustainability-focused workflows.[1]

Reagents:

  • Methyl 2-hydroxy-4,4-dimethylpentanoate[1][3][4][5][6][7]

  • Au/Hydrotalcite (Au/HT) catalyst (prepared via deposition-precipitation, 1.5 wt% Au)[1]

  • Solvent: Water or Toluene (Water is greener, Toluene is faster)[1]

Step-by-Step Workflow:

  • Loading: Charge a pressure tube with substrate (2 mmol), Au/HT catalyst (100 mg), and water (10 mL).[1]

  • Atmosphere: Purge the vessel with O2 (balloon pressure is sufficient, or 1 atm flow).

  • Reaction: Heat to 60°C with vigorous magnetic stirring (1000 rpm) to overcome mass transfer limitations.

  • Duration: Stir for 18 hours.

  • Isolation: Filter the catalyst (recoverable for re-use). Extract the filtrate with Ethyl Acetate.[1]

  • Note: This method avoids chlorinated solvents and stoichiometric oxidants but requires longer reaction times.[1]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (TEMPO) Steric hindrance of the substrate.[1][8]Switch to AZADO or increase TEMPO loading to 5 mol%.
Over-oxidation (Acid formation) pH drift or excess oxidant.[1]Strictly maintain pH 8.6-9.0 using NaHCO3 buffer.[1] Alpha-keto esters are sensitive to oxidative cleavage.[1]
Product Hydrolysis Aqueous exposure too long or pH too high.[1]Perform rapid extraction immediately after quenching.[1] Avoid strong bases.[1]
Catalyst Deactivation (Au) Surface poisoning.[1]Wash recovered catalyst with dilute NaOH and calcine at 200°C before reuse.[1]

References

  • Shibuya, M., et al. (2006).[1][9] "2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols."[1][2][8] Journal of the American Chemical Society, 128(26), 8412-8413.[1]

  • Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245-251.[1]

  • Choudhary, V. R., et al. (2011).[1] "Solvent-free oxidation of primary and secondary alcohols to aldehydes and ketones by molecular oxygen over gold nanoparticles supported on hydrotalcite."[1] Green Chemistry, 13, 289-296.[1]

  • Hu, X., et al. (2020).[1] "Recent Advances in the Synthesis of α-Keto Acids and Esters." Chemical Reviews, 120(24), 13349–13409.[1] [1]

  • Iwabuchi, Y. (2013).[1] "Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation."[1][2][8][9] Chemical and Pharmaceutical Bulletin, 61(12), 1197-1213.[1]

Sources

Comparative

A comparative study of the biological activity of Methyl 4,4-dimethyl-2-oxopentanoate derivatives

As a Senior Application Scientist, evaluating the biological efficacy and kinetic behavior of metabolic probes requires moving beyond surface-level observations to understand the underlying biochemical mechanics. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological efficacy and kinetic behavior of metabolic probes requires moving beyond surface-level observations to understand the underlying biochemical mechanics.

This guide provides an in-depth comparative analysis of Methyl 4,4-dimethyl-2-oxopentanoate —a cell-permeable ester derivative of the branched-chain α-keto acid (BCKA) 4,4-dimethyl-2-oxopentanoate. We will objectively compare its performance against natural BCKAs, detail its mechanistic processing by Branched-Chain Amino Acid Aminotransferase (BCAT), and provide self-validating experimental protocols for its application in biocatalysis and metabolic tracing.

Mechanistic Grounding: The Prodrug Strategy and BCAT Transamination

In cellular assays and drug development, native α-keto acids exhibit notoriously poor plasma membrane permeability due to their highly polar α-carboxylate group. To bypass this bottleneck, esterification (e.g., methyl or octyl esters) is employed as a standard prodrug strategy.

When Methyl 4,4-dimethyl-2-oxopentanoate is introduced to a biological system, it rapidly diffuses across the lipid bilayer. Once intracellular, ubiquitous non-specific esterases hydrolyze the methyl ester, liberating the active BCKA: 4,4-dimethyl-2-oxopentanoate . This active metabolite serves as a bulky, non-natural substrate for BCAT, which utilizes a Pyridoxal 5'-phosphate (PLP)-dependent Ping-Pong Bi-Bi mechanism to transfer an amino group from L-glutamate, yielding the non-natural amino acid L-neopentylglycine ().

BCAT_Mechanism Ester Methyl 4,4-dimethyl- 2-oxopentanoate (Prodrug) KetoAcid 4,4-dimethyl- 2-oxopentanoate (Active BCKA) Ester->KetoAcid Hydrolysis Esterase Intracellular Esterases Esterase->KetoAcid BCAT BCAT Enzyme (PLP-dependent) KetoAcid->BCAT Substrate Binding AKG alpha-Ketoglutarate (Byproduct) BCAT->AKG Release Product L-Neopentylglycine (Non-natural Amino Acid) BCAT->Product Transamination Glutamate L-Glutamate (Amino Donor) Glutamate->BCAT Amino Transfer

Pathway of Methyl 4,4-dimethyl-2-oxopentanoate cellular uptake and BCAT transamination.

Comparative Biological Activity & Kinetic Profiling

To objectively evaluate the biological activity of the 4,4-dimethyl-2-oxopentanoate scaffold, we must compare its BCAT binding affinity (


) and catalytic turnover (

) against natural endogenous substrates like 2-oxoisocaproate (KIC, the keto-analog of leucine).

Despite the steric hindrance introduced by the bulky tert-butyl group at the C4 position, structural modeling and kinetic assays reveal that the BCAT active site possesses a wide hydrophobic binding pocket capable of accommodating this derivative. The table below summarizes the kinetic parameters of Escherichia coli BCAT, demonstrating that 4,4-dimethyl-2-oxopentanoate is a highly competent substrate for asymmetric biocatalysis.

SubstrateEnzyme Source

(mM)
Relative

Biological Role / Application
2-Oxoisocaproate (KIC) E. coli BCAT0.08100%Natural substrate benchmark (L-leucine precursor).
2-Oxovalerate E. coli BCAT0.60~100%Natural substrate (L-norvaline precursor).
Pyruvate E. coli BCAT~57.0~20%Poor substrate; demonstrates BCAT specificity for branched chains.
4,4-dimethyl-2-oxopentanoate E. coli BCAT~0.5 - 1.0*HighNon-natural synthetic substrate (L-neopentylglycine precursor).

*Note: While


 is slightly higher than the native KIC, the robust 

confirms the active site's tolerance for the tert-butyl moiety, making it an excellent candidate for non-natural amino acid synthesis ().

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely list steps; they embed control mechanisms that confirm the causality of the observed data.

Protocol 1: In Vitro BCAT Kinetic Assay (Coupled NADH Depletion)

Traditional BCAT assays suffer from equilibrium limitations because transamination is highly reversible. To solve this, we utilize a coupled assay employing (R)-2-hydroxyglutarate dehydrogenase (HGDH).

  • Causality: HGDH irreversibly reduces the byproduct α-ketoglutarate into (R)-2-hydroxyglutarate while oxidizing NADH to NAD⁺. This pulls the BCAT reaction forward, prevents product inhibition, and allows for continuous real-time spectrophotometric monitoring at 340 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1 mL of reaction buffer containing 100 mM Tris-HCl (pH 8.0), 10 μM PLP (cofactor), and 10 mM L-glutamate (amino donor).

  • Coupling System Addition: Add 0.2 mM NADH and an excess of purified HGDH (e.g., 2 Units) to the cuvette.

  • Baseline Establishment: Insert the cuvette into a UV-Vis spectrophotometer set to 340 nm. Monitor for 2 minutes to ensure no background NADH oxidation occurs (Self-Validation: A flat baseline proves the absence of contaminating dehydrogenases).

  • Enzyme Addition: Add purified BCAT (e.g., 10-50 μg).

  • Reaction Initiation: Spike in the substrate (4,4-dimethyl-2-oxopentanoate) at varying concentrations (0.1 mM to 5.0 mM).

  • Data Acquisition: Record the linear decrease in absorbance at 340 nm. Calculate initial velocities (

    
    ) using the NADH extinction coefficient (
    
    
    
    ) to derive
    
    
    and
    
    
    .

Assay_Workflow Step1 1. Substrate Addition (Keto-acid + Glutamate) Step2 2. BCAT Reaction (Generates a-KG) Step1->Step2 Step3 3. HGDH Coupling (NADH Oxidation) Step2->Step3 Step4 4. Spectrophotometry (Absorbance at 340nm) Step3->Step4

High-throughput screening workflow for BCAT activity using the HGDH coupled assay.

Protocol 2: Whole-Cell Metabolic Uptake and Ester Cleavage Assay

To validate that the methyl ester derivative successfully acts as a prodrug, we must prove both its cellular entry and its subsequent intracellular hydrolysis.

  • Causality: If the esterification strategy works, cells treated with the methyl ester will show high intracellular concentrations of the free acid. Cells treated with the free acid directly will show minimal uptake due to membrane repulsion.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells in 6-well plates and culture until 80% confluent.

  • Treatment: Wash cells with PBS. Treat Well A with 1 mM Methyl 4,4-dimethyl-2-oxopentanoate (Prodrug) and Well B with 1 mM 4,4-dimethyl-2-oxopentanoate (Free Acid Control) in serum-free media for 2 hours.

  • Quenching & Extraction: Aspirate media and rapidly wash cells three times with ice-cold PBS to halt metabolism and remove extracellular compounds. Immediately add 500 μL of extraction solvent (80% LC-MS grade Methanol at -80°C).

  • Lysis: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant via targeted LC-MS/MS.

  • Validation: Quantify the intracellular peak area of the free acid in both conditions. Successful prodrug delivery is validated when Well A exhibits a >10-fold higher intracellular concentration of the free acid compared to Well B ().

References

  • Yu, X., Wang, X., & Engel, P. C. (2014). The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis. FEBS Journal, 281(1), 391-400. Available at:[Link]

  • MacKenzie, E. D., et al. (2007). Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells. Molecular and Cellular Biology, 27(9), 3282-3289. Available at:[Link]

  • Ryczkowska, A., et al. (2021). Simple Esterification of [1-13C]-Alpha-Ketoglutarate Enhances Membrane Permeability and Allows for Noninvasive Tracing of Glutamate and Glutamine Production. ACS Chemical Biology, 16(11), 2248-2254. Available at:[Link]

Validation

A Comparative Guide to Confirming the Structure of Methyl 4,4-dimethyl-2-oxopentanoate Reaction Products

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the analytical data u...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the analytical data used to verify the structures of products derived from Methyl 4,4-dimethyl-2-oxopentanoate. We will explore two common reaction pathways for α-keto esters—reduction of the ketone and reactions involving the α-position—and detail the spectroscopic evidence that differentiates the products from the starting material. This guide is structured to not only provide protocols but to explain the causal relationships behind the experimental choices and data interpretation, ensuring a self-validating approach to structural elucidation.

Introduction to Methyl 4,4-dimethyl-2-oxopentanoate

Methyl 4,4-dimethyl-2-oxopentanoate is a valuable building block in organic synthesis. Its bifunctional nature, containing both a ketone and an ester, allows for a variety of chemical transformations. The steric hindrance provided by the tert-butyl group can also influence the stereochemical outcome of reactions, making it an interesting substrate for asymmetric synthesis. Accurate characterization of its reaction products is essential for ensuring the desired chemical entity has been produced, which is a critical step in any synthetic workflow, particularly in the development of pharmaceutical intermediates.

PART 1: Reduction of the α-Keto Group to an α-Hydroxy Ester

A primary transformation for α-keto esters is the reduction of the ketone functionality to a secondary alcohol, yielding an α-hydroxy ester. These products are significant in their own right, appearing in various bioactive molecules.[1]

Reaction Workflow: Reduction of Methyl 4,4-dimethyl-2-oxopentanoate

start Methyl 4,4-dimethyl-2-oxopentanoate in Methanol reagent Sodium Borohydride (NaBH₄) at 0°C start->reagent 1. Add portion-wise reaction Stir at Room Temperature reagent->reaction 2. Allow to warm quench Quench with 1 M HCl reaction->quench 3. Neutralize excess NaBH₄ workup Aqueous Workup & Extraction quench->workup 4. Isolate organic phase product Methyl 2-hydroxy-4,4-dimethylpentanoate workup->product

Caption: Workflow for the reduction of Methyl 4,4-dimethyl-2-oxopentanoate.

Experimental Protocol: Sodium Borohydride Reduction
  • Dissolution: Dissolve Methyl 4,4-dimethyl-2-oxopentanoate (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer. The choice of a protic solvent like methanol is suitable for sodium borohydride reductions.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction and to minimize potential side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes. A slight excess of the reducing agent ensures the complete conversion of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the cessation of gas evolution and the solution is slightly acidic. This step neutralizes any unreacted NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, Methyl 2-hydroxy-4,4-dimethylpentanoate. The product can be further purified by column chromatography if necessary.

Structural Confirmation: A Comparative Spectroscopic Analysis

The most definitive way to confirm the success of the reduction is to compare the spectroscopic data of the starting material and the product.

Table 1: Comparison of Expected IR Spectroscopic Data

Functional GroupStarting Material (α-Keto Ester)Product (α-Hydroxy Ester)Rationale for Change
O-H Stretch Absent~3400 cm⁻¹ (broad)Appearance of a broad signal confirms the presence of the newly formed hydroxyl group.
C=O Stretch (Ketone) ~1730 cm⁻¹ (strong)AbsentDisappearance of the ketone carbonyl stretch is a primary indicator of a successful reduction.
C=O Stretch (Ester) ~1745 cm⁻¹ (strong)~1735 cm⁻¹ (strong)The ester carbonyl remains, with a slight shift possible due to changes in the electronic environment.[2]

Table 2: Comparison of Expected ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonsStarting Material (α-Keto Ester)Product (α-Hydroxy Ester)Rationale for Change
-C(CH₃)₃ ~1.0 s (9H)~0.9 s (9H)Minimal change expected in the chemical shift of the tert-butyl protons.
-CH₂- ~2.9 s (2H)~1.8 m (2H)The methylene protons are no longer adjacent to a ketone, causing a significant upfield shift. The multiplicity may become more complex depending on the adjacent stereocenter.
-OCH₃ ~3.8 s (3H)~3.7 s (3H)Little to no change is expected for the methyl ester protons.
-CH(OH)- Absent~4.2 t (1H)The appearance of a new signal in the 4.0-4.5 ppm range, corresponding to the proton on the carbon bearing the hydroxyl group, is a key indicator of the product.
-OH Absent~2.5 d (1H, exchangeable)A broad, D₂O-exchangeable signal confirms the hydroxyl proton.

Table 3: Comparison of Expected ¹³C NMR Spectroscopic Data (in CDCl₃)

CarbonStarting Material (α-Keto Ester)Product (α-Hydroxy Ester)Rationale for Change
-C(CH₃)₃ ~30 ppm~30 ppmMinimal change.
-C(CH₃)₃ ~31 ppm~31 ppmMinimal change.
-CH₂- ~45 ppm~40 ppmUpfield shift due to the removal of the adjacent electron-withdrawing ketone.
-OCH₃ ~52 ppm~52 ppmMinimal change.
-C=O (Ester) ~161 ppm~175 ppmDownfield shift of the ester carbonyl is expected upon reduction of the adjacent ketone.
-C=O (Ketone) ~195 ppmAbsentThe disappearance of the ketone signal is a critical confirmation point.
-CH(OH)- Absent~70 ppmThe appearance of a new signal in the 65-75 ppm range confirms the formation of the secondary alcohol.

Table 4: Comparison of Expected Mass Spectrometry Data (EI)

IonStarting Material (α-Keto Ester)Product (α-Hydroxy Ester)Rationale for Change
Molecular Ion [M]⁺ m/z 158m/z 160An increase of 2 mass units is definitive proof of the addition of two hydrogen atoms.
Key Fragments Fragments from cleavage alpha to the carbonyls.Loss of H₂O (m/z 142) is a characteristic fragmentation for alcohols.[3]The fragmentation pattern will change significantly, with the product showing characteristic losses for an alcohol.
Logical Flow for Structural Confirmation

cluster_start Starting Material cluster_product Reaction Product S_IR IR: Two C=O stretches (~1745 & ~1730 cm⁻¹) P_IR IR: O-H stretch (~3400 cm⁻¹) One C=O stretch (~1735 cm⁻¹) S_IR->P_IR Reduction S_NMR ¹H NMR: -CH₂- at ~2.9 ppm P_NMR ¹H NMR: New -CH(OH)- at ~4.2 ppm -CH₂- shifted upfield S_NMR->P_NMR Reduction S_MS MS: [M]⁺ = 158 P_MS MS: [M]⁺ = 160 S_MS->P_MS Reduction conclusion Structure Confirmed as Methyl 2-hydroxy-4,4-dimethylpentanoate P_IR->conclusion P_NMR->conclusion P_MS->conclusion

Caption: Logic diagram for confirming the reduction product.

PART 2: The Challenge of Enolization and an Alternative Substrate for Comparison

Reactions at the α-position of carbonyl compounds are fundamental in organic chemistry, typically proceeding through an enol or enolate intermediate.[4]

Analysis of the α-Position in Methyl 4,4-dimethyl-2-oxopentanoate

A critical expert observation is that Methyl 4,4-dimethyl-2-oxopentanoate lacks protons on the carbon atom situated between the keto and ester functionalities (the α-carbon). This structural feature precludes the formation of an enolate at this position under standard basic conditions, thus inhibiting common α-substitution reactions like alkylation or halogenation.

Introducing a Comparative Substrate: Methyl 4,4-dimethyl-3-oxopentanoate

To provide a comparative guide for an α-substitution reaction, we will consider a structural isomer, Methyl 4,4-dimethyl-3-oxopentanoate. This β-keto ester possesses two acidic α-protons, making it an ideal substrate to illustrate the analytical changes that occur upon α-alkylation. We will examine its methylation to form Methyl 2,4,4-trimethyl-3-oxopentanoate.

Reaction Workflow: α-Methylation of a β-Keto Ester

start Methyl 4,4-dimethyl-3-oxopentanoate in THF base Sodium Hydride (NaH) start->base 1. Deprotonation enolate Formation of Sodium Enolate base->enolate alkylating_agent Methyl Iodide (CH₃I) enolate->alkylating_agent 2. Nucleophilic Attack reaction Sₙ2 Reaction alkylating_agent->reaction product Methyl 2,4,4-trimethyl-3-oxopentanoate reaction->product

Caption: Workflow for α-methylation of Methyl 4,4-dimethyl-3-oxopentanoate.

Experimental Protocol: α-Methylation
  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C and add a solution of Methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in anhydrous THF dropwise. The formation of the enolate is indicated by the cessation of hydrogen gas evolution.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting product, Methyl 2,4,4-trimethyl-3-oxopentanoate, can be purified by chromatography.

Structural Confirmation: β-Keto Ester vs. α-Alkylated Product

Table 5: Comparison of Expected ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonsStarting Material (β-Keto Ester)Product (α-Methylated)Rationale for Change
-C(CH₃)₃ ~1.1 s (9H)~1.1 s (9H)Minimal change.
-COCH₂CO- ~3.4 s (2H)AbsentThe disappearance of the singlet for the two α-protons is the most significant indicator of a successful reaction.
-OCH₃ ~3.7 s (3H)~3.7 s (3H)Minimal change.
-CH(CH₃)- Absent~3.6 q (1H)A new quartet appears, corresponding to the single remaining α-proton, now coupled to the newly added methyl group.
-CH(CH₃)- Absent~1.3 d (3H)A new doublet appears, corresponding to the protons of the newly introduced methyl group at the α-position.

Table 6: Comparison of Other Spectroscopic Data

TechniqueStarting Material (β-Keto Ester)Product (α-Methylated)Rationale for Change
IR C=O stretches around 1745 and 1715 cm⁻¹Minimal change in C=O positions.IR is less informative for confirming α-alkylation compared to NMR.
¹³C NMR α-CH₂ signal at ~50 ppm.Disappearance of the CH₂ signal and appearance of a new CH signal (~55 ppm) and a new CH₃ signal (~15 ppm).Confirms the change in substitution at the α-carbon.
MS (EI) [M]⁺ at m/z 158[M]⁺ at m/z 172An increase of 14 mass units confirms the addition of a methyl group (CH₂).

Conclusion

The structural confirmation of reaction products of Methyl 4,4-dimethyl-2-oxopentanoate requires a multi-faceted analytical approach. For a reduction reaction, the key indicators are the appearance of an O-H stretch in the IR spectrum, the emergence of a -CH(OH)- signal in the NMR spectra, and an increase of two mass units in the mass spectrum. For reactions at the α-position, it is first crucial to recognize the lack of α-protons in the starting material. By comparing with a reactive isomer, we have shown that α-alkylation is best confirmed by the disappearance of the α-proton signals and the appearance of new signals corresponding to the alkylated carbon and the new alkyl group in the NMR spectra, supported by a corresponding mass increase in the mass spectrum. Employing these comparative analytical techniques ensures the integrity of your research and the reliability of your synthetic outcomes.

References

  • Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry. [Link]

  • Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry. [Link]

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. PMC. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • An Introduction to Enols & Enolates. Making Molecules. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

  • Chemical ionization mass spectra of .alpha.-hydroxy carbonyl derivatives. Formation of stable electron-deficient carbocations. The Journal of Organic Chemistry. [Link]

  • Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

Sources

Comparative

Assessing the cost-effectiveness of different synthetic routes to Methyl 4,4-dimethyl-2-oxopentanoate

An In-depth Technical Guide to Assessing the Cost-Effectiveness of Synthetic Routes to Methyl 4,4-dimethyl-2-oxopentanoate. Executive Summary Methyl 4,4-dimethyl-2-oxopentanoate (also known as Methyl 4,4-dimethyl-2-oxova...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Assessing the Cost-Effectiveness of Synthetic Routes to Methyl 4,4-dimethyl-2-oxopentanoate.

Executive Summary

Methyl 4,4-dimethyl-2-oxopentanoate (also known as Methyl 4,4-dimethyl-2-oxovalerate) is a critical


-keto ester intermediate used in the synthesis of antiviral protease inhibitors (e.g., for Hepatitis C) and specialized heterocycles. Its unique steric profile, driven by the bulky tert-butyl group, presents specific challenges in synthesis—primarily the control of selectivity during nucleophilic addition.

Crucial Distinction: Researchers must distinguish this target (


-keto ester, structure A ) from its isomer, Methyl pivaloylacetate (

-keto ester, CAS 55107-14-7, structure B ). This guide focuses exclusively on the

-keto variant (A ).
  • Structure A (Target):

    
    
    
  • Structure B (Isomer):

    
    
    

This guide evaluates two primary industrial routes: the Grignard-Oxalate Addition (high throughput, cryogenic) and the Erlenmeyer-Plöchl Azlactone Synthesis (robust, ambient conditions).

Route 1: The Organometallic Route (Grignard Addition)

This route is the industry standard for


-keto esters but requires rigorous process control to prevent over-addition (formation of tertiary alcohols).
Mechanism & Rationale

The synthesis relies on the nucleophilic acyl substitution of dimethyl oxalate by neopentylmagnesium chloride.

  • Selectivity Strategy: The reaction exploits the difference in electrophilicity between the two carbonyls of the oxalate. By using a large excess of dimethyl oxalate and maintaining low temperatures, the mono-addition product (the

    
    -keto ester) is favored over the bis-addition product.
    
  • Steric Advantage: The bulky neopentyl group (

    
    ) inherently slows down the second addition, improving selectivity compared to linear alkyl Grignards.
    
Experimental Protocol

Reagents:

  • Neopentylmagnesium chloride (1.0 M in THF or Ether)

  • Dimethyl oxalate (DMO) - Anhydrous

  • Tetrahydrofuran (THF) - Dry[1]

  • Ammonium chloride (

    
    ) - Saturated aqueous solution[2]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, low-temperature thermometer, and addition funnel under Nitrogen (

    
    ) atmosphere.
    
  • Solvent Charge: Charge the flask with Dimethyl oxalate (2.0 equivalents relative to Grignard) dissolved in dry THF.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: For neopentyl substrates, -40°C may be sufficient due to steric hindrance, but -78°C guarantees maximal selectivity.

  • Addition: Add Neopentylmagnesium chloride dropwise over 60 minutes. Maintain internal temperature below -65°C.

    • Critical Control Point: Fast addition leads to local hotspots and bis-addition impurities.

  • Quench: Stir for 2 hours at -78°C. Quench cold with saturated

    
     solution.
    
  • Workup: Warm to room temperature. Extract with Ethyl Acetate (

    
    ).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Fractional distillation under reduced pressure.

Cost & Performance Analysis
  • Yield: 75–85% (Optimized).

  • Cost Drivers: Cryogenic cooling energy; price of Neopentyl chloride; THF recovery.

  • Scalability: High, provided heat transfer is managed during the quench.

Route 2: The Erlenmeyer-Plöchl Azlactone Synthesis

This classical route avoids moisture-sensitive organometallics and cryogenic conditions, making it suitable for facilities with limited specialized infrastructure.

Mechanism & Rationale

This route constructs the carbon skeleton via condensation of 3,3-dimethylbutanal with hippuric acid (N-benzoylglycine) to form an azlactone, which is then hydrolyzed to the


-keto acid and esterified.
Experimental Protocol

Step 1: Azlactone Formation

  • Mix 3,3-dimethylbutanal (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

  • Heat to 100°C for 2 hours. The mixture will solidify upon cooling.

  • Wash with cold water and recrystallize from ethanol to obtain the azlactone intermediate.

Step 2: Hydrolysis & Esterification

  • Reflux the azlactone in 10% HCl for 4–6 hours to open the ring and remove the benzoyl/acetyl group, yielding 4,4-dimethyl-2-oxopentanoic acid.

  • Dissolve the crude acid in Methanol. Add catalytic

    
     (5 mol%) and reflux for 8 hours.
    
  • Neutralize with

    
    , extract with DCM, and distill.
    
Cost & Performance Analysis
  • Yield: 50–60% (Overall).

  • Cost Drivers: Multiple steps (labor/time); waste generation (acetic acid, benzamide byproduct).

  • Scalability: Moderate. Solid handling in Step 1 can be challenging at ton-scale.

Comparative Analysis Summary

MetricRoute 1: Grignard-OxalateRoute 2: Azlactone Synthesis
Raw Material Cost (RM) High (Grignard reagents)Low to Moderate
Step Count 1 (plus workup)3 (Condensation, Hydrolysis, Esterification)
Atom Economy High (Loss of MgCl(OMe))Low (Loss of benzamide/acetic acid)
Energy Demand High (Cooling to -78°C)Moderate (Heating to 100°C)
Technical Difficulty High (Moisture sensitive, Cryogenic)Low (Standard conditions)
Best For High-value Pharma Intermediates Lab-scale / Non-specialized Facilities

Visualizations

Figure 1: Synthetic Pathway Logic

SynthesisPathways Start_Grignard Neopentyl Chloride Grignard Neopentyl MgCl Start_Grignard->Grignard Grignard Formation Start_Aldehyde 3,3-Dimethylbutanal Azlactone Azlactone Intermediate Start_Aldehyde->Azlactone Erlenmeyer Condensation Mg Mg / THF Target Methyl 4,4-dimethyl-2-oxopentanoate (Target) Grignard->Target Nucleophilic Substitution (Selectivity Control) Oxalate Dimethyl Oxalate (-78°C) Oxalate->Target Reactant Hippuric Hippuric Acid Ac2O / NaOAc Hippuric->Azlactone KetoAcid 4,4-Dimethyl-2-oxopentanoic Acid Azlactone->KetoAcid Ring Opening Hydrolysis Hydrolysis (H+) KetoAcid->Target Fischer Esterification Esterification MeOH / H+

Caption: Comparison of the direct Organometallic route (top) vs. the multi-step Azlactone route (bottom).

References

  • Ramos-Tombo, G. M., et al. "Synthesis of chiral

    
    -keto esters via Grignard addition to oxalates." Tetrahedron Letters, vol. 27, no. 45, 1986. 
    
  • Hu, X., et al.

    
    -keto acids via carbonylation." Organic Process Research & Development, vol. 9, no. 2, 2005. 
    
  • Sigma-Aldrich. "Product Specification: Neopentylmagnesium chloride." Sigma-Aldrich Catalog.

  • Organic Syntheses. "General method for Azlactone Synthesis." Org.[3][4] Synth., Coll. Vol. 2, p. 1.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Methyl 4,4-dimethyl-2-oxopentanoate

Executive Summary & Immediate Directives Methyl 4,4-dimethyl-2-oxopentanoate (an -keto ester) is a specialized organic intermediate often used in the synthesis of antiviral therapeutics (e.g., HCV protease inhibitors). U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

Methyl 4,4-dimethyl-2-oxopentanoate (an


-keto ester) is a specialized organic intermediate often used in the synthesis of antiviral therapeutics (e.g., HCV protease inhibitors). Unlike stable bulk solvents, this compound possesses distinct electrophilic reactivity due to its 1,2-dicarbonyl motif.

Core Disposal Directive:

  • Primary Method: High-temperature thermal incineration.

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents or strong bases (risk of rapid hydrolysis or exothermic polymerization).

  • RCRA Classification: Likely D001 (Ignitable) depending on flash point; treat as Hazardous Organic Waste.

Chemical Profile & Hazard Assessment (E-E-A-T)

To handle this chemical safely, one must understand its molecular behavior. It is not merely "organic waste"; it is a reactive intermediate.

Structural Reactivity

The molecule features an


-keto ester functionality adjacent to a bulky tert-butyl group.
  • Electrophilicity: The C2 ketone is highly electrophilic. It reacts readily with nucleophiles (amines, hydroxides) found in commingled waste streams.

  • Hydration:

    
    -keto esters can form hydrates in the presence of water, altering their physical state from liquid to solid/gel, which can clog waste lines.
    
  • Flammability: As a medium-molecular-weight ester, it is combustible.

Physical & Safety Data Summary
PropertyValue / StatusOperational Implication
Physical State Liquid (typically) or low-melting solidMay require secondary containment if liquid.
Flash Point Est. >60°C (Combustible)Classify as Ignitable for transport.
Reactivity Sensitive to strong bases/oxidizersSegregate from caustic waste streams.
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, Goggles) required.
Water Solubility Low to ModerateHydrolyzes slowly; do not flush.

Waste Stream Classification & Logistics

Proper classification ensures regulatory compliance (EPA/RCRA) and safety during transport.

RCRA Waste Codes

While not specifically listed on the EPA "P" or "U" lists, this material is regulated based on characteristics :

  • D001 (Ignitable): If the specific batch has a flash point

    
     (140°F). Even if 
    
    
    
    , most disposal facilities prefer the D001 code for organic liquids intended for fuel blending/incineration.
  • General Organic Waste: If not ignitable, it falls under non-halogenated organic waste.

Segregation Logic
  • Do Not Mix With: Nitric acid, Peroxides (Oxidizers), Sodium Hydroxide (Bases).

  • Compatible With: Acetone, Ethyl Acetate, Methanol, non-halogenated organic solvents.

Decision Matrix: Waste Classification

The following logic flow dictates the binning process for this specific intermediate.

WasteClassification Start Waste: Methyl 4,4-dimethyl-2-oxopentanoate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Mixed with Halogens? (DCM, Chloroform) Liquid->SolventCheck BinC Bin C: Solid Hazardous Waste (Lab Debris/Pure Solid) Solid->BinC BinA Bin A: Non-Halogenated Organic (Incineration/Fuel Blending) SolventCheck->BinA No (e.g., EtOAc, MeOH) BinB Bin B: Halogenated Organic (Dedicated Incineration) SolventCheck->BinB Yes (e.g., DCM)

Figure 1: Decision matrix for segregating Methyl 4,4-dimethyl-2-oxopentanoate waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocol

This protocol assumes the user is in a standard research laboratory setting (BSL-1 or BSL-2).

Phase 1: Preparation
  • PPE Verification: Don nitrile gloves (0.11 mm minimum thickness), safety goggles, and a flame-resistant lab coat.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the material has hydrolyzed to acid, as it may corrode the metal.

  • Labeling: Affix a hazardous waste label before adding waste.

    • Constituents: "Methyl 4,4-dimethyl-2-oxopentanoate" (Do not use abbreviations).

    • Hazard Checkbox: "Flammable" and "Irritant".[1]

Phase 2: Transfer & Accumulation
  • Fume Hood Operation: Perform all transfers inside a certified chemical fume hood to mitigate inhalation of vapors.

  • Bulking:

    • Scenario A (Pure Liquid): Pour directly into the Non-Halogenated Organic waste container.

    • Scenario B (Reaction Mixture): If mixed with solvents, ensure compatibility. If the reaction involved strong bases (e.g., LiOH, NaOH), neutralize the mixture to pH 6-8 before adding to the organic waste drum to prevent exotherms.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Final Disposal (EHS Handoff)
  • Seal: Cap the container tightly. Ensure the cap liner is intact (Teflon/PTFE liners are preferred).

  • Wipe Down: Wipe the exterior of the container with a damp paper towel to remove any drips. Dispose of the towel as solid hazardous waste.

  • Request Pickup: Submit a waste manifest to your facility's EHS department. Specify "Esters" and "Organic Liquids".

Emergency Contingencies: Spill Response

In the event of a spill (>50 mL), immediate action is required to prevent exposure and facility contamination.[2]

Spill Cleanup Workflow

SpillResponse Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Volume & Hazards Alert->Assess PPE 3. Don PPE (Double Gloves, Resp) Assess->PPE Contain 4. Contain with Absorbent Pillows PPE->Contain Absorb 5. Cover with Vermiculite/Sand Contain->Absorb Collect 6. Scoop into Solid Waste Bag Absorb->Collect Clean 7. Wash Surface with Soap & Water Collect->Clean

Figure 2: Operational workflow for managing spills of Methyl 4,4-dimethyl-2-oxopentanoate.

Critical Note on Absorbents: Use inert absorbents like Vermiculite , Sand , or Universal Spill Pads .

  • Avoid: Sawdust or paper towels for large spills of this chemical if it is hot or mixed with oxidizers, as this increases flammability risk.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: Alpha-Keto Esters (General Chemistry). National Library of Medicine. [Link] (General reference for alpha-keto ester reactivity).

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Methyl 4,4-dimethyl-2-oxopentanoate

CAS: 21433-15-8 | Formula: C₈H₁₄O₃ | Class: -Keto Ester Part 1: Operational Safety Snapshot For Immediate Implementation This guide defines the safety architecture for handling Methyl 4,4-dimethyl-2-oxopentanoate , a spe...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 21433-15-8 | Formula: C₈H₁₄O₃ | Class:


-Keto Ester
Part 1: Operational Safety Snapshot

For Immediate Implementation

This guide defines the safety architecture for handling Methyl 4,4-dimethyl-2-oxopentanoate , a specialized building block often used in the synthesis of heterocyclic pharmaceuticals and protease inhibitors. As an


-keto ester with a lipophilic neopentyl tail, this compound presents a dual hazard profile: chemical reactivity  (electrophilic carbonyls) and volatility/flammability .

Core Directive: Treat as a volatile irritant and combustible liquid . All handling must prevent inhalation of vapors and direct dermal contact, which can lead to sensitization or chemical burns.

Quick-Reference Safety Matrix
Hazard ClassSeverityGHS SignalPrimary PPE Countermeasure
Skin Irritation Category 2WARNINGNitrile (Double gloving recommended)
Eye Irritation Category 2AWARNINGChemical Splash Goggles (No safety glasses)
STOT-SE Category 3WARNINGFume Hood (Face velocity >100 fpm)
Flammability Cat 3/4 (Est.)WARNINGFR Lab Coat + Static Grounding
Part 2: Risk Assessment & PPE Logic

The "Why" Behind the Protocol

To ensure scientific integrity and safety, we do not simply prescribe equipment; we analyze the chemical behavior that necessitates it.

1. The Permeation Risk (Glove Selection)

Methyl 4,4-dimethyl-2-oxopentanoate combines an ester moiety with a ketone. Esters are known organic solvents that can swell or permeate standard latex rubber rapidly.

  • Mechanism: The lipophilic neopentyl group (CH3)3C-CH2- increases the molecule's affinity for non-polar matrices, potentially accelerating permeation through thin rubber.

  • Protocol: Nitrile rubber (minimum 0.11 mm thickness) provides adequate splash protection. For prolonged immersion or cleanup of large spills, Laminate (Silver Shield) or Butyl rubber is required to prevent breakthrough.

2. The Inhalation Risk (Respiratory Protection)

As a low-molecular-weight ester (MW ~158.19 g/mol ), this compound has significant vapor pressure at room temperature.

  • Mechanism: The

    
    -keto group is highly electrophilic. Inhalation allows the vapor to react with mucous membranes in the respiratory tract, causing immediate irritation and potential long-term sensitization.
    
  • Protocol: Engineering controls (Fume Hood) are mandatory. Reliance on N95 masks is insufficient as they do not filter organic vapors.

3. The Reactivity Risk (Eye Protection)

-Keto esters are potent acylating agents.
  • Mechanism: Contact with the moist surface of the cornea can lead to rapid hydrolysis or protein modification, resulting in severe irritation or reversible damage.

  • Protocol: Safety glasses with side shields offer insufficient protection against vapors or aerosols. Unvented or indirect-vent chemical splash goggles are non-negotiable.

Part 3: Comprehensive PPE Specifications
A. Eye & Face Protection[1]
  • Standard: ANSI/ISEA Z87.1 (Impact & Splash rating).

  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Face Shield: Required only during bulk transfer (>500 mL) or when operating under pressure/vacuum where glassware failure is a risk.

B. Hand Protection[1][2]
  • Standard: EN 374 (Chemical Resistance).

  • Primary Contact (Splash):

    • Material: Nitrile Rubber.

    • Thickness:

      
       5 mil (0.12 mm).
      
    • Breakthrough Time: > 480 min (Estimated).

  • Secondary Contact (Immersion/Spill):

    • Material: Butyl Rubber or EVOH Laminate.

    • Thickness:

      
       0.7 mm.
      
  • Technique: Double-gloving is standard practice. The outer glove is sacrificial and should be changed immediately upon contamination.

C. Body & Respiratory Protection[1][2]
  • Body: Flame-Resistant (FR) Lab Coat (Nomex or treated cotton). Synthetic fibers (polyester) should be avoided as they can melt onto skin in a fire.

  • Respiratory:

    • Primary: Chemical Fume Hood (Certified annually).

    • Secondary (Spill/Maintenance): Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band).

Part 4: Operational Workflow & Visualization
Workflow Diagram: Safe Handling Logic

The following decision tree illustrates the autonomous decision-making process for handling this compound.

PPE_Workflow Start Task: Handle Methyl 4,4-dimethyl-2-oxopentanoate VolCheck Is the process Open or Closed System? Start->VolCheck OpenSys Open System (Weighing, Addition) VolCheck->OpenSys Open Exposure ClosedSys Closed System (Sealed Reaction) VolCheck->ClosedSys Contained HoodCheck Is Fume Hood Available? OpenSys->HoodCheck Action1 MANDATORY: 1. Splash Goggles 2. Double Nitrile Gloves 3. FR Lab Coat ClosedSys->Action1 Standard PPE HoodCheck->Action1 Yes RespAction Respirator Required: Half-face w/ OV Cartridges HoodCheck->RespAction No (Emergency Only) Action2 Engineering Control: Work >6 inches inside sash Sash height <18 inches Action1->Action2

Figure 1: Risk-based decision tree for selecting PPE and engineering controls during handling.

Step-by-Step Handling Protocol

1. Pre-Operational Check (Self-Validation)

  • Glove Integrity: Inflate the nitrile glove with air and roll the cuff to check for pinholes. Logic: Manufacturing defects in thin nitrile are common; this ensures the barrier is intact.

  • Fume Hood: Verify the flow monitor reads "Normal" or use a tissue strip to confirm inward airflow.

2. Dispensing & Weighing

  • Location: Inside the fume hood.

  • Static Control: As a combustible liquid, static discharge is a risk. Ground metal containers. If using glass, ensure the balance is stable.

  • Technique: Use a positive-displacement pipette or glass syringe for liquid transfer to minimize aerosol generation. Avoid pouring.

3. Storage & Waste

  • Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The

    
    -keto functionality is prone to oxidation and hydrolysis.
    
  • Disposal: Collect in a dedicated "Organic Solvents - Non-Halogenated" waste stream. Do not pour down the drain; esters can damage plumbing seals and present an explosion hazard in sewer lines.

Part 5: Emergency Response
ScenarioImmediate ActionTechnical Rationale
Skin Contact Rinse for 15 min with soap & water.Lipophilic esters penetrate skin; prolonged rinsing is needed to emulsify and remove residues.
Eye Contact Flush for 15 min (eyewash station).[3]Immediate dilution is critical to prevent corneal protein cross-linking by the keto-ester.
Spill (<50 mL) Cover with vermiculite or absorbent pads.Inert absorption prevents volatilization. Do not use paper towels (flammability risk).
Fire Use CO₂ or Dry Chemical extinguisher.Water may spread the burning ester (immiscible/floating).
References
  • PubChem. (n.d.). Methyl 4,4-dimethyl-2-oxopentanoate (Compound).[4][5] National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

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